6-Methylchromone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQVFXXVXOLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953444 | |
| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314041-54-8, 38445-23-7 | |
| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Methylchromone: Structure, Properties, Synthesis, and Applications
Abstract
6-Methylchromone is a heterocyclic compound of significant interest, built upon the privileged benzopyran-4-one (chromone) scaffold. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry and a functional component in materials science. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its chemical structure, physicochemical and spectroscopic properties, validated synthetic protocols, and key applications. We delve into the causality behind its characterization methods and synthetic strategies, offering a field-proven perspective on its utility and potential.
The Chromone Scaffold: A Privileged Structure in Drug Discovery
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The chromone (4H-1-benzopyran-4-one) ring system is a quintessential example of such a scaffold. Its rigid, planar structure, combined with a hydrogen bond-accepting carbonyl group and a weakly basic ether oxygen, allows for diverse interactions with biological macromolecules.
Derivatives of the chromone core are found in numerous natural products and synthetic compounds exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This compound, by incorporating a methyl group onto this versatile scaffold, modifies the electronic and lipophilic properties of the parent ring, making it a crucial intermediate for developing targeted therapeutic agents.
Chemical Identity and Structure
The foundational step in understanding the utility of this compound is a precise characterization of its molecular structure.
The structure consists of a bicyclic system where a benzene ring is fused to a pyran-4-one ring. The methyl group at the C-6 position is a key feature, influencing the molecule's reactivity and biological interactions.
Caption: Chemical Structure of this compound with IUPAC numbering.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 6-methylchromen-4-one | [1] |
| Synonyms | 6-Methyl-4H-chromen-4-one, 6-Methyl-4-oxo-4H-1-benzopyran | |
| CAS Number | 38445-23-7 | [1] |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol |[1] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties is critical for purification, characterization, and downstream application development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to pale cream crystalline solid | |
| Melting Point | 82-90 °C | |
| Purity | Typically ≥98% (by GC) | |
| Storage | Store at 0-8 °C, protected from light |
| Hydrated Form | A hydrate form (CAS 207511-19-1) also exists with a melting point of 76-78 °C.[2] | |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The choice of method is causal: Mass Spectrometry confirms the mass and fragmentation, IR confirms functional groups, and NMR elucidates the precise connectivity of atoms.
Mass Spectrometry (MS): In electron impact Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a distinct fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak is observed at m/z = 160, corresponding to the molecular weight of the compound.[1]
-
Key Fragments: A significant peak at m/z = 131 arises from the characteristic retro-Diels-Alder (rDA) fragmentation of the chromone ring, involving the loss of a CO molecule followed by a hydrogen rearrangement, or directly from the loss of the formyl radical. Another notable fragment appears at m/z = 131.[1]
Infrared (IR) Spectroscopy: The IR spectrum reveals the key functional groups. Using the Attenuated Total Reflectance (ATR) technique provides a clean spectrum of the solid material.
-
~1650-1630 cm⁻¹: A strong, sharp absorption band characteristic of the α,β-unsaturated ketone (C=O) stretching vibration of the pyrone ring.
-
~1600-1450 cm⁻¹: Multiple sharp bands corresponding to the C=C stretching vibrations within the aromatic benzene ring.
-
~1250-1200 cm⁻¹: A strong band associated with the asymmetric C-O-C (aryl-vinyl ether) stretching.
-
~3050-3000 cm⁻¹: Weak to medium bands from the aromatic and vinylic C-H stretching.
-
~2950-2850 cm⁻¹: Weak bands corresponding to the C-H stretching of the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation in solution. While a dedicated spectrum for this compound is not readily published, its spectrum can be reliably predicted based on the known spectra of closely related analogs like 3-methylchromone and general principles.[3] The data below is an expert prediction based on established chemical shift theory.
-
¹H NMR (predicted, in CDCl₃, 400 MHz):
-
δ ~ 8.10 ppm (s, 1H): H-5 proton, deshielded by the anisotropic effect of the adjacent carbonyl group.
-
δ ~ 7.85 ppm (d, J ≈ 6.0 Hz, 1H): H-2 proton on the pyrone ring.
-
δ ~ 7.50 ppm (dd, J ≈ 8.4, 2.0 Hz, 1H): H-7 proton, ortho-coupled to H-8 and meta-coupled to H-5.
-
δ ~ 7.35 ppm (d, J ≈ 8.4 Hz, 1H): H-8 proton, ortho-coupled to H-7.
-
δ ~ 6.30 ppm (d, J ≈ 6.0 Hz, 1H): H-3 proton on the pyrone ring, coupled to H-2.
-
δ ~ 2.45 ppm (s, 3H): The singlet corresponding to the methyl protons (CH₃) at C-6.
-
-
¹³C NMR (predicted, in CDCl₃, 100 MHz):
-
δ ~ 178.0 ppm: Carbonyl carbon (C-4).
-
δ ~ 156.0 ppm: C-2.
-
δ ~ 154.0 ppm: C-8a (oxygen-bearing aromatic carbon).
-
δ ~ 138.0 ppm: C-6 (methyl-bearing aromatic carbon).
-
δ ~ 134.0 ppm: C-7.
-
δ ~ 125.0 ppm: C-5.
-
δ ~ 123.0 ppm: C-4a.
-
δ ~ 118.0 ppm: C-8.
-
δ ~ 112.0 ppm: C-3.
-
δ ~ 21.0 ppm: Methyl carbon (CH₃).
-
Synthesis and Reaction Mechanisms
The synthesis of the chromone scaffold is a well-established field. The Kostanecki–Robinson reaction is a classical and robust method for producing 2-alkylchromones from o-hydroxyaryl ketones.[4][5] This protocol is a self-validating system; successful formation of the product is confirmed by the characteristic spectroscopic data described above.
Recommended Synthetic Protocol: The Kostanecki–Robinson Reaction
This protocol describes the synthesis of this compound starting from 2'-Hydroxy-5'-methylacetophenone. The choice of acetic anhydride and sodium acetate is causal; the anhydride acts as both the acylating agent and the source of the C-2 and C-3 atoms of the pyrone ring, while the sodium acetate serves as the necessary base to catalyze the intramolecular condensation.[4]
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Sodium Acetate (NaOAc)
-
Ethanol (for recrystallization)
-
Ice water
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, thoroughly mix 2'-Hydroxy-5'-methylacetophenone (1 equivalent) and anhydrous sodium acetate (2.5 equivalents).
-
Reaction Initiation: Add acetic anhydride (5 equivalents) to the flask. Equip the flask with a reflux condenser.
-
Thermal Cyclization: Heat the reaction mixture in an oil bath to 180-190 °C. Maintain this temperature with stirring for 8-10 hours. The high temperature is necessary to drive the intramolecular aldol condensation and subsequent dehydration.[6]
-
Work-up and Precipitation: Allow the mixture to cool to approximately 100 °C. Carefully and slowly pour the warm reaction mixture into a beaker of vigorously stirred ice water. This hydrolyzes the excess acetic anhydride and precipitates the crude product.
-
Isolation: Allow the precipitate to fully form by leaving it in the cold water bath or refrigerating overnight. Collect the solid product via vacuum filtration.
-
Purification: Wash the crude solid on the filter with copious amounts of cold water to remove residual salts and acetic acid. The primary purification method is recrystallization from ethanol to yield pure, crystalline this compound.
Caption: Experimental workflow for the Kostanecki–Robinson synthesis.
Applications in Research and Development
This compound is not typically an end-product but rather a versatile starting material and scaffold. Its value lies in the chemical "handles" it possesses for further elaboration.
A Foundational Scaffold in Medicinal Chemistry
The true expertise in applying this compound lies in recognizing its potential as a core for building vast libraries of bioactive compounds. The methyl group at C-6 provides a lipophilic anchor and can influence metabolic stability and receptor binding.
-
Anti-inflammatory and Anticancer Agents: It serves as a key building block in the synthesis of more complex molecules with potential anti-inflammatory and anti-cancer properties.
-
Enzyme Inhibition: The chromone core is known to be a scaffold for various enzyme inhibitors.[3] By modifying the 2- and 3-positions of this compound, researchers can develop potent and selective inhibitors for targets like kinases, monoamine oxidases (MAO), and carbonic anhydrases.
-
Antioxidant Properties: The chromone structure contributes to antioxidant activity, making its derivatives of interest in cosmetic and dermatological formulations for skin protection.
Caption: this compound as a central scaffold for diverse applications.
Utility in Materials Science
Beyond pharmaceuticals, the benzopyrone system is an effective chromophore.
-
Fluorescent Dyes: The conjugated π-system of this compound makes it a useful core for developing fluorescent probes. Further functionalization can tune its absorption and emission wavelengths, making it suitable for biological imaging and diagnostics.
Safety and Handling
As a laboratory chemical, this compound requires standard safety precautions.
-
GHS Hazards: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 0-8 °C.
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for innovation in science. Its well-defined structure, predictable spectroscopic properties, and robust synthesis make it a reliable and valuable intermediate. For researchers in drug discovery, it offers a proven "privileged scaffold" to build upon, enabling the rapid development of novel therapeutic candidates. In materials science, its inherent chromophoric nature provides a foundation for new dyes and probes. This guide has provided the core technical knowledge and field-proven protocols necessary to effectively utilize this compound in advanced research and development settings.
References
-
PubChem. (n.d.). 3-Formyl-6-methylchromone. National Center for Biotechnology Information. Available at: [Link]
-
Margreat, S., et al. (n.d.). 1H NMR spectrum of 3-formyl this compound. ResearchGate. Available at: [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003375). HMDB. Available at: [Link]
-
Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Cape Town. Available at: [Link]
-
Wikipedia. (n.d.). Kostanecki acylation. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. (2021). FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY. Available at: [Link]
-
Krackeler Scientific, Inc. (n.d.). 3-Formyl-6-methylchromone. Krackeler Scientific. Available at: [Link]
Sources
An In-Depth Technical Guide to 6-Methylchromone: Properties, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromones (4H-chromen-4-ones) represent a privileged heterocyclic scaffold, forming the core structure of numerous naturally occurring compounds and synthetic molecules of significant pharmacological interest.[1][2] Their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, have established them as a focal point in medicinal chemistry and drug discovery.[1][2] This guide provides a comprehensive technical overview of a key derivative, 6-Methylchromone, focusing on its chemical and physical properties, synthetic methodologies, and protocols for evaluating its biological activity. The information herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively work with this versatile compound.
Part 1: Core Chemical and Physical Data
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. This compound is a solid, typically appearing as a colorless to pale cream crystalline substance.[3]
Key Identifiers and Properties
Quantitative data for this compound is summarized in the table below, providing at-a-glance access to its core specifications.
| Property | Value | Source(s) |
| CAS Number | 38445-23-7 | PubChem[4], Chem-Impex[3] |
| Molecular Formula | C₁₀H₈O₂ | PubChem[4], Chem-Impex[3] |
| Molecular Weight | 160.17 g/mol | PubChem[4], Chem-Impex[3] |
| IUPAC Name | 6-methylchromen-4-one | PubChem[4] |
| Synonyms | 6-Methyl-4H-chromen-4-one | PubChem[4] |
| Melting Point | 82-90 °C | Chem-Impex[3] |
| Appearance | Colorless to pale cream crystalline solid | Chem-Impex[3] |
Part 2: Synthesis of the this compound Scaffold
The synthesis of the chromone core is a well-established area of organic chemistry, with numerous methods developed to achieve efficient cyclization. The selection of a synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Conceptual Synthetic Workflow
A common and effective strategy for synthesizing the 4H-chromen-4-one scaffold involves the cyclization of a 2'-hydroxyacetophenone derivative. This process transforms an acyclic precursor into the bicyclic chromone system.
Caption: General synthetic pathway for this compound.
Representative Synthetic Protocol: Microwave-Assisted Aldol Condensation
This protocol is adapted from modern methodologies that utilize microwave irradiation to accelerate the reaction, leading to efficient, one-step synthesis of chromone scaffolds.[1]
Disclaimer: This protocol is representative and should be adapted and optimized by a qualified chemist. All work should be performed in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Appropriate aldehyde (e.g., paraformaldehyde for a simple chromone, though this protocol is generalized)
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, prepare a 0.4 M solution of 2'-Hydroxy-5'-methylacetophenone in ethanol.
-
Reagent Addition: Add the aldehyde (1.1 equivalents) and DIPA (1.1 equivalents) to the solution.
-
Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane.
-
Aqueous Extraction: Wash the organic layer sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.
Causality: The base (DIPA) facilitates an aldol-type condensation between the acetophenone and the aldehyde. The high temperature achieved with microwave heating drives the subsequent intramolecular cyclization and dehydration to form the stable aromatic pyrone ring.[1]
Part 3: Spectroscopic Characterization
Unambiguous structural confirmation is critical. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed information about the molecular framework. The following is a standardized protocol for sample preparation.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[5]
-
Solvent Selection: Use deuterated chloroform (CDCl₃), a common and effective solvent for chromone derivatives.[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particulates are present.[5]
-
Referencing: The residual solvent peak (CDCl₃: δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) can be used for chemical shift referencing.[5]
Expected Spectral Features (Based on Chromone Scaffold and Derivatives):
-
¹H NMR:
-
Aromatic protons on the benzene ring will appear in the δ 7.0-8.5 ppm region. The substitution pattern will dictate the specific splitting patterns (doublets, doublet of doublets).
-
A singlet for the methyl group (C6-CH₃) will be observed in the upfield aromatic or benzylic region (δ ~2.4-2.6 ppm).
-
The two protons on the pyrone ring (H2 and H3) will appear as distinct doublets, typically with H2 being further downfield.
-
-
¹³C NMR:
-
The carbonyl carbon (C4) will be the most downfield signal (δ > 175 ppm).
-
Aromatic and vinylic carbons will appear in the δ 110-160 ppm range.
-
The methyl carbon will be the most upfield signal (δ ~20-25 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound on PubChem.[4]
Key Vibrational Bands:
-
~1650-1630 cm⁻¹: A strong, sharp peak corresponding to the C=O (ketone) stretch of the γ-pyrone ring.
-
~1600-1450 cm⁻¹: Several bands corresponding to C=C stretching vibrations within the aromatic and pyrone rings.
-
~3100-3000 cm⁻¹: C-H stretching for the aromatic and vinylic protons.
-
~3000-2850 cm⁻¹: C-H stretching for the methyl group.
Part 4: Biological Activity and Mechanistic Insights
Chromone derivatives are renowned for their antioxidant and anti-inflammatory properties.[3] These activities are central to their therapeutic potential.
Antioxidant Activity: Mechanism of Action
The antioxidant capacity of chromones stems from their ability to neutralize harmful reactive oxygen species (ROS). This occurs primarily through two direct mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.[6]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, which is often followed by proton transfer.[7]
Caption: Dual antioxidant mechanisms of chromone derivatives.
Anti-inflammatory Activity: NF-κB Pathway Modulation
Chronic inflammation is linked to the over-activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[8] NF-κB controls the expression of many pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[9][10]
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[10] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB. This frees NF-κB to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[8][10] Many anti-inflammatory compounds, including chromone derivatives, are investigated for their ability to inhibit one or more steps in this pathway, thereby reducing the inflammatory response.
Part 5: Standardized Protocols for Biological Evaluation
To ensure data is reliable and reproducible, standardized assays are essential. The following protocols are foundational for assessing the antioxidant and anti-inflammatory potential of this compound.
Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant)
This assay measures the capacity of a compound to act as a free radical scavenger.[11]
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color with a maximum absorbance at ~517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine, causing the absorbance to decrease.[3][11]
Materials:
-
This compound (or test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic Acid, Trolox)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of this compound in methanol. Perform serial dilutions to create a range of test concentrations.
-
-
Assay in Microplate:
-
To each well, add 20 µL of the sample, standard, or methanol (for the control).
-
Add 200 µL of the DPPH working solution to all wells and mix gently.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [ (A_control - A_sample) / A_control ] * 100[3]
-
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC₅₀ Determination: Plot the % Inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)
This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.
Principle: LPS stimulates murine macrophage cells (e.g., RAW 264.7) to produce NO via the iNOS enzyme. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO, then diluted in media)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[13]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[13]
-
Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (mix Part A and Part B 1:1 immediately before use) to each well containing supernatant.[13]
-
-
Measurement: After a 10-15 minute incubation at room temperature protected from light, measure the absorbance at 540 nm.[12]
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
-
Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed NO inhibition is not due to cytotoxicity.[12]
Conclusion
This compound serves as a valuable scaffold in chemical and pharmaceutical research. Its straightforward synthesis, combined with significant antioxidant and anti-inflammatory potential, makes it an attractive starting point for the development of novel therapeutic agents. The standardized protocols and mechanistic insights provided in this guide offer a solid framework for researchers to explore the full potential of this and related chromone derivatives, ensuring that experimental work is grounded in established, verifiable methodologies.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]
-
Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters. [Link]
-
Rao, H. S. P., & Tangeti, V. S. (2013). Synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates. Journal of Chemical Sciences. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). Advances in Heterocyclic Chemistry. [Link]
-
Fankam, A. G., et al. (2020). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. MDPI. [Link]
-
PubChem. 3-Formyl-6-methylchromone. National Center for Biotechnology Information. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry. [Link]
-
Jung, J. C., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
LookChem. 6-methyl-3-[(phenylimino)methyl]-4H-chromen-4-one. [Link]
-
ResearchGate. Structural, Spectroscopic analysis (FT-IR, FT-Raman & UV-Visible), NBO and Molecular Docking investigation of 3-formyl-6-methylchromone. [Link]
-
Czompa, A., et al. (2018). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Molecules. [Link]
-
Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. [Link]
-
ResearchGate. Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone). [Link]
-
Kim, K. M., et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry. [Link]
-
Zhang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Scientific Reports. [Link]
-
Qureshi, A. A., et al. (2011). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease. [Link]
-
Intiquilla, A., et al. (2019). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Agricultural and Food Chemistry. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
-
Lee, S., et al. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [Link]
-
Nikolova, I. G., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Minter, D. E., Marchand, A. P., & Tsay, F.-R. (1998). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol. Magnetic Resonance in Chemistry. [Link]
-
Loo, Y. Y. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Antioxidants. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0316964). [Link]
-
Scott, J. W., et al. (1975). Antioxidant activity of 5-alkoxymethyl-6-chromanols. Journal of Medicinal Chemistry. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Bhatt, D., & Ghosh, S. (2014). Regulation of the NF-κB-mediated transcription of inflammatory genes. Frontiers in Immunology. [Link]
-
Ferreira, I., et al. (2021). Recent Overview of Potent Antioxidant Activity of Coordination Compounds. MDPI. [Link]
-
Wang, L., et al. (2022). NF-kB memory coordinates transcriptional responses to dynamic inflammatory stimuli. Cell Systems. [Link]
-
R Discovery. NF-κB Activation Research Articles. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Chromone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds demonstrating significant biological activity. These are termed "privileged structures" for their ability to interact with multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery.[1][2][3] The chromone, or 4H-chromen-4-one, a simple bicyclic system consisting of a benzene ring fused to a γ-pyrone ring, is a quintessential example of such a scaffold.[4][5] Ubiquitous in the plant kingdom, particularly as the core of flavonoids and isoflavones, chromone derivatives are integral components of the human diet and traditional medicines.[4][6][7] Their rigid, planar structure and strategic placement of a hydrogen bond-accepting ketone and an ether oxygen provide an ideal template for designing molecules with high affinity and selectivity for various biological targets.[8][9] This guide offers a deep dive into the multifaceted biological significance of the chromone core, detailing its pharmacological activities, mechanisms of action, and its proven value in the development of novel therapeutics.
A Spectrum of Biological Activities: The Versatility of the Chromone Core
The chromone scaffold is the foundation for a vast array of compounds with a remarkable breadth of pharmacological activities.[6][10] This versatility stems from the ease with which the core can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.[5][10] The type, number, and position of substituents attached to the chromone ring play a critical role in defining its therapeutic potential, leading to a wide range of applications from anticancer to anti-inflammatory and antimicrobial agents.[5][10]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Chromone derivatives have emerged as highly promising candidates in oncology, exhibiting potent activity against numerous cancer cell lines through diverse mechanisms of action.[11][12][13] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways that are often deregulated in cancer.[5][14]
Mechanism of Action: Kinase Inhibition and Pathway Modulation
A primary mechanism by which chromones exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[11] For instance, certain chromone derivatives have been shown to be potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is hyperactivated in many cancers.[6][15][16] By blocking this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis.[15]
Another key target is the mitogen-activated protein kinase (MAPK) pathway, which controls cellular processes like proliferation and inflammation.[6] Chromone-based molecules have been developed that inhibit specific kinases within this cascade, such as p38α MAPK, thereby controlling cell growth.[6] Furthermore, some derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGFR), a key player in angiogenesis, which is the process of new blood vessel formation that tumors require to grow and metastasize.[6]
Signaling Pathway Visualization: Chromone Derivative Targeting the PI3K/Akt/mTOR Pathway
Caption: Chromone derivatives can inhibit the PI3K enzyme, blocking the downstream signaling cascade that promotes cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity of Selected Chromone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Epiremisporine H | HT-29 (Colon) | 21.17 ± 4.89 | [13][17] |
| Epiremisporine H | A549 (Lung) | 31.43 ± 3.01 | [13][17] |
| Thienopyrimidine-Chromone Hybrid (Compound 29) | PC-3 (Prostate) | 0.85 ± 0.04 | [6] |
| Thienopyrimidine-Chromone Hybrid (Compound 29) | H460 (Lung) | 1.2 ± 0.3 | [6] |
| Benzofuran-Chromone Hybrid (Compound 3) | MCF-7 (Breast) | 0.056 ± 0.0027 | [6] |
| Chromone Carboxamide (Compound 17) | MCF-7 (Breast) | 0.9 | [6] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[18][19] Chromone derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators.[6][20]
Mechanism of Action: Inhibition of Inflammatory Pathways
The anti-inflammatory effects of chromones are frequently mediated through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for producing pro-inflammatory prostaglandins and leukotrienes.[6] Additionally, many chromone derivatives can suppress the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).[18][19]
A specific example is the novel chromone derivative DCO-6, which has been shown to inhibit the LPS-induced activation of the p38 MAPK pathway.[21][22] DCO-6 achieves this by impairing the production of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, an upstream activator of p38.[21][22] This targeted inhibition of a key inflammatory signaling pathway highlights the potential for developing highly specific anti-inflammatory drugs based on the chromone scaffold.[21]
Signaling Pathway Visualization: Anti-inflammatory Action of Chromone Derivative DCO-6
Caption: The chromone derivative DCO-6 inhibits LPS-induced ROS production, preventing the TRAF6-ASK1 complex formation and subsequent p38 MAPK activation, thereby reducing inflammation.[21][22]
Antioxidant and Antimicrobial Activities
Many chromone derivatives exhibit potent antioxidant activity, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS). This activity is often attributed to the presence of phenolic hydroxyl groups on the chromone scaffold, which can donate a hydrogen atom to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating this capacity.[3][23]
Furthermore, the chromone scaffold is a key component in compounds with significant antimicrobial properties, showing activity against a range of bacteria and fungi.[6][24] Their mechanism of action can involve enzyme inhibition or disruption of microbial cell structures.
Structure-Activity Relationships (SAR): Designing Potent Chromone Derivatives
The biological activity of a chromone derivative is highly dependent on the nature and position of its substituents.[10] Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds and designing more potent and selective drugs.[25]
-
For Anticancer Activity: Studies have shown that adding a fluorine atom at the 6-position of the chromone core can enhance cytotoxic activity against breast cancer cells.[6] Conversely, replacing fluorine with chloro or methyl groups tends to decrease activity. The nature of the side chain is also critical; for example, a propyl side chain on an amide group has been shown to increase potency.[6]
-
For Anti-inflammatory Activity: SAR studies on chromone carboxamides revealed that electron-withdrawing groups (like fluoro) at the 6-position positively impact activity.[20] Another study found that a methoxy group at the 7-position, along with a hydrogen bond donor on a 2-phenoxy ring, greatly enhances the inhibition of superoxide anion generation in neutrophils.[13] The presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7, can also enhance anti-inflammatory effects.[18][19]
Experimental Protocols: Synthesis and Biological Evaluation
To ensure the trustworthiness and practical utility of this guide, this section provides detailed, field-proven protocols for the synthesis of a representative chromone and for key biological assays.
Protocol 1: Synthesis of (E)-2-Styrylchromones via Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a classic and reliable method for synthesizing the 1,3-diketone precursor required for chromone and flavone construction.[1][8][9][26]
Step 1: O-Acylation of 2'-Hydroxyacetophenone
-
Dissolve 2'-hydroxyacetophenone (1 equivalent) and a substituted cinnamic acid (1.1 equivalents) in a suitable solvent like pyridine or acetone.
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or an acyl chloride version of the cinnamic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off any precipitate (e.g., dicyclohexylurea if DCC is used).
-
Pour the filtrate into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-cinnamoyl ester. Purify by recrystallization or column chromatography if needed.
Step 2: Baker-Venkataraman Rearrangement to form 1,3-Diketone
-
Dissolve the O-cinnamoyl ester from Step 1 in an anhydrous solvent such as pyridine or tetrahydrofuran (THF).
-
Add a strong base, such as powdered potassium hydroxide (KOH) or sodium hydride (NaH) (2-3 equivalents), portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 3-5 hours. The formation of the diketone can be monitored by TLC.
-
After completion, carefully acidify the reaction mixture with dilute acetic acid or HCl to neutralize the base.
-
Extract the product with an appropriate organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude 1-(2-hydroxyphenyl)-1,3-diketone.
Step 3: Acid-Catalyzed Cyclodehydration to form (E)-2-Styrylchromone
-
Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours, monitoring the cyclization by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain the (E)-2-styrylchromone.
Workflow Visualization: Synthesis and Evaluation of a Novel Chromone Derivative
Caption: A typical workflow for the synthesis of a novel chromone derivative followed by its biological evaluation using standard in vitro assays.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[14][27] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test chromone compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO in medium) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[27]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble purple formazan.[24][27]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value, the concentration that inhibits cell growth by 50%.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.[3][23][28]
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[3] This solution should be freshly made and protected from light.
-
Sample Preparation: Prepare serial dilutions of the test chromone compounds in the same solvent used for the DPPH solution.
-
Reaction Setup: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 200 µL).
-
Sample Addition: Add a small volume of the various sample dilutions to the respective wells (e.g., 20 µL). Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (solvent only).
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[3][28]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][28]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100 Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.[23]
Conclusion and Future Perspectives
The chromone scaffold has unequivocally established its status as a privileged structure in medicinal chemistry.[1][2][3][10] Its widespread natural occurrence, synthetic tractability, and capacity to interact with a multitude of biological targets make it an enduringly attractive framework for drug discovery.[6][29] The diverse pharmacological activities, ranging from anticancer and anti-inflammatory to antioxidant and antimicrobial, underscore its vast therapeutic potential.[10][14][21][30]
Future research will likely focus on the design of multi-target chromone derivatives, leveraging the scaffold's versatility to address complex diseases like cancer and neurodegenerative disorders with a single chemical entity. Advances in synthetic methodologies will continue to expand the accessible chemical space, allowing for the creation of novel chromone libraries with enhanced potency and specificity. As our understanding of the intricate signaling pathways underlying disease deepens, the chromone scaffold will remain a vital and powerful tool in the arsenal of medicinal chemists, paving the way for the next generation of innovative therapeutics.
References
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PubMed. [Link]
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. National Institutes of Health. [Link]
-
Baker–Venkataraman rearrangement. Wikipedia. [Link]
-
Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. LinkedIn. [Link]
-
Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. ACS Publications. [Link]
-
DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
-
Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Publishing. [Link]
-
Chromones: Privileged scaffold in anticancer drug discovery. PubMed. [Link]
-
Health benefits of chromones: common ingredients of our daily diet. Semantic Scholar. [Link]
-
Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. [Link]
-
Synthesis, Anti-Inflammatory Activity, and Conformational Relationship Studies of Chromone Derivatives Incorporating Amide Groups. PlumX. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
- Baker-Venk
-
Chromones: Privileged scaffold in anticancer drug discovery. ResearchGate. [Link]
-
Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. [Link]
-
Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. ResearchGate. [Link]
-
Chemical structures of kinase inhibitory chromone analogs. ResearchGate. [Link]
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI. [Link]
-
Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. ResearchGate. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
-
DPPH Antioxidant Assay. G-Biosciences. [Link]
-
The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. MDPI. [Link]
-
A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. PubMed. [Link]
-
Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ACS Publications. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. [Link]
-
SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]
-
structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. ResearchGate. [Link]
-
A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. Semantic Scholar. [Link]
-
Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. [Link]
-
Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. PubMed Central. [Link]
-
PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. Bio-Connect. [Link]
-
Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. PlumX [plu.mx]
- 19. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. mdpi.com [mdpi.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Natural Occurrence and Isolation of Chromone Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural distribution of chromone derivatives and the technical methodologies for their isolation and purification. It emphasizes the rationale behind experimental choices, offering field-proven insights to navigate the complexities of natural product chemistry.
Introduction to Chromones: A Privileged Scaffold
Chromones (4H-1-benzopyran-4-ones) are a significant class of oxygen-containing heterocyclic compounds. Their core structure, a benzopyran ring with a ketone group at position 4, serves as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The natural diversity of chromones, arising from various substitutions on the core structure, makes them a fertile ground for drug discovery and development.
Natural Occurrence and Distribution
Chromone derivatives are widely distributed throughout the plant and fungal kingdoms, with some occurrences reported in bacteria.
-
Plant Kingdom : The highest concentration and diversity of chromones are found in the plant kingdom. They are particularly abundant in families such as Fabaceae (legumes), Thymelaeaceae , Apiaceae , and Lamiaceae . For instance, the genus Aloe is well-known for its C-glycosylchromones like aloesin and aloeresin D. The resin of Aquilaria species (agarwood) is a rich source of various 2-(2-phenylethyl)chromones, which contribute to its characteristic fragrance and medicinal properties.
-
Fungi and Endophytes : Fungi, particularly endophytic fungi that live symbiotically within plants, are a promising source of novel chromone derivatives. These microorganisms often produce unique secondary metabolites, including chromones with unusual substitution patterns, as part of their defense mechanisms or ecological interactions.
-
Bacteria : While less common than in plants and fungi, some bacteria are also known to produce chromone derivatives.
Table 1: Examples of Natural Chromone Derivatives and Their Sources
| Chromone Derivative | Natural Source | Key Pharmacological Activity |
| Aloesin | Aloe vera | Tyrosinase inhibitor, Anti-inflammatory |
| Khellin | Ammi visnaga | Vasodilator, Antispasmodic |
| Eugenitin | Syzygium aromaticum (Clove) | Antifungal, Antibacterial |
| 2-(2-Phenylethyl)chromones | Aquilaria sinensis (Agarwood) | Neuroprotective, Anti-inflammatory |
| Peucenin | Peucedanum officinale | Antioxidant |
Principles of Isolation and Purification: A Strategic Workflow
The isolation of pure chromone derivatives from a complex natural matrix is a multi-step process that requires a strategic combination of extraction, fractionation, and chromatography. The overall goal is to systematically remove unwanted compounds, concentrating the target chromones for final purification.
The choice of methodology is dictated by the physicochemical properties of the target chromone (e.g., polarity, molecular weight, presence of glycosidic moieties) and the nature of the source material.
General Isolation Workflow
A typical workflow involves initial extraction from the raw biomass, followed by partitioning to separate compounds based on their polarity, and finally, a series of chromatographic steps to achieve high purity.
6-Methylchromone spectroscopic data analysis (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of 6-Methylchromone
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₀H₈O₂), a key heterocyclic scaffold in medicinal chemistry and natural product synthesis. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this compound. The guide moves beyond mere data presentation, delving into the causal relationships between molecular structure and spectral output, thereby providing actionable, field-proven insights. All protocols and interpretations are grounded in established principles and supported by authoritative references.
Introduction: The Significance of this compound
Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1][2] Their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] this compound, a simple substituted chromone, serves as a fundamental building block and a model compound for understanding the physicochemical properties of this important class.
Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic analysis provides the necessary toolkit to achieve this with high fidelity. This guide will dissect the characteristic spectral signatures of this compound, offering a validated framework for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. The most common choice is deuterated chloroform (CDCl₃) due to its excellent dissolving power for many organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative for more polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.9 - 8.1 | Doublet (d) | ~6.0 | 1H |
| H-3 | ~6.2 - 6.4 | Doublet (d) | ~6.0 | 1H |
| H-5 | ~8.0 - 8.2 | Singlet (s) or narrow d | < 2.0 | 1H |
| H-7 | ~7.4 - 7.6 | Doublet (d) | ~8.4 | 1H |
| H-8 | ~7.3 - 7.5 | Doublet (d) | ~8.4 | 1H |
| 6-CH₃ | ~2.4 - 2.5 | Singlet (s) | - | 3H |
Interpretation of the ¹H NMR Spectrum:
-
Methyl Protons (6-CH₃): The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet in the upfield region (~2.45 ppm).
-
Aromatic Protons (H-5, H-7, H-8):
-
H-5: This proton is deshielded by the anisotropic effect of the nearby carbonyl group (C=O), causing it to appear far downfield (~8.1 ppm). It shows a narrow signal, often a singlet or a narrow doublet, due to a small four-bond coupling to H-7.
-
H-7 and H-8: These protons are part of a standard ortho-coupled system on the benzene ring. H-7 is adjacent to the electron-donating methyl group, while H-8 is adjacent to the ether oxygen. They appear as doublets with a typical ortho coupling constant (J ≈ 8.4 Hz).
-
-
Pyrone Ring Protons (H-2, H-3):
-
H-2: This proton is adjacent to the electron-withdrawing ether oxygen and is also in a vinylic position, causing it to be significantly deshielded.
-
H-3: This proton is beta to the carbonyl group. The mutual coupling between H-2 and H-3 results in two distinct doublets, each with a coupling constant of approximately 6.0 Hz.
-
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their functional group identity.
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) | Carbon Type |
| C-2 | ~156 | CH (Olefinic) |
| C-3 | ~112 | CH (Olefinic) |
| C-4 | ~177 | C (Carbonyl) |
| C-4a | ~124 | C (Aromatic) |
| C-5 | ~126 | CH (Aromatic) |
| C-6 | ~135 | C (Aromatic) |
| C-7 | ~134 | CH (Aromatic) |
| C-8 | ~118 | CH (Aromatic) |
| C-8a | ~154 | C (Aromatic) |
| 6-CH₃ | ~21 | CH₃ (Alkyl) |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C-4): The most deshielded signal in the spectrum (~177 ppm) is unequivocally assigned to the ketone carbonyl carbon.
-
Oxygen-Bound Carbons (C-2, C-8a): The carbons directly attached to the electronegative oxygen atom (C-2 and C-8a) appear significantly downfield (~156 and ~154 ppm, respectively).
-
Aromatic and Olefinic Carbons: The remaining signals between ~112 and ~135 ppm correspond to the carbons of the benzene and pyrone rings. Quaternary carbons (C-4a, C-6, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Methyl Carbon (6-CH₃): The alkyl carbon of the methyl group is the most shielded, appearing at the highest field (~21 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: ATR-IR Acquisition
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Record the spectrum, typically in the range of 4000–400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3050-3100 | C-H Stretch | Aromatic & Vinylic C-H | Medium |
| ~2850-2950 | C-H Stretch | Aliphatic (CH₃) | Medium-Weak |
| ~1635-1650 | C=O Stretch | γ-Pyrone Ketone | Strong |
| ~1580-1610 | C=C Stretch | Aromatic & Pyrone Ring | Strong-Medium |
| ~1450-1490 | C=C Stretch | Aromatic Ring | Medium |
| ~1000-1250 | C-O-C Stretch | Aryl-Alkyl Ether | Strong |
Interpretation of the IR Spectrum:
-
The Carbonyl Signature: The most diagnostic peak is the intense absorption band in the region of 1635-1650 cm⁻¹.[4] This frequency is lower than that of a typical acyclic ketone (~1715 cm⁻¹) due to the conjugation of the carbonyl group with the pyrone ring's double bond and the benzene ring, which lowers the bond order and vibrational frequency.
-
C-H Stretching: The spectrum shows distinct bands for sp² C-H stretching (aromatic and vinylic) just above 3000 cm⁻¹ and sp³ C-H stretching (methyl group) just below 3000 cm⁻¹.[5]
-
C=C and C-O Stretching: Strong absorptions in the 1610-1450 cm⁻¹ region are characteristic of the C=C bond stretching within the aromatic and pyrone systems. A strong band in the 1250-1000 cm⁻¹ region corresponds to the asymmetric C-O-C stretching of the aryl ether linkage within the chromone ring.[4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing the molecule to lose an electron and form a radical cation, the molecular ion (M⁺·).
-
Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, characteristic ions.
-
Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.
Analysis of the Mass Spectrum of this compound
The mass spectrum of this compound (Molecular Weight: 160.17 g/mol ) is characterized by a prominent molecular ion peak and a predictable fragmentation pathway dominated by a retro-Diels-Alder (RDA) reaction.[6]
Table 4: Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Origin |
| 160 | [C₁₀H₈O₂]⁺· | Molecular Ion (M⁺·) |
| 132 | [M - CO]⁺· | Loss of carbon monoxide |
| 131 | [M - CO - H]⁺ | Loss of CO and a hydrogen radical |
| 117 | [M - CO - CH₃]⁺ | Loss of CO and a methyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Key Fragmentation Pathways:
The fragmentation of chromones is highly characteristic.[7][8] The primary pathway involves a retro-Diels-Alder (RDA) reaction of the pyrone ring, although initial losses of small, stable molecules like carbon monoxide (CO) are also common.
-
Molecular Ion (m/z 160): The base peak or a very intense peak corresponding to the intact molecule radical cation.[9]
-
Loss of Carbon Monoxide (m/z 132): A common fragmentation for cyclic ketones is the expulsion of a neutral CO molecule, leading to a fragment ion at m/z 132.
-
Subsequent Fragmentations: The [M-CO]⁺· ion can further fragment by losing a hydrogen radical to give m/z 131 or a methyl radical to give m/z 117.
Visualization of Core Fragmentation
Caption: Primary fragmentation pathway of this compound in EI-MS.
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the synergistic combination of these techniques. No single method provides the complete picture, but together, they offer unambiguous structural proof.
Caption: Integrated workflow for the structural elucidation of this compound.
The process begins with MS, which provides the molecular formula (C₁₀H₈O₂ from a high-resolution MS) and molecular weight (160 Da). IR spectroscopy then confirms the presence of key functional groups: a conjugated ketone, an aromatic ring, and an ether linkage. Finally, ¹H and ¹³C NMR provide the definitive map, showing the exact placement of each atom and confirming the 6-methyl substitution pattern and the integrity of the chromone core. The combined data leave no doubt as to the identity and purity of the compound.
References
- Sharma, S., et al. (Year not specified). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
-
Mary, Y. S., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences, 3(143). [Link]
- Sharma, S., et al. (Year not specified). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry.
-
Hanifin, J. W., & Cohen, E. (1970). Spectroscopic studies on some chromones. Canadian Journal of Chemistry, 48(24), 3928-3933. [Link]
-
Hanifin, J. W., & Cohen, E. (1970). Spectroscopic studies on some chromones. Canadian Journal of Chemistry, 48(24). [Link]
- BenchChem. (2025). Mass Spectrometry Fragmentation of 6,7-Dimethylchromone: A Technical Overview. BenchChem.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
- Nchinda, A. T. (n.d.).
-
ResearchGate. (n.d.). The proposed MSn fragmentation patterns of representative chromone chamaechromone in negative ion mode. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and.
-
National Center for Biotechnology Information. (n.d.). 3-Formyl-6-methylchromone. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 3-formyl this compound. [Link]
- ResearchGate. (n.d.). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone).
- ResearchGate. (n.d.). Structural, Spectroscopic analysis (FT-IR, FT-Raman & UV-Visible)
-
Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. [Link]
- ResearchGate. (n.d.). Assignment of the most characteristic Infrared bands for chromone 1&....
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000258).
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
-
PubMed. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. [Link]
-
PubMed. (1995). Heteronuclear NMR studies of the chromone alkaloids and revision of the structure of some.... [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. [Link]
- ChemicalBook. (n.d.). CHROMONE(491-38-3) 1H NMR spectrum.
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and NMR studies of novel chromone-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. This compound | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Data for 6-Methylchromone Derivatives
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-methylchromone and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth insights into spectral interpretation, experimental protocols, and the influence of substituents on chemical shifts, serving as an essential resource for the structural elucidation of this important class of compounds.
Introduction: The Significance of Chromones and NMR Spectroscopy
Chromones, a class of benzopyran-4-one derivatives, are a cornerstone in medicinal chemistry and natural product research, exhibiting a wide array of pharmacological activities. The this compound scaffold, in particular, serves as a versatile template for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these molecules. By providing detailed information about the chemical environment of each proton and carbon atom, ¹H and ¹³C NMR allow for precise structural assignment and purity assessment.
Fundamentals of NMR Spectroscopy for the this compound Scaffold
The interpretation of the NMR spectra of this compound derivatives relies on understanding the characteristic chemical shifts and coupling patterns of the core structure.
¹H NMR Spectroscopy
The proton NMR spectrum of a typical this compound derivative will exhibit distinct signals corresponding to the aromatic protons, the vinyl protons of the pyranone ring, and the methyl group protons. The electron-withdrawing nature of the carbonyl group and the oxygen heteroatom significantly influences the chemical shifts of adjacent protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The carbonyl carbon (C-4) is characteristically found far downfield. The chemical shifts of the aromatic and pyranone ring carbons are sensitive to the electronic effects of substituents.[1][2]
Spectral Data of Key this compound Derivatives
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a representative derivative, 3-formyl-6-methylchromone. These data serve as a baseline for understanding the impact of substitution on the chromone core.
This compound
3-Formyl-6-methylchromone
The introduction of a formyl group at the C-3 position significantly influences the electronic environment of the pyranone ring.
Table 1: ¹H NMR Spectral Data for 3-Formyl-6-methylchromone
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | s | - |
| H-5 | 7.9 - 8.1 | d | ~8.5 |
| H-7 | 7.5 - 7.7 | dd | ~8.5, ~2.0 |
| H-8 | 7.4 - 7.6 | d | ~2.0 |
| 6-CH₃ | 2.4 - 2.6 | s | - |
| 3-CHO | 10.2 - 10.4 | s | - |
Note: Data are compiled and interpreted from available resources.[3][4][5] Actual values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data for 3-Formyl-6-methylchromone
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~160 |
| C-3 | ~120 |
| C-4 | ~175 |
| C-4a | ~125 |
| C-5 | ~120 |
| C-6 | ~140 |
| C-7 | ~135 |
| C-8 | ~118 |
| C-8a | ~155 |
| 6-CH₃ | ~21 |
| 3-CHO | ~190 |
Note: Data are compiled and interpreted from available resources. Actual values may vary depending on the solvent and experimental conditions.
The Influence of Substituents on NMR Spectra
The electronic nature of substituents on the this compound ring system predictably alters the ¹H and ¹³C chemical shifts. Electron-donating groups (EDGs) like -OH and -OCH₃ will generally cause upfield shifts (shielding) of nearby protons and carbons, while electron-withdrawing groups (EWGs) such as -NO₂ and -CN will lead to downfield shifts (deshielding).[6]
Experimental Protocols for NMR Analysis
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a standardized protocol for the analysis of this compound derivatives.[7]
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility.[8]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.
-
Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃: δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).[7]
NMR Spectrometer Setup and Data Acquisition
The following are general parameters that may require optimization based on the specific instrument.
For ¹H NMR Spectroscopy: [7]
-
Spectrometer Frequency : 400-600 MHz
-
Pulse Sequence : Standard single-pulse experiment
-
Number of Scans : 16-64
-
Spectral Width : 12-15 ppm
-
Acquisition Time : 2-4 seconds
-
Relaxation Delay : 1-5 seconds
For ¹³C NMR Spectroscopy: [7]
-
Spectrometer Frequency : 100-150 MHz
-
Pulse Sequence : Proton-decoupled single-pulse experiment
-
Number of Scans : 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width : 200-240 ppm
-
Acquisition Time : 1-2 seconds
-
Relaxation Delay : 2-5 seconds
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the analysis and interpretation of NMR data for a novel this compound derivative.
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Formyl-6-methylchromone | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Formyl-6-methylchromone 97 42059-81-4 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Introduction: The Chromone Scaffold and its Spectroscopic Significance
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Substituted Chromones
For Researchers, Scientists, and Drug Development Professionals
Chromone (4H-1-benzopyran-4-one) and its derivatives represent a privileged class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with significant pharmacological activities.[1] Their biological versatility, including anticancer, antioxidant, and anti-inflammatory effects, makes them a focal point in medicinal chemistry and drug development.[1][2] The reactivity and properties of the chromone system are largely determined by the presence and position of substituents on its benzo-γ-pyrone ring.[2]
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental, non-destructive analytical technique that provides critical insights into the electronic structure of these molecules. By measuring the absorption of light in the UV and visible regions, researchers can elucidate the relationship between a chromone derivative's chemical structure and its electronic properties. This guide offers a comprehensive exploration of the theoretical underpinnings and practical application of UV-Vis spectroscopy for the analysis of substituted chromones, providing the causal logic behind spectral behaviors and a robust framework for experimental design and interpretation.
Theoretical Principles of UV-Vis Absorption in Chromones
The UV-Vis absorption spectrum of an organic molecule is dictated by its chromophores—the parts of the molecule responsible for absorbing light—and the specific electronic transitions that can occur within them.[3][4]
The Chromone Chromophore
The chromone nucleus itself is a potent chromophore. It consists of a benzene ring fused to a γ-pyrone ring, creating a conjugated system of double bonds (a conjugated enone system).[5] This extended network of π-orbitals is where the primary electronic transitions responsible for UV absorption occur. The key components of the chromone chromophore are the carbon-carbon double bonds of the benzene and pyrone rings and the carbonyl group (C=O) of the pyrone ring.
Electronic Transitions in the Chromone System
When a chromone molecule absorbs UV-Vis light, its electrons are promoted from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital.[6] The two principal types of transitions in substituted chromones are:
-
π → π (Pi to Pi Star) Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of conjugated systems. In chromones, these transitions result in strong absorption bands, typically appearing in the range of 240-300 nm.[3][7] The intensity of these bands is high, with molar absorptivity (ε) values often exceeding 10,000 L·mol⁻¹·cm⁻¹.
-
n → π (n to Pi Star) Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the carbonyl oxygen, to a π* anti-bonding orbital.[3][8] Because this transition is electronically "forbidden," it results in a much weaker absorption band compared to π → π* transitions, with ε values typically less than 1,000 L·mol⁻¹·cm⁻¹. This band appears at longer wavelengths, often above 300 nm, as less energy is required for the transition.[7][9]
The interplay of these transitions defines the characteristic UV-Vis spectrum of a chromone derivative.
Caption: Electronic transitions in the chromone chromophore.
Factors Influencing the Absorption Spectrum
The precise position (λmax) and intensity (ε) of the absorption bands are highly sensitive to the molecule's chemical environment. Understanding these influences is paramount for structural elucidation and predicting molecular behavior.
Effect of Substituents: A Structure-Spectrum Correlation
Attaching different functional groups (substituents) to the chromone ring systematically alters the energy gap between the ground and excited states, leading to predictable shifts in the absorption spectrum.[10]
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, caused by substituents that decrease the energy gap for electronic transition. This is often seen with electron-donating groups (EDGs) or by extending the conjugated system.[11][12]
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, caused by substituents that increase the energy gap. This can occur when conjugation is disrupted.[11][12]
-
Hyperchromic Effect: An increase in absorption intensity (ε).
-
Hypochromic Effect: A decrease in absorption intensity (ε).
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) possess lone pairs of electrons that can be delocalized into the π-system of the chromone ring through resonance. This extended conjugation lowers the energy of the π* anti-bonding orbital, reducing the energy required for the π → π* transition. The result is a significant bathochromic shift of the main absorption band.[10][13]
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and carbonyls (-CHO, -COR) withdraw electron density from the ring. Their effect is more complex but generally, they also extend the conjugation, leading to a bathochromic shift.[10][13]
The position of the substituent is also critical. For instance, a hydroxyl group at position 7 can effectively delocalize its electrons into the carbonyl group at position 4, causing a more pronounced red shift than a hydroxyl group at position 6.
| Substituent Type | Common Examples | Position on Ring | Typical Effect on π → π* Band | Causality |
| Electron-Donating | -OH, -OCH₃, -NH₂, -NR₂ | 5, 6, 7, 8 | Bathochromic Shift (Red Shift) | Lone pair electrons delocalize into the π-system, extending conjugation and lowering the π → π* transition energy.[5][10] |
| Electron-Withdrawing | -NO₂, -CN, -CHO, -Cl, -Br | 2, 3, 5, 6, 7, 8 | Bathochromic Shift (Red Shift) | Extends the conjugated system, lowering the transition energy.[10][13] |
| Alkyl Groups | -CH₃, -C₂H₅ | Any | Minor Bathochromic Shift | Weak inductive electron donation. |
Effect of Solvent: Solvatochromism
The polarity of the solvent can significantly alter the absorption spectrum by differentially stabilizing the ground and excited states of the chromone molecule.[8]
-
π → π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift as solvent polarity increases.[14]
-
n → π Transitions:* The ground state involves non-bonding electrons localized on the carbonyl oxygen, which can form hydrogen bonds with polar protic solvents (like ethanol or water). This hydrogen bonding stabilizes the ground state more than the excited state. Consequently, more energy is required for the transition, leading to a hypsochromic (blue) shift as solvent polarity increases.[8][14]
This differential shifting is a powerful diagnostic tool. The disappearance or blue-shifting of the long-wavelength, low-intensity n → π* band upon moving from a non-polar solvent (e.g., cyclohexane) to a polar solvent (e.g., ethanol) can help confirm its assignment.[9]
Caption: Effect of solvent polarity on the n → π* transition.
Practical Guide to UV-Vis Analysis
A successful analysis relies on a robust and reproducible experimental protocol. This section outlines the necessary steps from sample preparation to data acquisition.
Instrumentation
A modern dual-beam UV-Vis spectrophotometer is the instrument of choice.[15] Key components include a light source (deuterium lamp for UV, tungsten lamp for visible), a monochromator to select specific wavelengths, a beam splitter, sample and reference cuvette holders, and a detector.
Experimental Protocol: Acquiring an Absorption Spectrum
This protocol ensures high-quality, reproducible data. The system must be validated according to pharmacopeia guidelines where applicable.[16]
Objective: To determine the UV-Vis absorption spectrum and λmax of a substituted chromone.
Materials:
-
Substituted chromone sample
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane)[12]
-
Calibrated volumetric flasks and pipettes[17]
-
Matched pair of quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer[15]
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer's lamps and allow the system to warm up for at least 20-30 minutes to ensure a stable output.[15]
-
Stock Solution Preparation:
-
Accurately weigh approximately 5-10 mg of the chromone sample.
-
Quantitatively transfer the sample to a 100 mL volumetric flask.
-
Dissolve the sample in a small amount of the chosen spectroscopic grade solvent and then dilute to the mark. This creates a stock solution of known concentration (e.g., 50-100 µg/mL).[18]
-
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution to prepare a working solution. The final concentration should yield a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units) for optimal accuracy, as dictated by the Beer-Lambert Law.[17] A typical concentration is around 1-10 µg/mL.
-
-
Cuvette Handling and Cleaning:
-
Always handle cuvettes by their frosted sides.
-
Thoroughly clean the quartz cuvettes with the solvent to be used. Fill and empty the cuvette with the solvent 2-3 times.[15]
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place them in the respective holders in the spectrophotometer.
-
Perform a baseline correction (also called "zeroing" or "autozero") across the desired wavelength range (e.g., 200-500 nm). This subtracts the absorbance of the solvent and the cuvettes themselves from the subsequent sample measurement.[19]
-
-
Sample Measurement:
-
Empty the sample cuvette of the blank solvent.
-
Rinse the sample cuvette 2-3 times with a small amount of the working chromone solution.
-
Fill the sample cuvette approximately three-quarters full with the working solution.
-
Wipe the transparent sides of the cuvette with a lint-free tissue (e.g., KimWipe) and place it in the sample holder.[17]
-
Initiate the scan. The instrument will measure the absorbance of the sample versus the solvent blank across the specified wavelength range.[15]
-
-
Data Analysis:
-
The output will be a plot of absorbance vs. wavelength.
-
Identify the wavelength(s) of maximum absorbance (λmax).[11]
-
Record the absorbance value at each λmax.
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is absorbance, c is molar concentration, and l is the path length (typically 1 cm).
-
Caption: Experimental workflow for UV-Vis analysis.
Data Interpretation: Case Studies
The true utility of UV-Vis spectroscopy is realized when interpreting the spectra of related compounds. The following table presents hypothetical but realistic data for several chromone derivatives to illustrate the principles discussed.
| Compound | Structure | Substituent | Solvent | λmax Band I (nm) (π→π) | λmax Band II (nm) (n→π) |
| 1. Chromone | Unsubstituted | None | Cyclohexane | 298 | 340 |
| 2. Chromone | Unsubstituted | None | Ethanol | 301 | 332 (blue-shifted) |
| 3. 7-Hydroxychromone | 7-OH | EDG (-OH) | Ethanol | 325 (red-shifted) | Obscured |
| 4. 6-Nitrochromone | 6-NO₂ | EWG (-NO₂) | Ethanol | 315 (red-shifted) | ~350 |
| 5. 2-Methylchromone | 2-CH₃ | Alkyl | Ethanol | 305 (minor red-shift) | ~335 |
Analysis:
-
Solvent Effect (1 vs. 2): Comparing chromone in cyclohexane (non-polar) and ethanol (polar) demonstrates solvatochromism. The π → π* band shows a minor bathochromic shift (298 → 301 nm), while the n → π* band exhibits a clear hypsochromic shift (340 → 332 nm) due to hydrogen bonding with ethanol.[8][9]
-
Electron-Donating Group (2 vs. 3): The addition of a hydroxyl group at position 7 in 7-hydroxychromone causes a significant bathochromic shift of the main π → π* band (301 → 325 nm). This is due to the extension of the conjugated system by the lone pair electrons on the oxygen atom.[10] The weaker n → π* band is often obscured by the tail of this much more intense, red-shifted band.
-
Electron-Withdrawing Group (2 vs. 4): The nitro group at position 6 also extends the π-conjugated system, resulting in a bathochromic shift (301 → 315 nm).[13]
-
Alkyl Group (2 vs. 5): The 2-methyl group provides a weak electron-donating effect via hyperconjugation and induction, leading to a very small red shift (301 → 305 nm).
Conclusion
UV-Vis spectroscopy is an indispensable tool in the study of substituted chromones. It provides a detailed picture of their electronic structure and is exquisitely sensitive to changes induced by substitution and solvent environment. By understanding the principles of π → π* and n → π* transitions and the predictable nature of bathochromic and hypsochromic shifts, researchers can leverage UV-Vis spectra for structural confirmation, purity assessment, and to gain foundational insights into the electronic properties that underpin the biological activity of these vital compounds. The protocols and interpretive frameworks presented in this guide provide a self-validating system for obtaining and understanding high-quality spectroscopic data, empowering scientists in their research and development endeavors.
References
-
Arjunan, V., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences, 3(143). Available at: [Link]
-
Gallivan, J. B. (1970). Spectroscopic studies on some chromones. Canadian Journal of Chemistry, 48(24), 3928-3939. Available at: [Link]
-
Sharma, P., et al. (2016). PMR-Spectral Data of Some Substituted Chromones. Asian Journal of Chemistry, 17, 887-894. Available at: [Link]
-
Gallivan, J. B. (1970). Spectroscopic studies on some chromones. Canadian Journal of Chemistry. Available at: [Link]
-
Gorniak, I., et al. (2022). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. MDPI. Available at: [Link]
-
Yadav, B., et al. (2022). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone). Journal of Molecular Structure. Available at: [Link]
-
Kuanar, M., & Mishra, B. K. (1996). Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 108(4), 329-336. Available at: [Link]
-
Chem Survival. (2017). spectroscopy: chromophores and UV-vis Spectra. YouTube. Available at: [Link]
-
Chernikova, E. Y., et al. (2022). The Effect of Terminal Bromoalkoxy Substituents on the Photochromism of Functionalized 2H‐Chromenes. Chemistry – An Asian Journal. Available at: [Link]
-
Serrano-Andrés, L., et al. (2015). Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. The Journal of Physical Chemistry A, 119(21), 5449-5457. Available at: [Link]
-
Wang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8202. Available at: [Link]
-
Serrano-Andrés, L., et al. (2015). Substituent and Solvent Effects on the UV/Vis Absorption Spectrum of the Photoactive Yellow Protein Chromophore. The Journal of Physical Chemistry A. Available at: [Link]
-
Naeem, M. (2020). UV-Visible Spectroscopy: Chromophores in Organic Compounds. YouTube. Available at: [Link]
-
Ganguly, B. K., & Bagchi, P. (1956). Studies on the Ultraviolet Absorption Spectra of Coumarins and Chromones. Part I. The Journal of Organic Chemistry, 21(12), 1415-1419. Available at: [Link]
-
Khan Academy. (2014). UV-Vis spectroscopy. YouTube. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Read UV-Vis Spectroscopy Graph?. YouTube. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Perform UV Vis Spectroscopy?. YouTube. Available at: [Link]
-
Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]
-
El-Aal, F. A., et al. (2020). Substituent and solvent effects on UV‐visible absorption spectra of chalcones derivatives: Experimental and computational studies. Journal of Physical Organic Chemistry. Available at: [Link]
-
Pratiwi, R. A., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 1(1), 1-10. Available at: [Link]
-
Science Department, Valencia College. (n.d.). EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry: Spectrophotometric Analysis of Potassium Permanganate Solutions. Valencia College. Available at: [Link]
-
Thomas, L., & Sessions, L. B. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Science Department, Valencia College. Available at: [Link]
-
Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Agilent Technologies. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. agilent.com [agilent.com]
- 17. science.valenciacollege.edu [science.valenciacollege.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. uobabylon.edu.iq [uobabylon.edu.iq]
Quantum chemical calculations for 6-Methylchromone
An In-Depth Technical Guide to Quantum Chemical Calculations for 6-Methylchromone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of the privileged chromone scaffold, presents a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its biological activities, including potential anti-inflammatory and antioxidant properties, make it a compelling candidate for drug development initiatives.[1] Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound, thereby accelerating research and development. This guide provides a comprehensive walkthrough of the theoretical underpinnings and practical application of Density Functional Theory (DFT) calculations to characterize this molecule, offering field-proven insights for computational and medicinal chemists.
The Rationale for a Computational Approach
The chromone ring system is a foundational structure in numerous natural products and pharmacologically active compounds.[2][3] The strategic placement of a methyl group at the C6 position, as in this compound (C₁₀H₈O₂), can significantly influence its physicochemical and biological properties.[4] Understanding these properties at a sub-atomic level is paramount for rational drug design. Computational chemistry, particularly DFT, provides a cost-effective and efficient means to predict molecular geometries, electronic distributions, and spectral signatures before undertaking expensive and time-consuming laboratory synthesis and testing.[5][6] This in silico approach allows for the screening of derivatives and the generation of hypotheses regarding structure-activity relationships (SAR).[7][8]
Theoretical Foundations: The 'Why' Behind the 'How'
A robust computational study is built upon a sound theoretical framework. For a molecule like this compound, which is a closed-shell organic system, Density Functional Theory (DFT) offers the best balance of computational accuracy and efficiency.[6]
-
Density Functional Theory (DFT): DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.[9] This approach is computationally less demanding than other high-level ab initio methods, making it ideal for molecules of this size. The choice of the functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, known for providing reliable geometric and electronic properties.[3][10]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility and accuracy of the calculation.
-
Pople-style basis sets are common. A set like 6-31G(d,p) is a good starting point for initial geometry optimizations.
-
For higher accuracy in energy and property calculations, a more extensive basis set such as 6-311++G(d,p) is recommended.[3] The "+" symbols indicate the inclusion of diffuse functions, which are important for describing lone pairs and anions, while "(d,p)" denotes polarization functions that allow for more flexible orbital shapes.[5]
-
The Computational Workflow: A Validating System
The following protocol outlines a self-validating workflow for the comprehensive quantum chemical analysis of this compound. Each step builds upon the previous, ensuring the final results are derived from a stable and realistic molecular representation.
Caption: Computational workflow for this compound analysis.
Experimental Protocol 1: Geometry Optimization and Validation
Objective: To find the most stable three-dimensional conformation of this compound at a given level of theory.
-
Structure Input: Obtain the initial coordinates of this compound. A convenient source is the PubChem database (CID: 594810).[11] This structure serves as the starting point.
-
Software and Method Selection: Utilize a quantum chemistry software package (e.g., Gaussian, ORCA). Select the DFT method, specifying the B3LYP functional and the 6-31G(d,p) basis set.
-
Optimization Keyword: Execute a geometry optimization calculation. This is an iterative process where the software adjusts the positions of the atoms to minimize the total energy of the molecule.
-
Frequency Calculation: Following a successful optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
Causality & Validation: This step is non-negotiable for validating the optimized structure. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized. The output of this step also provides the zero-point vibrational energy (ZPVE) and data for predicting the IR spectrum.
-
Experimental Protocol 2: Calculation of Electronic and Spectroscopic Properties
Objective: To analyze the electronic structure, reactivity indicators, and spectroscopic signatures of the optimized molecule.
-
Refined Calculation: Using the validated optimized geometry from Protocol 1, perform a new single-point energy calculation. For enhanced accuracy, it is best practice to use a larger basis set, such as 6-311++G(d,p), while keeping the B3LYP functional.[3]
-
Property Keywords: Include keywords in the calculation input to request the desired properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): Request the generation of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.
-
Molecular Electrostatic Potential (MEP): Request the calculation of the electrostatic potential to be mapped onto the electron density surface.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of lone pairs, atomic charges, and bonding orbitals.[7]
-
NMR Spectroscopy: Include keywords for calculating NMR shielding tensors (e.g., GIAO method), which can be converted to chemical shifts.[12]
-
Results and Interpretation: From Data to Insight
The output from these calculations provides a wealth of quantitative data that informs our understanding of this compound.
Molecular Geometry
The optimization process yields precise bond lengths and angles. These theoretical values can be compared with experimental crystallographic data of similar chromone derivatives to further validate the computational method's accuracy.[3][13]
| Parameter | Description | Expected Outcome | Implication for Drug Design |
| Planarity | Dihedral angle between the benzo and pyrone rings. | Near-planar geometry. | A planar structure facilitates π-π stacking interactions with biological targets like DNA or aromatic protein residues. |
| Bond Lengths | e.g., C=O, C-O-C | Consistent with sp² hybridization. | Provides insight into bond strength and potential sites of metabolic activity. |
Electronic Properties and Reactivity
Analysis of the electronic properties is fundamental to predicting how this compound will interact with other molecules.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. A Systematic Computational Study on Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. d-nb.info [d-nb.info]
Investigating the Mechanism of Action of 6-Methylchromone: A Scaffold-Centric Approach
An In-depth Technical Guide
This guide provides an in-depth technical exploration of 6-Methylchromone, a key heterocyclic compound. Rather than focusing on a single, well-defined mechanism of action for the parent molecule, which remains broadly characterized, we adopt a scaffold-centric approach. This perspective reflects the predominant use of this compound in modern drug discovery: as a versatile and privileged starting point for synthesizing derivatives with highly specific biological activities.[1][2] We will dissect the foundational properties of the core scaffold and then delve into specific, high-impact case studies where its derivatives have been engineered to modulate key cellular pathways.
Introduction to this compound: A Privileged Scaffold
This compound (4H-1-benzopyran-4-one, 6-methyl-) is a derivative of chromone, a structural motif widely found in natural products.[3] Its chemical structure, featuring a benzopyran ring with a methyl group at the C-6 position, endows it with favorable physicochemical properties and makes it a valuable building block in medicinal chemistry.[1][4] While the parent compound is known to possess general antioxidant and anti-inflammatory properties, its true power lies in its utility as a synthetic precursor for developing targeted therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1][2][5]
Part I: Characterizing the Core Biological Activity of the this compound Scaffold
Before exploring its derivatives, it is crucial to establish the baseline biological activity of the this compound scaffold itself. The most consistently reported activities are antioxidant and anti-inflammatory.[1][6] Here, we outline foundational experimental protocols to validate and quantify these properties.
Assessing Antioxidant Capacity via DPPH Free Radical Scavenging Assay
Expertise & Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely accepted method for screening the free-radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration, measured spectrophotometrically, is indicative of the compound's hydrogen-donating capacity and, therefore, its antioxidant potential. This assay is a crucial first step to confirm the foundational antioxidant properties of the this compound core before undertaking more complex cell-based oxidative stress models.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of this compound (e.g., 10 mM) in methanol or DMSO.
-
Create a serial dilution of this compound to obtain a range of test concentrations (e.g., 1, 10, 50, 100, 250 µM).
-
Ascorbic acid is used as a positive control and is prepared similarly.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of this compound, the positive control, or the vehicle (methanol/DMSO) as a blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the vehicle and A_sample is the absorbance of the DPPH solution with this compound.
-
The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration of the compound.
-
Evaluating Anti-inflammatory Potential in a Cellular Model
Expertise & Causality: To move beyond simple chemical assays, we must assess the compound's effect in a biological context. Lipopolysaccharide (LPS)-stimulated macrophage cell lines (like RAW 264.7) are a cornerstone model for studying inflammation. LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering inflammatory signaling cascades that result in the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. By measuring the ability of this compound to suppress NO production (using the Griess assay), we can obtain a quantitative measure of its potential anti-inflammatory activity at the cellular level. This provides a self-validating system: a significant reduction in NO directly correlates with interference in the inflammatory pathway.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. A preliminary cytotoxicity assay (e.g., MTT) is required to determine the appropriate concentration range.
-
After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group and an LPS-only group.
-
-
Measurement of Nitrite (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the readings to a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition relative to the LPS-only control.
-
Part II: Mechanism of Action Through Engineered Derivatives - A Case Study Approach
The true therapeutic potential of this compound is unlocked through chemical modification. By using the core scaffold as a starting point, chemists can design derivatives that interact with specific biological targets with high affinity and selectivity.
Case Study 1: Targeting Neurodegeneration via Monoamine Oxidase B (MAO-B) Inhibition
Authoritative Grounding: Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters. The selective inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. Research has shown that derivatives of 3-styrylchromone, synthesized from a this compound precursor, can be potent and highly selective MAO-B inhibitors.[7]
Caption: Workflow for discovery of selective MAO-B inhibitors.
-
Principle: This assay uses a non-fluorescent substrate that is converted into a highly fluorescent product by MAO-B. The rate of fluorescence increase is proportional to MAO-B activity.
-
Reagents:
-
Human recombinant MAO-B enzyme.
-
MAO-B substrate (e.g., Amplex Red reagent).
-
Horseradish peroxidase (HRP).
-
Test compounds (3-styrylchromone derivatives) and a known inhibitor (e.g., Safinamide).
-
-
Procedure:
-
In a black 96-well plate, add MAO-B enzyme in a reaction buffer.
-
Add various concentrations of the test compounds or control inhibitor and incubate for 15 minutes to allow for binding.
-
Initiate the reaction by adding the substrate/HRP mixture.
-
Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 535/590 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value using non-linear regression analysis.
-
The following table summarizes hypothetical data for lead compounds based on published findings.[7]
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) for MAO-B |
| Derivative 18 | > 10,000 | 3.1 | > 3225 |
| Derivative 19 | 25 | 2.2 | 11.4 |
| Safinamide (Control) | > 10,000 | 50 | > 200 |
Case Study 2: Modulating Cellular Signaling via Phosphodiesterase 2 (PDE2) Inhibition
Authoritative Grounding: Phosphodiesterase 2 (PDE2) is an enzyme that degrades cyclic nucleotides (cAMP and cGMP), which are critical second messengers in numerous signaling pathways. Inhibition of PDE2 can enhance signaling pathways relevant to cognitive function, making it a target for neurodegenerative diseases. Derivatives of 6H-benzo[c]chromen-6-one, which can be conceptually derived from the chromone scaffold, have been synthesized and evaluated as potent PDE2 inhibitors.[8][9]
Caption: PDE2 terminates cGMP signaling; inhibitors prevent this.
-
Principle: This is a homogenous fluorescence polarization (FP) assay. A fluorescently labeled cGMP substrate is used. When PDE2A hydrolyzes the substrate to GMP-FAM, it can be captured by nanoparticles containing immobilized metal-binding agents (IMAP), causing a significant increase in the FP signal. Inhibitors prevent this conversion, resulting in a low FP signal.
-
Procedure:
-
Add PDE2A enzyme and test compound dilutions to a low-volume 384-well plate.
-
Add the fluorescent cGMP substrate to initiate the reaction. Incubate for 60 minutes.
-
Stop the reaction by adding the IMAP binding solution. Incubate for 30 minutes to allow for binding.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The FP signal is inversely proportional to PDE2A activity.
-
Calculate percent inhibition and determine IC50 values by fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
This guide demonstrates that while this compound possesses inherent antioxidant and anti-inflammatory properties, its principal value in modern research is as a foundational scaffold. Through targeted chemical modifications, this core structure has given rise to potent and selective inhibitors of critical enzymes like MAO-B and PDE2.[7][8] The causality is clear: the chromone ring system provides a stable and synthetically accessible platform, allowing researchers to append functional groups that precisely fit the active sites of their targets.
Future investigations should focus on two parallel paths. First, the continued rational design of novel derivatives to explore new therapeutic targets. Second, a more in-depth exploration of the parent this compound molecule itself using modern target deconvolution techniques, such as chemical proteomics or thermal proteome profiling, could uncover novel, direct biological targets and elucidate the specific mechanisms behind its generally observed bioactivities.
References
-
Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. [Link]
-
Kim, J. H., et al. (2023). 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways. Molecules. [Link]
-
Jiang, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. International Journal of Molecular Sciences. [Link]
-
Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
-
PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information website. [Link]
-
Jiang, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. PubMed. [Link]
-
Chaurasiya, P. K., et al. (2020). Synthesis and biological evaluation of 3-styrylchromone derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 3-Formyl-6-methylchromone. Retrieved from National Center for Biotechnology Information website. [Link]
-
Jiang, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. ResearchGate. [Link]
-
Rizvi, A., et al. (2023). Cadmium Stress Signaling Pathways in Plants: Molecular Responses and Mechanisms. International Journal of Molecular Sciences. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy this compound-2-carboxylic acid | 5006-44-0 [smolecule.com]
- 7. libir.josai.ac.jp [libir.josai.ac.jp]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 6-Methylchromone Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromone scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents due to its wide spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of 6-methylchromone analogues. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively evaluate this promising class of compounds. This guide will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into data interpretation, thereby fostering a robust and efficient screening cascade.
Introduction: The Therapeutic Potential of the Chromone Scaffold
Chromones, characterized by a fused benzene and γ-pyrone ring system, are a significant class of heterocyclic compounds.[1] Their derivatives are known to exhibit a diverse range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory activities.[1][2][3][4][5][6][7][8][9][10] The methylation at the 6-position of the chromone nucleus can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making this compound analogues an interesting cohort for drug discovery programs.[11]
This guide will focus on a multi-faceted screening approach, encompassing key therapeutic areas where chromone derivatives have shown considerable promise. The subsequent sections will provide detailed, step-by-step protocols for a panel of in vitro assays designed to elucidate the bioactivity profile of newly synthesized this compound analogues.
General Workflow for Preliminary Biological Screening
A systematic and tiered approach is crucial for the efficient evaluation of new chemical entities. The preliminary screening of this compound analogues should follow a logical progression from broad-spectrum activity assessment to more specific mechanistic studies for promising candidates.
Caption: General workflow for the preliminary biological screening of this compound analogues.
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[2] Chromone derivatives have been identified as a promising class of compounds with potential antimicrobial properties.[1][12]
Rationale for Methodology
The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. It allows for the simultaneous testing of multiple compounds against a panel of microorganisms in a high-throughput format, providing quantitative data on their potency.
Experimental Protocol: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound analogues against a panel of pathogenic bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compounds (dissolved in DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In each well of a 96-well plate, add 100 µL of the appropriate broth (MHB or RPMI).
-
Perform serial two-fold dilutions of the test compounds across the plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Prepare a microbial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Dilute the inoculum and add 10 µL to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include positive and negative control wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin dye (from blue to pink), indicating inhibition of microbial growth.[2]
Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analogue 1 | 16 | 32 | 64 |
| Analogue 2 | 8 | 16 | 32 |
| Analogue 3 | >128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Anticancer Activity Screening
The search for novel anticancer agents remains a critical area of research. Chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them attractive candidates for further investigation.[13][14]
Rationale for Methodology
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used, robust, and reliable method for screening the cytotoxic potential of compounds against cancer cell lines. The assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to a purple formazan product.
Experimental Protocol: MTT Assay
Objective: To evaluate the in vitro cytotoxicity of this compound analogues against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HCT116)[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
| Compound | HeLa IC50 (µM) | HCT116 IC50 (µM) |
| Analogue 1 | 12.5 | 25.8 |
| Analogue 2 | 5.2 | 9.7 |
| Analogue 3 | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 |
Antioxidant Activity Screening
Oxidative stress is implicated in the pathogenesis of numerous diseases. Chromones are known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals.[4][11][15][16]
Rationale for Methodology
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple, rapid, and widely used method for evaluating the antioxidant capacity of compounds.[4][11] The assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow, measured spectrophotometrically.[11]
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of this compound analogues.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (dissolved in methanol)
-
Positive control (e.g., Ascorbic acid)
-
Methanol
Procedure:
-
Prepare different concentrations of the test compounds in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[4]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.[4]
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Data Presentation
| Compound | DPPH Scavenging IC50 (µM) |
| Analogue 1 | 45.3 |
| Analogue 2 | 22.8 |
| Analogue 3 | >200 |
| Ascorbic Acid | 8.5 |
Anti-inflammatory Activity Screening
Inflammation is a key pathological feature of many chronic diseases. Chromone derivatives have been reported to possess anti-inflammatory properties, often by modulating key inflammatory pathways.[5][6][8][9]
Rationale for Methodology
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a well-established in vitro model for studying inflammation. The measurement of nitric oxide (NO) production, a key inflammatory mediator, using the Griess assay provides a reliable and quantifiable readout of the anti-inflammatory potential of test compounds.[5][6]
Experimental Protocol: Nitric Oxide (NO) Production Assay
Objective: To evaluate the inhibitory effect of this compound analogues on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Dexamethasone)
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[5]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Determine the IC50 value for the inhibition of NO production.
Data Presentation
| Compound | NO Production Inhibition IC50 (µM) |
| Analogue 1 | 18.9 |
| Analogue 2 | 7.4 |
| Analogue 3 | >50 |
| Dexamethasone | 0.5 |
Acetylcholinesterase (AChE) Inhibitory Activity Screening
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[3][17] Several chromone derivatives have been identified as potent AChE inhibitors.[17][18][19]
Rationale for Methodology
Ellman's method is a classic and reliable colorimetric assay for measuring AChE activity. It utilizes acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.
Experimental Protocol: AChE Inhibition Assay
Objective: To determine the inhibitory potential of this compound analogues against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in buffer)
-
Positive control (e.g., Donepezil)
Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0) and 25 µL of AChE solution.
-
Pre-incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and the IC50 value.
Data Presentation
| Compound | AChE Inhibition IC50 (µM) |
| Analogue 1 | 9.8 |
| Analogue 2 | 3.1 |
| Analogue 3 | >100 |
| Donepezil | 0.08 |
Conclusion and Future Directions
This guide has outlined a comprehensive and systematic approach for the preliminary biological screening of this compound analogues. The described protocols for antimicrobial, anticancer, antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory assays provide a solid foundation for identifying promising lead compounds.
It is imperative to recognize that this represents the initial phase of the drug discovery process. Analogues demonstrating significant activity in these primary screens warrant further investigation, including:
-
Structure-Activity Relationship (SAR) studies: To understand the chemical features essential for biological activity.
-
Secondary and mechanistic assays: To elucidate the mode of action and identify specific molecular targets.
-
In vivo studies: To evaluate the efficacy and safety of the most promising candidates in animal models.
The versatility of the chromone scaffold, coupled with a rigorous and well-designed screening cascade, holds significant promise for the discovery of novel therapeutic agents to address a wide range of human diseases.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. (2021). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor. (2019). PubMed. Retrieved January 6, 2026, from [Link]
-
Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. (2021). PubMed. Retrieved January 6, 2026, from [Link]
-
Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. (2011). Asian Journal of Chemistry. Retrieved January 6, 2026, from [Link]
-
Chromeno[3,4-b]xanthones as First-in-Class AChE and Aβ Aggregation Dual-Inhibitors. (2022). Molecules. Retrieved January 6, 2026, from [Link]
-
Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. (2014). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. (2017). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2021). PubMed Central. Retrieved January 6, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Chromone and isocoumarin derivatives from the endophytic fungus Xylomelasma sp. Samif07, and their antibacterial and antioxidant activities. (2019). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]
-
Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. (2019). PubMed. Retrieved January 6, 2026, from [Link]
-
Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. (2022). ACS Omega. Retrieved January 6, 2026, from [Link]
-
Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. (2006). PubMed. Retrieved January 6, 2026, from [Link]
-
Dietary chromones as antioxidants—the structural variable. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Studies on the antioxidant activity of some chromonylrhodanine derivatives. (2015). PubMed. Retrieved January 6, 2026, from [Link]
-
Design, synthesis and antiinflammatory activity of substituted chromones. (2013). JMPAS. Retrieved January 6, 2026, from [Link]
-
3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivativ... (n.d.). Ingenta Connect. Retrieved January 6, 2026, from [Link]
-
Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones. (2017). Oriental Journal of Chemistry. Retrieved January 6, 2026, from [Link]
-
Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2022). MDPI. Retrieved January 6, 2026, from [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). MDPI. Retrieved January 6, 2026, from [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. Retrieved January 6, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2021). PubMed. Retrieved January 6, 2026, from [Link]
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). MDPI. Retrieved January 6, 2026, from [Link]
-
Boronic Analogues of (R)-6-O-Desmethylantofine as Anticancer Agents. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. (2022). PubMed Central. Retrieved January 6, 2026, from [Link]
Sources
- 1. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmpas.com [jmpas.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones – Oriental Journal of Chemistry [orientjchem.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Studies on the antioxidant activity of some chromonylrhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chromeno[3,4-b]xanthones as First-in-Class AChE and Aβ Aggregation Dual-Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Chromone Scaffolds: A Deep Dive into the Structure-Activity Relationship of 6-Methylchromone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The chromone scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1] This guide focuses on the nuanced structure-activity relationships (SAR) of 6-methylchromone, a key derivative that serves as a versatile building block for novel therapeutic agents.[2] We will dissect the critical interplay between structural modifications and biological outcomes, offering a comprehensive analysis grounded in experimental data and computational modeling. This document aims to provide drug development professionals with a strategic roadmap for designing potent and selective this compound-based therapeutics.
The Chromone Core: A Privileged Scaffold in Drug Discovery
The 4H-chromen-4-one (chromone) framework is a bicyclic aromatic system that is widely distributed in the plant kingdom and is a constituent of many natural products with significant medicinal properties.[1][3] Its rigid structure and synthetic tractability have made it an attractive starting point for the development of new drugs targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4] The substitution pattern on the chromone core is a critical determinant of its biological activity, with even minor modifications leading to profound changes in efficacy and selectivity.[5]
The 6-methyl group, in particular, has been shown to influence the electronic and steric properties of the chromone ring, thereby modulating its interaction with biological targets. This guide will explore how leveraging the 6-methyl position, in concert with modifications at other sites, can lead to the optimization of lead compounds.
Decoding the Structure-Activity Relationship of this compound Derivatives
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the chromone ring. SAR studies aim to systematically modify the chemical structure to identify key pharmacophoric features and optimize biological activity.
The General Chromone Scaffold
The fundamental structure of this compound provides a template for synthetic modifications. The key positions for substitution are typically the 2-, 3-, and 7-positions, in addition to the foundational 6-methyl group.
Caption: General structure of the this compound scaffold highlighting key positions for substitution.
Key SAR Insights from Experimental Studies
A growing body of research has elucidated the SAR of this compound derivatives across various biological targets.
-
Anticancer Activity:
-
Substitution at the 3-position: The introduction of a formyl group at the 3-position of this compound (3-formyl-6-methylchromone) serves as a crucial intermediate for the synthesis of more complex, biologically active molecules.[6][7] For instance, three-component reactions involving 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides have yielded novel chromonyl-substituted α-aminophosphine oxides and phosphinoyl-functionalized 3-(amino)methylene chromanones.
-
Cytotoxicity: Certain (Z)-3-[(amino)methylene]-2-(diarylphosphoryl)-6-methylchroman-4-one analogues have demonstrated moderate cytotoxic activity against human promyelocytic leukemia (HL60) cells.[6] Specifically, N-benzhydryl and N-(3-hydroxypropyl) derivatives showed IC50 values of 9.91 ± 1.28 and 27.35 ± 1.13 μM, respectively.[6] These findings suggest that the nature of the amino group at the 3-position significantly influences anticancer potency.
-
Chalcone Hybrids: The synthesis of benzopyran-chalcones derived from this compound has been explored for anti-breast cancer activity.[8] These compounds were found to be active against ER+ MCF-7 cell lines, indicating a potential mechanism involving hormone-dependent pathways.[8]
-
-
Antioxidant Activity:
-
Quantitative structure-activity relationship (QSAR) and molecular docking studies have been employed to investigate the antioxidant properties of chromone derivatives.[9][10][11] These studies often correlate molecular descriptors such as hardness (η), ionization potential, and electron affinity with antioxidant capacity.[9]
-
The presence and position of hydroxyl (-OH) groups on the chromone scaffold are vital for antioxidant activity.[12] For styrylchromones, a catechol group (C-3′ and C-4′) on the B-ring potentiates xanthine oxidase (XO) inhibition, an enzyme involved in oxidative stress.[12]
-
-
Phosphodiesterase II (PDE2) Inhibition:
-
Alkoxylated 6H-benzo[c]chromen-6-one derivatives, which can be conceptually linked to the chromone scaffold, have been investigated as potential PDE2 inhibitors for the treatment of neurodegenerative diseases.[4][13][14] One such derivative demonstrated an optimal inhibitory potential with an IC50 of 3.67 ± 0.47 μM.[13][14] This highlights the potential of modifying the core chromone structure to target specific enzymes involved in neurological pathways.
-
Experimental Design and Methodologies
A robust SAR study relies on well-defined synthetic protocols and validated biological assays. The following sections outline typical experimental workflows for the synthesis and evaluation of this compound derivatives.
General Synthetic Workflow
The synthesis of novel this compound analogs typically follows a multi-step process, starting from commercially available precursors. A representative workflow is depicted below.
Caption: A typical workflow for the structure-activity relationship (SAR) study of this compound derivatives.
Representative Synthetic Protocol: Synthesis of 3-Formyl-6-methylchromone Derivatives
This protocol is based on the three-component reaction described by Keglevich et al.[6]
Materials:
-
3-Formyl-6-methylchromone
-
Primary amine (e.g., aniline, butylamine)
-
Secondary phosphine oxide (e.g., diphenylphosphine oxide)
-
Acetonitrile (solvent)
Procedure:
-
Path I: a. To a solution of 3-formyl-6-methylchromone (1 mmol) in acetonitrile, add diphenylphosphine oxide (1 mmol). b. Stir the reaction mixture at room temperature for 1 hour. c. After the formation of the intermediate α-hydroxyphosphine oxide, add the primary amine (1 mmol). d. Continue stirring at room temperature for 1 hour to yield the chromonyl-substituted α-aminophosphine oxide.[6]
-
Path II: a. React 3-formyl-6-methylchromone (1 mmol) with a primary amine (1 mmol) at room temperature to form the corresponding Schiff base. b. To the resulting mixture, add diphenylphosphine oxide (1 mmol) and stir at room temperature.[6]
-
Work-up and Purification: a. Monitor the reaction progress using Thin Layer Chromatography (TLC). b. Upon completion, remove the solvent under reduced pressure. c. Purify the crude product by column chromatography on silica gel using an appropriate eluent system. d. Characterize the final product using NMR (¹H, ¹³C, ³¹P) and Mass Spectrometry.
Biological Evaluation: In Vitro Cytotoxicity Assay
This protocol is a standard method for assessing the anticancer activity of newly synthesized compounds.[6]
Materials:
-
Human cancer cell lines (e.g., A549, HL60) and a healthy cell line (e.g., NIH/3T3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Calf Serum (FCS) and antibiotics
-
Synthesized this compound derivatives
-
Resazurin-based assay kit
-
Positive control (e.g., Doxorubicin, Bortezomib)
-
96-well plates
Procedure:
-
Cell Seeding: a. Culture the cells in their respective media until they reach the desired confluency. b. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the synthesized compounds and the positive control in the cell culture medium. b. Treat the cells with different concentrations of the compounds for a specified incubation period (e.g., 72 hours).
-
Viability Assay: a. After the incubation period, add the resazurin solution to each well. b. Incubate for a few hours until a color change is observed. c. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Computational Approaches: QSAR and Molecular Docking
To rationalize the experimental SAR data and guide the design of new, more potent analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools.[8]
-
QSAR: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9] By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of untested compounds.[11]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[9] It provides insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for biological activity, thereby supporting the SAR findings.[8]
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:
-
Exploring a wider range of substitutions: Systematically exploring the chemical space around the this compound core will likely uncover new pharmacophores.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by active compounds is crucial for their further development.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.
References
-
Keglevich, G., Rádai, Z., Kiss, N. Z., & Bakos, J. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. [Link]
-
Shanthi, V., Ramesh, M., Srimai, V., Srinivas, P., & Parthasarathy, T. (2013). QSAR, Docking and Invitro Antioxidant Activity Study of Novel Chromone Derivatives. Modern Chemistry, 1(1), 8-17. [Link]
-
Lakkadi, A., Vuppala, S., Nampally, V., Kim, J., Kim, K., Jang, J., & Tigulla, P. (2022). Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. Journal of Biomolecular Structure and Dynamics. [Link]
-
Samee, W., Nunthanavanit, P., & Ungwitayatorn, J. (2008). 3D-QSAR investigation of synthetic antioxidant chromone derivatives by molecular field analysis. International Journal of Molecular Sciences, 9(3), 235-246. [Link]
-
Venkateswararao, E., Sree, G. S., & Kumar, M. P. (2017). Synthesis and SAR Studies of Bis-Chromenone Derivatives for Anti-proliferative Activity against Human Cancer Cells. ChemistrySelect, 2(25), 7545-7549. [Link]
-
Gaikwad, S., Pisal, P., Gaikwad, S., Patil, S., & Anbhule, P. (2023). Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer. Journal of Biomolecular Structure and Dynamics, 41(24), 14757-14770. [Link]
-
Gomes, A., Fernandes, E., & Silva, A. M. (2017). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules, 22(10), 1673. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 33(1), 1-18. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 26(11), 3208. [Link]
-
Liéby-Muller, F., et al. (2015). Synthesis and biological evaluation of (-)-6-O-desmethylcryptopleurine and analogs. Bioorganic & Medicinal Chemistry Letters, 25(2), 184-187. [Link]
-
PubChem. (n.d.). 3-Formyl-6-methylchromone. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. ResearchGate. [Link]
-
Bozhyk, N., & Fizer, M. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. Chemistry of Heterocyclic Compounds, 57(8), 783-793. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inh. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-甲酰基-6-甲基色酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QSAR, Docking and Invitro Antioxidant Activity Study of Novel Chromone Derivatives, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 3D-QSAR investigation of synthetic antioxidant chromone derivatives by molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of 3-Formyl-6-Methylchromone via Vilsmeier-Haack Reaction: An Application Note and Protocol
Abstract
3-Formylchromones are pivotal precursors in the synthesis of a diverse array of heterocyclic compounds and are recognized as privileged scaffolds in medicinal chemistry.[1][2] Specifically, 3-formyl-6-methylchromone serves as a versatile building block for creating novel therapeutic agents, owing to the reactivity of its formyl group and the biological significance of the chromone nucleus.[3] This application note provides a comprehensive, in-depth guide to the efficient one-pot synthesis of 3-formyl-6-methylchromone from 2'-hydroxy-5'-methylacetophenone using the Vilsmeier-Haack reaction. We will elucidate the underlying reaction mechanism, present a detailed, field-proven experimental protocol, offer insights into process optimization and troubleshooting, and provide a comparative analysis of relevant synthetic approaches. This guide is intended for researchers and professionals in organic synthesis, chemical research, and drug development.
Scientific Rationale and Reaction Mechanism
The Vilsmeier-Haack reaction is a robust and widely adopted method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] Its application to o-hydroxyacetophenones provides a direct and efficient one-pot route to 3-formylchromones, proceeding through a tandem formylation-cyclization sequence.[2][6]
The Core Principle: The synthesis commences with the in situ formation of the Vilsmeier reagent, a chloroiminium salt (typically N,N-dimethylchloromethyleneiminium chloride), from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent such as phosphorus oxychloride (POCl₃).[7][8] This electrophilic species is the key formylating agent.
Mechanism Breakdown:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements leads to the elimination of a phosphate derivative and the formation of the highly electrophilic Vilsmeier reagent.
-
Electrophilic Attack and Cyclization: The starting material, 2'-hydroxy-5'-methylacetophenone, undergoes a double formylation. The reaction involves the formation of an intermediate which then cyclizes.[6]
-
Dehydration and Hydrolysis: The cyclized intermediate undergoes dehydration to form the aromatic pyrone ring. The final step involves the hydrolysis of the iminium salt intermediate during aqueous workup to yield the desired 3-formyl-6-methylchromone.[7]
The entire sequence, from the generation of the Vilsmeier reagent to the final product, occurs in a single reaction vessel, exemplifying the efficiency of a one-pot synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
The Versatility of 6-Methylchromone: A Precursor for Innovations in Drug Synthesis
Introduction: The Strategic Importance of the Chromone Scaffold
In the landscape of medicinal chemistry, the chromone scaffold stands out as a "privileged structure," a framework that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent stability, coupled with the capacity for diverse functionalization, makes it a cornerstone in the design of novel therapeutic agents. Among the various chromone derivatives, 6-methylchromone has emerged as a particularly versatile and valuable precursor in the synthesis of a wide array of pharmacologically significant molecules.[3] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into its application in the synthesis of compounds targeting a spectrum of diseases, from cancer to neurodegenerative disorders and diabetes.
The strategic placement of the methyl group at the 6-position of the chromone ring influences the electronic properties and metabolic stability of the resulting derivatives, often enhancing their therapeutic potential. This seemingly simple modification provides a crucial handle for further synthetic transformations, allowing for the construction of complex molecular architectures with tailored biological activities. This document will serve as a practical resource, elucidating the key reactions and methodologies that leverage the unique reactivity of this compound and its derivatives, particularly the highly reactive intermediate, 3-formyl-6-methylchromone.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound is largely centered around the reactivity of its pyranone ring and the potential for functionalization of the benzene ring. A pivotal transformation is the Vilsmeier-Haack reaction, which introduces a formyl group at the C-3 position, yielding 3-formyl-6-methylchromone. This α,β-unsaturated aldehyde is a highly versatile intermediate, participating in a variety of reactions to build molecular complexity.
Diagram: Key Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Application in the Synthesis of Anticancer Agents
The quest for novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds, with chromone derivatives showing significant promise.[4] The ability of these compounds to interact with various cellular targets makes them attractive candidates for anticancer drug development. A particularly effective strategy involves the use of 3-formyl-6-methylchromone in multicomponent reactions to generate structurally diverse libraries of compounds for screening.
Protocol 1: Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides
This protocol details a catalyst-free, three-component reaction for the synthesis of 3-[(amino)(diarylphosphoryl)methyl)]-6-methyl-4H-chromen-4-one derivatives, which have shown modest in vitro cytotoxicity against human promyelocytic leukemia (HL60) cells.[5]
Reaction Scheme:
Materials:
-
3-Formyl-6-methylchromone
-
Primary amine (e.g., aniline, butylamine)
-
Secondary phosphine oxide (e.g., diphenylphosphine oxide)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of 3-formyl-6-methylchromone in 5 mL of anhydrous acetonitrile.
-
To this solution, add 1.0 mmol of the primary amine and stir for 10 minutes at room temperature.
-
Add 1.0 mmol of the secondary phosphine oxide to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the precipitate formed is collected by filtration.
-
Wash the solid product with a small amount of cold acetonitrile and then with diethyl ether.
-
Dry the product under vacuum to obtain the pure chromonyl-substituted α-aminophosphine oxide.
Data Summary: Synthesis of α-Aminophosphine Oxides
| Entry | Amine | Phosphine Oxide | Yield (%) |
| 1 | Aniline | Diphenylphosphine oxide | 94 |
| 2 | 4-Methoxyaniline | Diphenylphosphine oxide | 93 |
| 3 | 4-Chloroaniline | Diphenylphosphine oxide | 94 |
| 4 | Aniline | Bis(p-tolyl)phosphine oxide | 95 |
Mechanistic Insight:
The reaction is believed to proceed through two possible pathways. Path I involves the initial condensation of 3-formyl-6-methylchromone with the secondary phosphine oxide to form a chromonyl-substituted α-hydroxyphosphine oxide intermediate. This is followed by the nucleophilic addition of the amine to yield the final product. Path II involves the initial formation of a Schiff base between 3-formyl-6-methylchromone and the amine, which then reacts with the secondary phosphine oxide. Experimental and computational studies suggest that Path I is the faster and more efficient route.[5]
Diagram: Proposed Reaction Mechanism
Caption: Proposed mechanistic pathways for the three-component reaction.
Application in the Synthesis of Neuroprotective Agents
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant challenge to global health. The development of multi-target-directed ligands, capable of interacting with several key pathological pathways, is a promising therapeutic strategy.[1] this compound derivatives have been investigated as potential neuroprotective agents due to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as their antioxidant and metal-chelating properties.
Protocol 2: Knoevenagel Condensation for the Synthesis of Chromonylidene Derivatives
The Knoevenagel condensation of 3-formylchromones with active methylene compounds provides a straightforward route to chromonylidene derivatives, which can serve as scaffolds for neuroprotective agents. This protocol describes a microwave-assisted, environmentally benign method using polyethylene glycol (PEG-400) as a green reaction medium.
Reaction Scheme:
Materials:
-
3-Formyl-6-methylchromone
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Polyethylene glycol 400 (PEG-400)
-
Microwave reactor
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe vessel, mix 1.0 mmol of 3-formyl-6-methylchromone and 1.0 mmol of the active methylene compound in 5 mL of PEG-400.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300 W) for 2-5 minutes. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of cold water to the mixture to precipitate the product.
-
Collect the solid product by filtration and wash it with water and then with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure chromonylidene derivative.
Data Summary: Knoevenagel Condensation of 3-Formylchromones
| Entry | Active Methylene Compound | Reaction Time (min) | Yield (%) |
| 1 | Malononitrile | 2 | 95 |
| 2 | Ethyl cyanoacetate | 3 | 92 |
| 3 | Barbituric acid | 4 | 90 |
Causality Behind Experimental Choices:
The use of microwave irradiation significantly accelerates the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating. PEG-400 serves as a non-toxic, recyclable, and efficient reaction medium, aligning with the principles of green chemistry. The absence of a catalyst simplifies the work-up procedure and reduces waste.
Application in the Synthesis of Antidiabetic Agents
Chromone derivatives have also been investigated for their potential in the management of diabetes. Some of these compounds have been shown to inhibit enzymes like α-glucosidase and insulin-degrading enzyme (IDE), which are implicated in the pathophysiology of type 2 diabetes.[6]
Protocol 3: Synthesis of Chromone-Pyrazole Dyads
The synthesis of hybrid molecules that combine the chromone scaffold with other pharmacologically active heterocycles, such as pyrazole, is a promising strategy for developing new therapeutic agents.[7] This protocol outlines the synthesis of (E)-3-[(3-substituted-1-aryl-5-oxo-2-pyrazolin-4-ylidene)methyl]chromones via a Knoevenagel condensation.[7]
Reaction Scheme:
Materials:
-
3-Formyl-6-methylchromone
-
3-Substituted-1-aryl-3-pyrazolin-5-one
-
Glacial acetic acid
-
Piperidine (catalytic amount)
-
Standard laboratory glassware with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of 3-formyl-6-methylchromone and 1.0 mmol of the 3-substituted-1-aryl-3-pyrazolin-5-one in 10 mL of glacial acetic acid.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure chromone-pyrazole dyad.
Self-Validating System:
The formation of the desired product can be confirmed by a combination of spectroscopic techniques. The appearance of a characteristic singlet for the exocyclic methine proton in the 1H NMR spectrum and the presence of the pyrazolone and chromone carbonyl stretches in the IR spectrum are indicative of a successful reaction. The melting point of the purified product should be sharp and consistent with literature values.
Conclusion: A Privileged Scaffold for Future Drug Discovery
This compound and its derivatives, particularly 3-formyl-6-methylchromone, have proven to be exceptionally valuable precursors in the synthesis of a diverse range of bioactive molecules. The synthetic methodologies outlined in this guide, from multicomponent reactions to Knoevenagel condensations, highlight the versatility of this scaffold. The ability to generate complex molecular architectures with potential applications in oncology, neuropharmacology, and metabolic diseases underscores the importance of this compound in modern drug discovery. As our understanding of disease mechanisms deepens, the strategic use of such privileged scaffolds will undoubtedly continue to play a pivotal role in the development of the next generation of therapeutic agents.
References
-
Popovics-Tóth, N., Tran, T. D. B., Tajti, Á., Bálint, E., Keglevich, G., & Kollár, L. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega, 8(2), 2698–2711. [Link]
- Silva, T., Borges, F., & Roleira, F. M. F. (2014). Chromone: a valid scaffold in Medicinal Chemistry. CORE.
-
IJRAR - International Journal of Research and Analytical Reviews. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Alam, M. S., Afzal, O., Al-Enazi, N. M., & Arfin, T. (2022). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 12(1), 18559. [Link]
-
Ishar, M. P. S., Singh, G., Singh, S., Sreenivasan, K. K., & Singh, G. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366–1370. [Link]
-
Silva, A. M. G., & Pinto, D. C. G. A. (2019). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 24(12), 2195. [Link]
- Deharkar, P. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(4), 771-784.
- Yu, C. (2020). Selected bioactive molecules containing thiochromones.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. ijrar.org [ijrar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Use of 6-Methylchromone in the Synthesis of Advanced Fluorescent Dyes
Introduction: 6-Methylchromone as a Versatile Scaffold for Fluorescent Probe Development
The chromone framework, a key structural motif in many natural products, has garnered significant attention in medicinal chemistry and materials science.[1] Within this class of compounds, this compound and its derivatives serve as a particularly valuable platform for the design and synthesis of novel fluorescent dyes. The inherent photophysical properties of the chromone core, coupled with the electronic influence of the methyl group at the 6-position, provide a robust starting point for developing sophisticated molecular probes.[2] The methyl group, being a weak electron-donating group, can subtly modulate the electronic distribution within the chromone ring system, influencing the resulting dye's absorption and emission characteristics.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound derivatives in the production of fluorescent dyes, with a focus on synthetic protocols and the rationale behind methodological choices.
The true utility of this compound in this context is often realized through its functionalized analogue, 3-formyl-6-methylchromone.[4][5] The aldehyde group at the 3-position provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex, conjugated systems with enhanced fluorescence properties. These derivatives have been successfully employed in creating probes for biological imaging, demonstrating good cell membrane permeability and low cytotoxicity.[3] This guide will detail specific, field-proven protocols for the synthesis of such dyes, offering insights into the underlying chemical principles and practical considerations for their successful implementation.
Core Principles: The Role of the this compound Scaffold in Fluorophore Design
The design of a fluorescent dye is a multi-parameter optimization problem, where the core scaffold plays a pivotal role. The this compound unit offers several advantages:
-
Structural Rigidity and Conjugation: The planar, bicyclic structure of the chromone ring system provides a degree of rigidity that can minimize non-radiative decay pathways, often leading to higher fluorescence quantum yields. The conjugated π-system is the fundamental basis for its chromophoric and fluorophoric properties.
-
Tunable Photophysics: As demonstrated in the literature, substituents on the chromone aryl ring significantly impact the photophysical properties of the resulting dyes. Electron-donating groups at the 6-position, such as the methyl group, have been shown to induce a bathochromic (red) shift in the emission wavelength and can enhance the quantum yield.[3] This allows for the rational design of probes with specific spectral characteristics.
-
Synthetic Accessibility: this compound and its derivatives, particularly 3-formyl-6-methylchromone, are readily accessible starting materials, facilitating the synthesis of a diverse library of fluorescent probes.[6][7]
The following sections will provide detailed protocols for the synthesis of advanced fluorescent dyes based on the this compound scaffold. The methodologies have been selected to highlight the versatility of this starting material and to provide a solid foundation for further derivatization and application.
Experimental Protocols
Protocol 1: Synthesis of a Novel Green-Emitting Fluorophore via Inverse-Demand Hetero-Diels-Alder Reaction
This protocol describes the synthesis of a highly fluorescent sulfonamido-chromone derivative, a class of dyes that has shown promise for live-cell imaging.[3] The reaction proceeds via an inverse-demand hetero-Diels-Alder (HDA) reaction, a powerful tool for the construction of heterocyclic systems. The choice of a silyl enol ether as the dienophile and a 3-formylchromone derivative as the diene is central to this transformation.
Workflow Diagram:
Caption: Workflow for Sulfonamido-chromone Synthesis.
Materials:
-
3-Formyl-6-methylchromone
-
TBS-silyl enol ether of methyl acetate
-
Aryl sulfonamide (e.g., p-toluenesulfonamide)
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 3-formyl-6-methylchromone (1 equivalent). Dissolve the starting material in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add the aryl sulfonamide (1.1 equivalents) followed by the TBS-silyl enol ether of methyl acetate (1.5 equivalents).
-
Initiation of Reaction: Add trifluoroacetic acid (10 mol %) to the reaction mixture. The use of a catalytic amount of acid is crucial for promoting the HDA reaction and subsequent aromatization.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamido-chromone product. The resulting compounds typically exhibit intense green fluorescence under UV irradiation.[3]
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is critical as silyl enol ethers are sensitive to moisture.
-
Inert Atmosphere: An inert atmosphere prevents potential side reactions and degradation of reagents.
-
Catalytic Acid: TFA acts as a Lewis acid catalyst, activating the 3-formylchromone towards the HDA reaction.
-
Purification: Column chromatography is essential for removing unreacted starting materials and byproducts, ensuring the high purity of the final fluorescent dye, which is critical for accurate photophysical measurements and biological applications.
Protocol 2: Three-Component Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides
This protocol outlines a catalyst-free, three-component reaction for the synthesis of chromonyl-substituted α-aminophosphine oxides from 3-formyl-6-methylchromone.[4] This approach is highly efficient and proceeds under mild conditions, making it an attractive method for generating libraries of novel chromone derivatives.
Workflow Diagram:
Caption: Workflow for Three-Component Synthesis.
Materials:
-
3-Formyl-6-methylchromone
-
Primary amine (e.g., aniline)
-
Secondary phosphine oxide (e.g., diphenylphosphine oxide)
-
Acetonitrile
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-formyl-6-methylchromone (1 equivalent) in acetonitrile.
-
Addition of Reagents: To the solution, add the primary amine (1 equivalent) and the secondary phosphine oxide (1 equivalent).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.[4]
-
Product Isolation: The product often precipitates from the reaction mixture. Isolate the solid product by filtration.
-
Purification: Wash the isolated solid with cold acetonitrile to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization.
Rationale for Experimental Choices:
-
Solvent: Acetonitrile is a suitable solvent for this reaction as it effectively dissolves the starting materials and often allows for the precipitation of the final product, simplifying purification.
-
Stoichiometry: The use of equimolar amounts of the three components ensures high conversion to the desired product.
-
Catalyst-Free: The inherent reactivity of the starting materials under these conditions obviates the need for a catalyst, making the procedure more environmentally friendly and cost-effective.
Photophysical Properties of this compound-Based Dyes
The substitution pattern on the chromone ring significantly influences the photophysical properties of the resulting dyes. The following table summarizes key data for representative compounds derived from this compound.
| Compound Class | Substituent at 6-position | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Reference |
| Sulfonamido-chromone | Methyl | ~365 | 479-529 | 0.33-0.73 | [3] |
| Rhodamine-chromone | Methyl | ~488 | ~565 | Not specified | [5] |
| Hydroxychromone-Rhodamine | Hydroxy | 421 | 488 | Not specified | [8] |
Note: The photophysical properties are highly dependent on the specific substitution pattern and the solvent used for measurements. The data presented here are illustrative of the general trends observed for these classes of compounds.
Conclusion and Future Outlook
This compound and its derivatives, particularly 3-formyl-6-methylchromone, represent a powerful and versatile platform for the development of novel fluorescent probes. The synthetic methodologies detailed in this guide provide a solid foundation for researchers to create a diverse range of fluorophores with tunable photophysical properties. The demonstrated applications in cellular imaging highlight the potential of these compounds in life sciences and drug discovery. Future research in this area will likely focus on the development of probes with even greater photostability, larger Stokes shifts, and enhanced specificity for biological targets. The continued exploration of the rich chemistry of the chromone scaffold promises to yield a new generation of advanced fluorescent tools for scientific discovery.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 3-Formyl-6-methylchromone 97 42059-81-4 [sigmaaldrich.com]
- 7. 3-Formyl-6-methylchromone | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III) based on two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Methylchromone Derivatives in Anti-Inflammatory Agent Development
Introduction: Targeting Inflammation with the Chromone Scaffold
Inflammation is a fundamental protective response of the body to injury and infection; however, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders[1]. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The chromone scaffold, a benzopyran-4-one core structure, has emerged as a "privileged" structure in medicinal chemistry due to the diverse biological activities of its derivatives[2].
This guide focuses on 6-methylchromone derivatives, a promising subclass of compounds that have demonstrated significant potential as anti-inflammatory agents. We will explore their mechanism of action, provide detailed protocols for their in vitro and in vivo evaluation, and offer insights into the scientific rationale behind these experimental designs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation anti-inflammatory therapeutics.
Mechanism of Action: Intercepting Inflammatory Cascades
The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to modulate key signaling pathways and enzymes that orchestrate the inflammatory response. The two most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are often triggered by stimuli like bacterial lipopolysaccharide (LPS)[3][4].
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5][6][7]. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes[8][9]. This compound derivatives are hypothesized to interfere with this cascade, primarily by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Modulation of the p38 MAPK Pathway
The MAPK family of kinases (including p38, ERK, and JNK) are crucial for converting extracellular stimuli into a wide range of cellular responses, including inflammation[10][11]. The p38 MAPK pathway, in particular, plays a pivotal role in regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6[12][13]. LPS stimulation activates a cascade that leads to the phosphorylation and activation of p38 MAPK. Some novel chromone derivatives have been shown to exert their anti-inflammatory effects not by inhibiting the p38 kinase directly, but by targeting upstream components of the pathway. Specifically, they can disrupt the formation of the TRAF6-ASK1 complex, an event critical for p38 activation, thereby preventing the downstream inflammatory response[13][14].
Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Scientific Rationale: This assay quantifies nitrite, a stable breakdown product of NO. Inhibition of nitrite production is an indicator of iNOS inhibition, a key anti-inflammatory target.
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[4]
-
Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the this compound derivative (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Griess Reaction: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[3]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration against a sodium nitrite standard curve.
-
Protocol 2.2: Pro-Inflammatory Cytokine Quantification (ELISA)
-
Scientific Rationale: This protocol measures the protein levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) released by macrophages. A reduction in these cytokines demonstrates a potent anti-inflammatory effect.
-
Methodology:
-
Follow steps 1-4 from Protocol 2.1 to generate conditioned cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α, IL-6, and/or IL-1β in the collected supernatants using commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's protocol precisely for reagent preparation, incubation times, wash steps, and substrate development.
-
Measurement: Read the absorbance at the specified wavelength (typically 450 nm) and calculate the cytokine concentrations based on the standard curve generated for each specific cytokine.
-
Protocol 2.3: Western Blot Analysis for NF-κB and MAPK Pathways
-
Scientific Rationale: This technique provides direct evidence of pathway modulation by examining the phosphorylation status of key signaling proteins (e.g., p38 MAPK) or the degradation of inhibitory proteins (e.g., IκBα).
-
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to capture peak pathway activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p38, total p38, IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[3]
-
Data Presentation: Comparative Efficacy
The inhibitory activities of novel compounds are typically summarized by their IC₅₀ values (the concentration required to inhibit 50% of the response).
Table 1: Representative In Vitro Anti-Inflammatory Activity of Chromone Derivatives
| Compound Class | Target Mediator/Enzyme | Cell Line | IC₅₀ Value (µM) | Reference |
| Chromone-Sulfonamide (4c) | COX-1 | - | 9.835 ± 0.50 | [15] |
| Chromone-Sulfonamide (4c) | COX-2 | - | 4.597 ± 0.20 | [15] |
| Chromone-Sulfonamide (5b) | COX-1 | - | 4.909 ± 0.25 | [15] |
| Chromone-Sulfonamide (5b) | COX-2 | - | 3.289 ± 0.14 | [15] |
| Optimized Chromone (Q7-9) | COX-2 | - | 0.121 ± 0.010 | [16] |
| Optimized Chromone (Q7-9) | PGE₂ Production | RAW 264.7 | 0.209 ± 0.022 | [16] |
| Optimized Chromone (Q7-26) | COX-2 | - | 0.137 ± 0.004 | [16] |
| Optimized Chromone (Q7-26) | PGE₂ Production | RAW 264.7 | 0.161 ± 0.018 | [16] |
| Positive Control (Celecoxib) | PGE₂ Production | RAW 264.7 | 0.882 ± 0.021 | **[16] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
In Vivo Validation: Preclinical Models of Inflammation
Promising candidates from in vitro screening must be validated in living organisms to assess their efficacy, pharmacokinetics, and safety. Various animal models are used to simulate different aspects of human inflammatory diseases.[17][18]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
-
Scientific Rationale: This is a classic, acute model of inflammation used to evaluate the efficacy of anti-inflammatory drugs. Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which can be quantified.
-
Methodology:
-
Animals: Use Wistar or Sprague-Dawley rats (150-200g). Acclimate the animals for at least one week.[19]
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Diclofenac, 10 mg/kg), and Test Groups (receiving different doses of the this compound derivative).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound or control orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Protocol 3.2: LPS-Induced Systemic Inflammation in Mice
-
Scientific Rationale: This model mimics aspects of sepsis and systemic inflammatory response syndrome (SIRS).[20][21] It is used to evaluate a compound's ability to suppress a systemic "cytokine storm" and improve survival.
-
Methodology:
-
Animals and Grouping: Use BALB/c or C57BL/6 mice. Group as described in Protocol 3.1.
-
Drug Administration: Administer the test compound or control (e.g., Dexamethasone) via the desired route (p.o. or i.p.).
-
LPS Challenge: After 1 hour, administer a lethal or sub-lethal dose of LPS via intraperitoneal injection.
-
Endpoint Measurement:
-
Cytokine Analysis: At a set time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture to measure serum levels of TNF-α, IL-6, etc., by ELISA.[20]
-
Survival Study: Monitor the animals for mortality over a period of 24-72 hours.
-
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these derivatives, from initial in vitro screening in macrophage models to in vivo validation in established models of acute inflammation. By elucidating their mechanisms of action, particularly their effects on the NF-κB and p38 MAPK pathways, researchers can rationally design and optimize lead compounds. Future work should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to identify candidates with the potential for clinical development.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(2), 569-82. Available at: [Link]
-
Jain, N. K., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 85-89. Available at: [Link]
-
Sostres, C., et al. (2018). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research, 11, 307-317. Available at: [Link]
-
Kim, C., et al. (2014). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 44(3), 187-194. Available at: [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cell, 138(1), 32-43. Available at: [Link]
-
Jain, N. K., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Various Authors. (n.d.). MAPK signalling pathway: Significance and symbolism. Various Sources. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. Available at: [Link]
-
Mitchell, S., et al. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 9, 2393. Available at: [Link]
-
PUR-FORM Health. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM Health. Available at: [Link]
-
Li, Y., et al. (2024). Application of lipopolysaccharide in establishing inflammatory models. International Journal of Biological Macromolecules, 279(Pt 4), 135371. Available at: [Link]
-
Domińska, K., & Dzik, K. M. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5481. Available at: [Link]
-
da Silva, A. S., et al. (2024). Lipopolysaccharide-induced animal models for neuroinflammation - An overview. Journal of Neuroimmunology, 387, 578273. Available at: [Link]
-
Umar, M. I., et al. (2010). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). Science International (Lahore). Available at: [Link]
-
de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 29, 378-388. Available at: [Link]
-
Domińska, K., & Dzik, K. M. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5481. Available at: [Link]
-
Wang, Y., et al. (2025). Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors. Bioorganic Chemistry. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2024). Chromone-based small molecules for multistep shutdown of arachidonate pathway: Simultaneous inhibition of COX-2, 15-LOX and mPGES-1 enzymes. European Journal of Medicinal Chemistry, 268, 116248. Available at: [Link]
-
Li, Y., et al. (2025). Synthesis and anti-inflammatory activity of chromone-sulfonamide derivatives as COXs/iNOS dual-target inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Wang, D., et al. (2012). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. PLoS ONE, 7(6), e37593. Available at: [Link]
-
Inaba, H., et al. (1995). Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models. Journal of Medicinal Chemistry, 38(24), 4910-4917. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2024). Chromone-based small molecules for multistep shutdown of arachidonate pathway. European Journal of Medicinal Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Representative chromone-based inhibitors of COX-2 and mPGES-1 expression and/or activity or 15-LOX activity. ResearchGate. Available at: [Link]
-
Jo, A. R., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules, 26(17), 5351. Available at: [Link]
-
Wang, D., et al. (2012). A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. PLoS ONE. Available at: [Link]
-
Jo, A. R., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules. Available at: [Link]
-
Wójcik, M., et al. (2022). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. International Journal of Molecular Sciences, 23(24), 15682. Available at: [Link]
-
Gáspár, A., et al. (2025). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. Arkivoc. Available at: [Link]
-
Jo, A. R., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules, 26(17), 5351. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 27(15), 4983. Available at: [Link]
-
Wójcik, M., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. International Journal of Molecular Sciences, 24(23), 16930. Available at: [Link]
-
Patel, R., et al. (2016). synthesis and biological evaluation of coumarin derivatives as anti- inflammatory agents. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Sharma, A., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Higgs, G. A., et al. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs. Pharmacology & Therapeutics, 33(1), 1-18. Available at: [Link]
Sources
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 9. purformhealth.com [purformhealth.com]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 18. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 19. scielo.br [scielo.br]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Application of lipopolysaccharide in establishing inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Bioactive Molecules from 3-Formyl-6-Methylchromone
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The chromone scaffold, a benzopyran-4-one core, is recognized in medicinal chemistry as a "privileged structure" due to its recurring presence in a vast number of pharmacologically active compounds.[1] Both naturally occurring and synthetic chromone derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a highly fertile ground for novel therapeutic development.[1][2][3]
Within this class, 3-formyl-6-methylchromone (6-Methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde) emerges as a particularly versatile and powerful building block.[4][5] Its strategic placement of an aldehyde group on an electron-deficient double bond, adjacent to the pyrone ring system, creates multiple reactive sites. This allows it to serve as a key intermediate in a variety of synthetic transformations, including multicomponent reactions and condensations, to generate diverse libraries of bioactive heterocyclic molecules.[6][7][8]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of synthetic pathways starting from 3-formyl-6-methylchromone. We will detail field-proven protocols for creating potent molecular entities, discuss their biological evaluation, and explain the causality behind key experimental choices to ensure reproducibility and success.
PART 1: Synthetic Pathways and Key Molecular Classes
The reactivity of 3-formyl-6-methylchromone allows for its elaboration into several classes of bioactive heterocycles. The electron-deficient C2-C3 double bond and the electrophilic aldehyde carbon are the primary sites for nucleophilic attack, enabling the construction of fused and substituted ring systems.
Synthesis of Chromone-Substituted Pyrazoles
The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives is a cornerstone of pyrazole synthesis. 3-Formyl-6-methylchromone acts as a masked 1,3-dielectrophile, where the aldehyde reacts first, followed by a potential ring-opening of the pyrone nucleus by a second nucleophilic attack.
Causality of Experimental Choice: The reaction with hydrazines can lead to different products depending on the conditions. A simple condensation yields a hydrazone. However, under forcing conditions (e.g., refluxing in a high-boiling solvent), the hydrazine can attack the C2 position of the chromone, leading to the opening of the pyrone ring and subsequent recyclization to form a pyrazole with a 2-hydroxyphenyl substituent.[9] This dual reactivity allows for selective synthesis based on controlled reaction parameters.
-
Workflow for Pyrazole Synthesis:
Caption: General workflow for the synthesis of pyrazole derivatives.
Synthesis of Chromone-Substituted Isoxazoles
The reaction with hydroxylamine hydrochloride is a standard method for converting α,β-unsaturated aldehydes into isoxazole rings. This pathway leverages the reactivity of both the formyl group and the adjacent double bond.
Causality of Experimental Choice: The reaction typically proceeds via the formation of an oxime intermediate at the formyl group. Subsequent intramolecular Michael addition of the oxime hydroxyl group to the C2 position of the chromone ring, followed by dehydration, leads to the formation of a fused chromeno[3,4-d]isoxazole system.[10] The choice of a weak base is crucial to facilitate the reaction without promoting unwanted side reactions.
Multicomponent Synthesis of α-Aminophosphine Oxides and Analogs
The Kabachnik-Fields reaction, a powerful one-pot, three-component synthesis, is exceptionally well-suited for functionalizing 3-formyl-6-methylchromone.[11] This reaction combines the aldehyde, an amine, and a secondary phosphine oxide to rapidly generate complex molecules with high atom economy.
Causality of Experimental Choice: This reaction can proceed through two main pathways.[12] In Path I, the aldehyde and phosphine oxide first form an α-hydroxyphosphine oxide, which is then substituted by the amine. In Path II, the aldehyde and amine form a Schiff base (imine), which is then attacked by the phosphine oxide. For aromatic amines, the reaction often proceeds efficiently at room temperature without a catalyst.[11][12] However, with aliphatic amines, a higher temperature may be required, sometimes leading to rearrangement products (phosphinoyl-functionalized 3-aminomethylene chromanones) instead of the expected α-aminophosphine oxides.[12][13] This temperature-dependent selectivity is a critical parameter for experimental design.
-
Workflow for Three-Component Synthesis:
Caption: Three-component synthesis of α-aminophosphine oxides.
PART 2: Bioactive Properties and Quantitative Data
Derivatives of 3-formyl-6-methylchromone have demonstrated significant potential in preclinical studies across several therapeutic areas.
Anticancer Activity
Chromone derivatives are known to exhibit cytotoxic effects against a variety of human cancer cell lines.[1][14] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and the generation of intracellular reactive oxygen species (ROS).[15][16] Several studies have highlighted the anticancer potential of molecules derived from 3-formylchromone precursors.
Table 1: Anticancer Activity of Selected Chromone Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Mechanism | Reference |
|---|---|---|---|---|
| Chromone-Nitrogen Mustards | MDA-MB-231 (Breast) | 1.90 | Induced G2/M phase arrest and apoptosis by generating ROS and activating DNA damage. | [16] |
| Chromone-Nitrogen Mustards | MCF-7 (Breast) | 1.83 | Potent antiproliferative activity with selectivity over normal cells. | [16] |
| Flavanone/Chromanone Analogs | Colon Cancer Lines | 10 - 30 | Antiproliferative activity linked to strong pro-oxidant properties (increased ROS, decreased GSH). | [15] |
| Phosphinoyl-Chromanones | HL-60 (Leukemia) | Modest Activity | Cytotoxicity investigated against human lung adenocarcinoma (A549), mouse fibroblast (NIH/3T3), and human promyelocytic leukemia (HL-60) cells. | [13] |
| 3-Formylchromone Derivatives | Various Tumor Lines | Variable | Tumor cell-specific cytotoxicity was observed in some derivatives. |[17][18] |
Antimicrobial Activity
The chromone nucleus is a common feature in compounds with potent antibacterial and antifungal properties.[3] Substitutions on the chromone ring, often achieved through reactions at the 3-position, can significantly modulate this activity.
Causality of Structural Modifications: The introduction of lipophilic, electron-withdrawing groups, such as chloro and bromo substituents, has been shown to enhance antimicrobial potential.[3] Furthermore, the specific heterocyclic system attached to the chromone core plays a crucial role. For instance, chromone-dithiazole hybrids have shown significant inhibitory potential against both bacterial and fungal strains.[3]
Table 2: Antimicrobial Activity of Selected Chromone Derivatives | Compound Class | Microorganism | MIC (µg/mL) | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Chromone-Dithiazole (Compound 3c) | Bacterial Strains | - | Significant inhibitory potential. |[3] | | Chromone-Dithiazole (Compound 3h) | S. cerevisiae | 0.78 | Excellent inhibitory activity compared to fluconazole. |[3] | | Indolyl Flavone (Compound 6e) | E. coli | 6.5 | Excellent antibacterial activity against all tested bacteria. |[2] | | Quinolyl Flavone (Compound 7b) | Fungal Strains | - | Excellent antifungal activity against all tested fungi. |[2] | | Isoeugenitol (Compound 5) | M. tuberculosis | 10.31 | Notable antitubercular activity. |[19] | | 6,8-Dichloro-3-formylchromone | H. pylori | - | Activity comparable to metronidazole. |[17] |
PART 3: Experimental Protocols
The following protocols are designed to be self-validating and are based on established, peer-reviewed methodologies.
Protocol 1: General Procedure for the Three-Component Synthesis of 3-[(Amino)(diarylphosphoryl)methyl)]-6-methyl-4H-chromen-4-one Derivatives[13]
This protocol describes a catalyst-free, one-pot synthesis at ambient temperature, exemplifying an efficient and atom-economical approach.
Materials:
-
3-Formyl-6-methylchromone (1.0 mmol, 188.2 mg)
-
Appropriate primary aromatic amine (e.g., aniline) (1.0 mmol)
-
Diphenylphosphine oxide (1.0 mmol, 202.2 mg)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (25 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 3-formyl-6-methylchromone (1.0 mmol) and the selected primary aromatic amine (1.0 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask and stir the mixture at room temperature (25 °C) for 10 minutes to allow for the initial formation of the Schiff base intermediate.
-
Add diphenylphosphine oxide (1.0 mmol) to the reaction mixture in one portion.
-
Continue stirring the mixture at 25 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of hexane:ethyl acetate). The reaction is typically complete within 1-2 hours.
-
Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure 3-[(amino)(diarylphosphoryl)methyl)]-6-methyl-4H-chromen-4-one derivative. Further purification by recrystallization can be performed if necessary.
Trustworthiness Check: The success of this protocol relies on the purity of the starting materials and the use of anhydrous solvent to prevent hydrolysis of intermediates. The reaction's progress should be carefully monitored by TLC to avoid the formation of side products from prolonged reaction times. The identity and purity of the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).
Protocol 2: General Protocol for In Vitro Anticancer Cytotoxicity (MTT Assay)[15]
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a cancer cell line.
Materials:
-
Synthesized chromone derivatives
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Resuspend the cells in a complete growth medium and plate them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Create a series of dilutions in a complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and an untreated control.
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
References
- Al-Ostoot, F.H., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. Elsevier Masson SAS.
- Szychowski, K.A., et al. (n.d.). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI.
- Venkatesan, P., & Maruthavanan, T. (2011). Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. Asian Journal of Chemistry, 23(5), 2121-2124.
- Silva, L.I.D., et al. (n.d.).
- BenchChem. (2025). The Pharmacological Potential of Chromone Derivatives: A Technical Guide for Drug Discovery. BenchChem.
- Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega.
- Thani, W., et al. (2023).
- Li, Y., et al. (2022). Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 431-444.
- Ahmad, P., et al. (n.d.). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. Molecules.
- Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega.
- Keglevich, G., et al. (n.d.). Three-component reaction of 3-formyl-6-methylchromone, butylamine and diethyl phosphite.
- Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. Semantic Scholar.
- Gasparova, R., & Lacova, M. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 937-960.
- Unknown. (n.d.). SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES.
- Lou, J., et al. (2019). Chromone and isocoumarin derivatives from the endophytic fungus Xylomelasma sp. Samif07, and their antibacterial and antioxidant activities. Taylor & Francis Online.
- Kawase, M., et al. (2007).
- Silva, A.M.S., et al. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Formyl-6-methylchromone 97. Sigma-Aldrich.
- Kawase, M., et al. (2025). Biological activity of 3-formylchromones and related compound.
- Gasparova, R., & Lacova, M. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules, 10(8), 937-60.
- Ibragimov, I.I. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Chemistry of Heterocyclic Compounds.
- Singh, C.U., & Misra, K. (n.d.). Pyrazoles from 3-formylchromone-ethyl vinyl ether adduct. Zenodo.
- Unknown. (2025). Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine: synthesis of novel RF-containing isoxazole and chromone derivatives.
- Unknown. (n.d.).
- CymitQuimica. (n.d.). 3-Formyl-6-methylchromone. CymitQuimica.
- Unknown. (2025). Synthesis of substituted 3-formyl chromones.
- Al-Amiery, A.A., et al. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Medicinal and Chemical Sciences.
- National Center for Biotechnology Information. (n.d.). 3-Formyl-6-methylchromone. PubChem.
- Nandgaonkar, R., & Ingle, V. (2016). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17, 2016-2018.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Formyl-6-methylchromone | CymitQuimica [cymitquimica.com]
- 5. 3-Formyl-6-methylchromone | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study | Semantic Scholar [semanticscholar.org]
- 14. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Application Notes and Protocols for a Three-Component Synthesis Utilizing 3-Formyl-6-Methylchromone
Introduction: The Strategic Value of Chromones and Multicomponent Reactions in Modern Drug Discovery
The chromone scaffold, a benzopyran-4-one core, is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Both naturally occurring and synthetic chromone derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties, making them a fertile ground for the development of novel therapeutics.[1][3][4] Among the versatile chromone building blocks, 3-formylchromones are particularly valuable due to the presence of multiple reactive sites that can be exploited for the construction of complex molecular architectures.[5][6]
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful tool in drug discovery.[7] MCRs offer significant advantages over traditional multi-step synthesis, including higher efficiency, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds for biological screening.[7] This application note provides a detailed protocol for a three-component reaction involving 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides, a variant of the Kabachnik-Fields reaction, to synthesize novel chromonyl-substituted α-aminophosphine oxides.[7] These compounds are of significant interest due to their potential biological activities.[8]
Experimental Protocol: Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides
This protocol details a catalyst-free, three-component reaction for the synthesis of chromonyl-substituted α-aminophosphine oxides at ambient temperature.
Materials and Reagents:
-
3-Formyl-6-methylchromone: (Purity ≥98%)
-
Primary Amines (e.g., aniline, butylamine): (Purity ≥98%)
-
Secondary Phosphine Oxides (e.g., diphenylphosphine oxide): (Purity ≥98%)
-
Acetonitrile (CH₃CN): Anhydrous, (Purity ≥99.8%)
-
Ethyl acetate (EtOAc): (For thin-layer chromatography and column chromatography)
-
Hexane: (For thin-layer chromatography and column chromatography)
-
Silica gel: (For column chromatography, 230-400 mesh)
-
Thin-layer chromatography (TLC) plates: Silica gel coated
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Round-bottom flasks
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer (for product characterization)
-
Mass spectrometer (for product characterization)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-formyl-6-methylchromone (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Addition of Reactants: To the stirred solution, add the primary amine (e.g., aniline, 1.0 mmol) followed by the secondary phosphine oxide (e.g., diphenylphosphine oxide, 1.0 mmol) at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure chromonyl-substituted α-aminophosphine oxide.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination.
Reaction Mechanism and Rationale
The three-component reaction of 3-formyl-6-methylchromone, a primary amine, and a secondary phosphine oxide can proceed through two potential pathways, as elucidated by experimental and quantum chemical studies.[7]
-
Path I (Hydroxyphosphine Oxide Intermediate): The reaction can initiate with the condensation of 3-formyl-6-methylchromone and the secondary phosphine oxide to form a chromonyl-substituted α-hydroxyphosphine oxide intermediate. Subsequent reaction of this intermediate with the primary amine yields the final α-aminophosphine oxide product.[7]
-
Path II (Schiff Base Intermediate): Alternatively, the reaction can commence with the formation of a Schiff base from the reaction of 3-formyl-6-methylchromone and the primary amine. The secondary phosphine oxide then adds to the Schiff base to form the final product.[7]
At ambient temperature and in the absence of a catalyst, the formation of the α-aminophosphine oxide is the major pathway.[7] However, at elevated temperatures (e.g., 80 °C), particularly with aliphatic amines, the reaction can lead to the formation of phosphinoyl-functionalized 3-aminomethylene chromanones.[7]
Caption: Proposed mechanistic pathways for the three-component reaction.
Experimental Workflow Overview
The overall experimental workflow is designed for efficiency and high yield, minimizing the need for complex purification steps.
Caption: High-level experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of chromonyl-substituted α-aminophosphine oxides.
| Reactant 1 (Amine) | Reactant 2 (Phosphine Oxide) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Diphenylphosphine oxide | Room Temperature | 1 | 93-95%[7] |
| Butylamine | Diphenylphosphine oxide | Room Temperature | 1 | High[7] |
| p-Toluidine | Diphenylphosphine oxide | Room Temperature | 1 | High[7] |
| p-Chloroaniline | Diphenylphosphine oxide | Room Temperature | 1 | High[7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive reagents- Insufficient reaction time- Low reaction temperature | - Check the purity and activity of all starting materials.- Extend the reaction time and continue monitoring by TLC.- While the reaction proceeds at room temperature, gentle warming (e.g., to 40°C) may be beneficial if starting materials are unreactive. |
| Formation of multiple products | - Reaction temperature too high, leading to side products (e.g., 3-aminomethylene chromanones).- Impure starting materials. | - Ensure the reaction is carried out at ambient temperature.- Purify all starting materials before use. |
| Difficulty in purification | - Co-elution of product with starting materials or byproducts. | - Optimize the solvent system for column chromatography by trying different polarity gradients of ethyl acetate and hexane.- Consider recrystallization as an alternative or additional purification step. |
Conclusion and Future Perspectives
The described three-component protocol offers a mild, efficient, and catalyst-free method for the synthesis of novel chromonyl-substituted α-aminophosphine oxides.[7] This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. The resulting compounds represent a valuable addition to the chemical space for drug discovery, given the established pharmacological importance of the chromone scaffold.[1][2] Further investigation into the biological activities of these novel compounds is warranted, particularly in areas such as anticancer and neuroprotective research where chromone derivatives have shown promise.[3][8] The versatility of this multicomponent reaction allows for the generation of a diverse library of compounds by varying the primary amine and secondary phosphine oxide components, facilitating structure-activity relationship studies.
References
-
G. S. S. N. K. S. Meena, et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters. Available at: [Link]
-
Y. Wang, et al. (2022). An Environmentally Benign Multicomponent Cascade Reaction of 3-Formylchromones, 2-Naphthols, and Heterocyclic Ketal Aminals: Site-Selective Synthesis of Functionalized Morphan Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Y. Wang, et al. (2021). Multi-component Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of 4,5-Dihydro-[4,5'-bipyrimidin]-6(1H)-one Derivatives. Chemical Communications. Available at: [Link]
-
A. D. T. D. Keglevich, et al. (2023). Three-Component Reaction of 3-Formyl-6-methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. Available at: [Link]
-
Y. Wang, et al. (2021). Multi-component cascade reaction of 3-formylchromones: highly selective synthesis of 4,5-dihydro-[4,5'-bipyrimidin]-6(1H)-one derivatives. Chemical Communications (Cambridge, England). Available at: [Link]
-
S. Singh, et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. Available at: [Link]
-
A. D. T. D. Keglevich, et al. (2020). Microwave-assisted synthesis of α-aminophosphonate-chromone hybrids using Kabachnik-Fields Reaction. ResearchGate. Available at: [Link]
-
A. D. T. D. Keglevich, et al. (2023). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. Semantic Scholar. Available at: [Link]
-
A. M. S. Silva, et al. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules. Available at: [Link]
-
C. F. M. Silva, et al. (2018). Chromone derivatives in the pharmaceutical industry. ResearchGate. Available at: [Link]
-
J. Reis, et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Chemical Reviews. Available at: [Link]
-
V. V. Tkachenko, et al. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
JETIR. (2019). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. JETIR. Available at: [Link]
-
S. A. G. E. D. M. Bakr, et al. (2015). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules. Available at: [Link]
-
A. V. K. V. S. Moskvina, et al. (2019). Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media. Synfacts. Available at: [Link]
-
R. G. Nawale, et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry. Available at: [Link]
-
A. L. J. Jekő, et al. (2007). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Arkivoc. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Chromone Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction and Principle of the Method
Chromones are a class of oxygen-containing heterocyclic compounds widely distributed in nature, particularly in the plant kingdom.[1] They form the structural backbone of flavonoids and exhibit a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] As such, the accurate and sensitive quantification of chromone derivatives in complex matrices—such as herbal products, biological fluids, and pharmaceutical formulations—is critical for research, quality control, and drug discovery.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[2] It is ideally suited for the analysis of volatile and semi-volatile compounds.[3] However, many chromone derivatives, particularly those with polar functional groups like hydroxyl (-OH) or carboxyl (-COOH), possess low volatility and are not directly amenable to GC analysis.[4] These polar groups can cause poor chromatographic peak shape (tailing) and low sensitivity due to unwanted interactions with the GC column.[5]
To overcome these challenges, a crucial chemical modification step known as derivatization is employed.[6] This application note provides a comprehensive protocol for the quantification of chromone derivatives using GC-MS, with a central focus on the silylation derivatization method. Silylation replaces active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group, which significantly increases the analyte's volatility and thermal stability, making it ideal for GC-MS analysis.[7][8]
Challenges in Chromone Analysis & The Rationale for Derivatization
The primary challenge in analyzing chromones and related phenolic compounds by GC-MS is their inherent chemical properties:
-
Low Volatility: The presence of polar hydroxyl and carboxyl groups leads to strong intermolecular hydrogen bonding, which raises the boiling point and reduces the tendency of the molecules to enter the gas phase.[9]
-
Thermal Instability: At the high temperatures required for GC analysis (typically >250°C), compounds with free hydroxyl groups can degrade, leading to inaccurate quantification.[10]
-
Poor Peak Shape: Polar analytes can interact with active sites on the GC column and inlet liner, resulting in broad, tailing peaks and poor resolution.[5]
Derivatization directly addresses these issues. Silylation, the most common technique for this class of compounds, involves reacting the analyte with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11][12] This reaction replaces the "active" hydrogen of a polar group with a non-polar TMS group.[7]
The benefits are threefold:
-
Increased Volatility: Masking the polar groups disrupts hydrogen bonding, lowering the boiling point and allowing the compound to vaporize at lower temperatures.[6]
-
Enhanced Thermal Stability: The resulting TMS-ether or TMS-ester is more stable at high temperatures than the original compound.[13]
-
Improved Chromatography: The less polar derivative exhibits weaker interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved separation from other components in the mixture.[13]
Detailed Application Protocol
This protocol provides a step-by-step methodology for sample preparation, derivatization, and GC-MS analysis of chromone derivatives.
Materials and Reagents
-
Solvents: Ethyl acetate, Pyridine, Hexane (all HPLC or GC grade)
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). TMCS acts as a catalyst to enhance the derivatization of sterically hindered groups.[7]
-
Standards: High-purity reference standards of the target chromone derivatives and a suitable internal standard (IS) (e.g., 4-Chlorobenzophenone or a structurally similar compound not present in the sample).
-
Equipment: GC-MS system, vortex mixer, heating block or water bath, centrifuge, gas-tight syringes, 2 mL autosampler vials with inserts.
Experimental Workflow Diagram
Caption: Overall workflow for GC-MS quantification of chromones.
Step-by-Step Protocol
1. Standard and Sample Preparation: a. Prepare a stock solution of each chromone reference standard and the internal standard (IS) at 1 mg/mL in a suitable solvent like methanol. b. Create a series of calibration standards by spiking appropriate volumes of the standard stock solutions into a blank matrix (e.g., drug-free plasma or solvent). A typical range might be 10–1000 ng/mL. c. For unknown samples (e.g., 100 µL of plasma or a reconstituted plant extract), add the internal standard to a fixed final concentration (e.g., 100 ng/mL). d. Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.[11] e. Carefully transfer the upper organic layer (ethyl acetate) to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization Procedure: a. To the dried residue from step 1e, add 50 µL of pyridine and vortex briefly to redissolve the contents. Pyridine is a common solvent that also acts as a catalyst.[9] b. Add 50 µL of BSTFA + 1% TMCS to the vial.[11] c. Cap the vial tightly and vortex for 30 seconds. d. Heat the vial in a heating block or water bath at 70°C for 30 minutes to ensure the reaction goes to completion.[12] e. After cooling to room temperature, the sample is ready for injection.
Derivatization Reaction Mechanism
Caption: Silylation of a chromone's hydroxyl group with BSTFA.
GC-MS Instrumentation and Parameters
The following parameters serve as a robust starting point and should be optimized for the specific analytes and instrument used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | Low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) | The "like dissolves like" principle suggests a non-polar column is ideal for the non-polar TMS derivatives, ensuring good peak shape and separation.[2] |
| Injector | Splitless mode, 280°C | Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[14] A high temperature ensures rapid volatilization of the derivatized analytes. |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min | Helium is an inert carrier gas that provides good efficiency. A constant flow ensures reproducible retention times. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 300°C, Hold: 5 min | The temperature program is designed to separate analytes based on their boiling points. The initial hold allows for focusing of analytes at the column head, the ramp separates the compounds, and the final hold ensures all high-boiling components are eluted.[15] |
| MS System | Agilent 5977B MSD or equivalent | A robust mass spectrometer for routine quantitative analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that can be compared against spectral libraries for identification.[10] |
| MS Source Temp. | 230°C | Prevents condensation of analytes within the ion source. |
| MS Quad Temp. | 150°C | Maintains a stable quadrupole temperature to prevent mass shifts. |
| Acquisition Mode | Scan Mode: 50–550 amu (for method development)Selected Ion Monitoring (SIM) Mode: (for quantification)[16] | Scan mode is used to identify the characteristic ions of each derivative. SIM mode significantly increases sensitivity and selectivity by monitoring only a few specific ions for each target compound, reducing chemical noise.[16] |
Method Validation for Trustworthiness
To ensure the reliability and accuracy of the quantitative data, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against concentration. A correlation coefficient (r²) > 0.99 is typically required.[19]
-
Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (quality controls) and expressing the result as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicates on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicates on different days. Precision is expressed as the relative standard deviation (%RSD), which should typically be <15%.[20]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. LOQ is the lowest point on the calibration curve that meets accuracy and precision criteria.
Example Validation Data Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9985 | > 0.99 |
| Range | 10 – 1000 ng/mL | - |
| Accuracy (% Recovery) | 92.5% – 107.3% | 85% – 115% |
| Precision (% RSD) | Intra-day: < 8%Inter-day: < 11% | < 15% |
| Limit of Quantification (LOQ) | 10 ng/mL | - |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Response | Incomplete derivatization; sample degradation; injector or column contamination. | Ensure reagents are fresh and samples are dry before derivatization.[9] Optimize reaction time/temperature.[12] Change the inlet liner and trim the first few cm of the GC column.[7] |
| Peak Tailing | Active sites in the GC inlet or column; insufficient derivatization. | Use a deactivated inlet liner.[5] Increase the amount of derivatizing reagent or the reaction time/temperature to ensure complete reaction. Check for and eliminate any sources of moisture.[12] |
| Ghost Peaks/Carryover | Contamination from a previous high-concentration sample; septum bleed. | Run solvent blanks between samples.[5] Use a high-quality, low-bleed septum. Bake out the column at its maximum allowed temperature. |
| Irreproducible Results | Inconsistent sample preparation or injection volume; unstable instrument parameters; degradation of derivatives. | Use an autosampler for consistent injections.[5] Ensure the internal standard is added consistently. Analyze derivatized samples promptly as TMS derivatives can be sensitive to hydrolysis.[21] Verify instrument stability (flows, temperatures). |
Conclusion
This application note details a robust and reliable GC-MS method for the quantification of chromone derivatives. The protocol emphasizes the critical role of silylation derivatization to overcome the inherent challenges of analyzing these polar, semi-volatile compounds. By converting chromones into their more volatile and thermally stable TMS-derivatives, this method provides excellent chromatographic performance, high sensitivity, and specificity. Adherence to the outlined validation procedures ensures that the generated data is accurate and trustworthy, making this method highly suitable for applications in pharmaceutical development, natural product analysis, and quality control.
References
-
Liu, A., et al. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. Available at: [Link]
-
Restek Corporation. (n.d.). GC Derivatization. Available at: [Link]
-
Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 45-54. Available at: [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]
-
Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Available at: [Link]
-
Al-Owaisi, M., et al. (2014). GC-MS analysis, determination of total phenolics, flavonoid content and free radical scavenging activities of various crude extracts of Moringa peregrina (Forssk.) Fiori leaves. Asian Pacific Journal of Tropical Biomedicine, 4(12), 966-972. Available at: [Link]
-
Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]
-
ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions... [Image]. Available at: [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 145-152. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]
-
ALWSCI. (2025). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. Available at: [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available at: [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]
-
ALWSCI. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Available at: [Link]
-
Chemistry For Everyone. (2025). What Are The Limitations Of Using GC-MS? [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2018). Selected problems of qualitative analysis in GC/MS on the example of semivolatile environmental pollutants. Available at: [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Available at: [Link]
-
Scion Instruments. (n.d.). GC-MS sample preparation and column choice guide. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link]
-
ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
- Pierce Biotechnology. (2003). GC Derivatization.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
SlideShare. (n.d.). Derivatization in GC. Available at: [Link]
-
Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Available at: [Link]
-
Morrison, C., et al. (2018). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 10(33), 4079-4093. Available at: [Link]
-
Nic Daeid, N., et al. (2014). Development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives. Science & Justice, 54(1), 22-31. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 3. labioscientific.com [labioscientific.com]
- 4. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chromtech.com [chromtech.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 14. uoguelph.ca [uoguelph.ca]
- 15. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jordilabs.com [jordilabs.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. weber.hu [weber.hu]
Experimental Protocol for Cytotoxicity Assays of 6-Methylchromone Derivatives
An Application Note for Drug Development Professionals
Introduction: The Rationale for Cytotoxicity Profiling
Chromones are a class of heterocyclic compounds recognized for their diverse pharmacological potential, with many derivatives exhibiting significant anticancer, antioxidant, and anti-inflammatory properties.[1] Specifically, 6-methylchromone and its analogues represent a promising scaffold in medicinal chemistry for the development of novel therapeutic agents.[2][3] An essential first step in the preclinical evaluation of these novel chemical entities is the characterization of their cytotoxic effects.
Cytotoxicity assays are foundational to drug discovery, providing critical data on a compound's potency and its effect on cell viability.[4] These in vitro tests are used to determine the concentration at which a compound exhibits significant anti-proliferative or cell-killing effects, a key parameter known as the half-maximal inhibitory concentration (IC50).[5] This information is vital for selecting lead candidates, understanding structure-activity relationships, and guiding further mechanistic studies.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It details a multi-assay strategy for reliably assessing the cytotoxicity of this compound derivatives. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute the assays but also to interpret the results with confidence.
Underlying Mechanisms & Assay Selection
The cytotoxic effects of chromone and related quinone-like derivatives are often multifaceted. Understanding the potential mechanisms of action is crucial for selecting a panel of assays that provides a holistic view of the compound's biological impact. Key reported mechanisms include:
-
Induction of Oxidative Stress: Many quinone-like structures can undergo redox cycling, a process that generates reactive oxygen species (ROS). An excess of intracellular ROS can inflict damage upon critical cellular components like DNA, lipids, and proteins, ultimately culminating in cell death.[6]
-
Apoptosis Induction: A primary goal of many anticancer agents is to induce apoptosis, or programmed cell death. This can be initiated via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases (e.g., Caspase-3 and Caspase-7).[6]
-
Cell Cycle Arrest: Compounds may also exert their effects by halting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[6]
Based on these potential mechanisms, a robust cytotoxicity assessment should not only quantify cell death but also begin to elucidate its nature. We recommend the following tiered approach:
-
Primary Viability/Metabolic Assay (MTT): To determine overall potency (IC50) by measuring metabolic activity.
-
Membrane Integrity Assay (LDH): To confirm cytotoxicity by measuring the release of a cytosolic enzyme upon membrane rupture, distinguishing it from simple metabolic inhibition.
-
Mechanism of Death Assays (Caspase-Glo® 3/7 & Annexin V/PI): To specifically investigate if the observed cytotoxicity is due to the induction of apoptosis.
This multi-assay approach provides a cross-validated and more complete profile of the compound's activity.
Overall Experimental Workflow
The following diagram illustrates the logical flow for a comprehensive cytotoxicity assessment of a this compound derivative.
Caption: General workflow for assessing the cytotoxicity of this compound derivatives.
Detailed Experimental Protocols
Materials and General Reagents
-
Cell Lines: Human cancer cell lines appropriate for the research question (e.g., MCF-7 for breast cancer, A549 for lung cancer).[5]
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Derivatives: Stock solutions prepared in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
Vehicle Control: Sterile DMSO.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine).
-
Equipment: Humidified incubator (37°C, 5% CO2), microplate reader (absorbance, fluorescence, luminescence), flow cytometer, multichannel pipettes, sterile 96-well flat-bottom plates (clear for MTT/LDH, white-walled for Caspase-Glo®).
Protocol 1: MTT Assay for Cell Viability
This assay measures the activity of mitochondrial dehydrogenases, which reduces the yellow tetrazolium salt (MTT) to purple formazan crystals, as an indicator of metabolic activity and thus cell viability.[7][8]
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8][9]
-
Solubilization Solution: DMSO or 0.04 N HCl in isopropanol.[9][10]
Procedure:
-
Cell Seeding: Seed cells in a clear 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO concentration matched to the highest compound concentration) and a positive control.[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[9] Viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[12]
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[13][14]
Reagents:
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. It is critical to set up three additional control wells for each condition:
-
Spontaneous LDH Release: Untreated cells (vehicle control).
-
Maximum LDH Release: Untreated cells lysed with the kit's lysis buffer 45 minutes before the end of incubation. This represents 100% cytotoxicity.[15]
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300-500 x g for 5 minutes.[16]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.[17]
-
Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions. Add 50 µL of the prepared reagent to each well containing supernatant.[17]
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Add 50 µL of the kit's Stop Solution.[17] Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Apoptosis Detection
This homogeneous "add-mix-measure" assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[5][18] The reagent contains a proluminescent substrate (containing the DEVD sequence) which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[19][20]
Reagents:
-
Caspase-Glo® 3/7 Assay kit (Promega or similar).
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled, opaque 96-well plate suitable for luminescence measurements. Follow steps 1-3 of the MTT Assay protocol, using 100 µL final volume per well.[20]
-
Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent and the assay plate to room temperature before use.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[20]
-
Incubation: Mix the contents by shaking on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate luminometer. The signal is proportional to the amount of active caspase-3/7.[5]
This flow cytometry-based method provides detailed information about the mode of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer membrane leaflet during early apoptosis.[21][22] PI is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[21]
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).
-
Phosphate-Buffered Saline (PBS), cold.
Procedure:
-
Cell Treatment: Treat cells in 6-well plates or T25 flasks with the this compound derivative at its predetermined IC50 concentration for a specified time. Include untreated controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Crucially, also collect the supernatant (which contains floating apoptotic cells) and combine it with the trypsinized cells.[23] For suspension cells, simply collect by centrifugation.
-
Washing: Wash the collected cells twice with cold PBS, centrifuging at ~300 x g for 5 minutes between washes.[22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[22]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[22] Analyze immediately (within 1 hour) by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (due to primary necrosis, not apoptosis).
-
Data Analysis and Presentation
Calculating Percent Viability and Cytotoxicity
MTT Assay:
-
Formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100
-
The blank is the absorbance of culture medium with MTT but no cells.[8]
LDH Assay:
-
Formula: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100
Determining the IC50 Value
The IC50 is the concentration of a compound that inhibits a biological process (like cell growth) by 50%.[24]
-
Data Transformation: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[11]
-
Curve Fitting: Use a software package (e.g., GraphPad Prism, Microsoft Excel with solver) to fit the data to a non-linear, sigmoidal dose-response curve (variable slope).[11]
-
IC50 Calculation: The software will calculate the IC50 as the concentration that corresponds to 50% on the Y-axis of the fitted curve.[11][24] If a treatment never reaches 50% inhibition, the IC50 is reported as greater than the highest concentration tested.[24]
Data Presentation
Summarize the calculated IC50 values in a clear, structured table for easy comparison across different derivatives and cell lines.
Table 1: Example IC50 Data for this compound Derivatives
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative A | MCF-7 | 48 | 15.2 |
| Derivative A | A549 | 48 | 28.9 |
| Derivative B | MCF-7 | 48 | 5.8 |
| Derivative B | A549 | 48 | 9.1 |
| Doxorubicin | MCF-7 | 48 | 0.8 |
Conclusion and Forward Look
This application note provides a validated, multi-pronged approach to characterizing the cytotoxic profile of novel this compound derivatives. By integrating assays for metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo®, Annexin V/PI), researchers can obtain robust and comprehensive data. The resulting IC50 values and mechanistic insights are critical for making informed decisions in the drug discovery pipeline, guiding lead optimization, and designing subsequent in-depth mechanistic and in vivo studies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [Link] caspase37
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PMC - NIH. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives. Retrieved from [Link]
-
PMC - NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
PMC - NIH. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives. Retrieved from [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. clyte.tech [clyte.tech]
Application Notes & Protocols: A Guide to In Vitro Antimicrobial Activity Testing of Novel Chromones
Introduction: The Pressing Need for Novel Antimicrobials and the Promise of Chromones
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, rendering an increasing number of infections difficult to treat and elevating the risk of disease transmission, severe illness, and mortality.[1] This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1] In this context, chromone derivatives, a class of heterocyclic compounds abundant in nature, have emerged as a promising scaffold for the development of new therapeutics.[2][3]
Chromones have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] Their mechanisms of action are diverse, ranging from the inhibition of essential bacterial processes like cell wall synthesis and DNA replication to the disruption of fungal biofilm formation.[1][4] The versatility of the chromone structure allows for extensive synthetic modification, enabling the generation of novel derivatives with enhanced potency and targeted activity.[5][6]
This comprehensive guide provides detailed protocols for the in vitro evaluation of the antimicrobial activity of novel chromone derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step methodologies and the scientific rationale underpinning these experimental choices. Adherence to standardized protocols is paramount for generating reproducible and comparable data, a cornerstone of robust drug discovery. The methodologies outlined herein are grounded in principles established by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]
Part 1: Initial Screening of Antimicrobial Activity - The Agar Diffusion Method
The agar diffusion method, including both disk and well diffusion techniques, serves as a fundamental and widely used preliminary test to qualitatively assess the antimicrobial potential of novel compounds.[11][12][13] The principle is straightforward: the test compound diffuses through an agar medium inoculated with a target microorganism, creating a concentration gradient. If the compound possesses antimicrobial activity, a zone of growth inhibition will be observed around the point of application.[14]
Causality Behind Experimental Choices:
-
Why Agar Diffusion for Initial Screening? This method is cost-effective, relatively simple to perform, and allows for the simultaneous screening of multiple compounds against various microorganisms.[14] It provides a clear visual indication of activity, making it an excellent primary screen to identify promising candidates for further quantitative analysis.
-
Agar Well vs. Disk Diffusion: The agar well diffusion method is particularly suitable for plant extracts and other solutions that may not be easily impregnated onto a paper disk.[12][13] The well allows for a larger volume of the test compound to be applied, which can be advantageous for compounds with lower solubility or potency.[14] The disk diffusion method is highly standardized for antibiotics and is often used for comparative purposes.[11][14]
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Method.
Detailed Protocol: Agar Well Diffusion
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Sterilize by autoclaving and allow it to cool to 45-50°C in a water bath.
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select several isolated colonies of the test microorganism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Pour the sterile MHA into sterile Petri dishes to a uniform depth of about 4 mm.[13] Once the agar has solidified, uniformly streak the surface with a sterile cotton swab dipped in the standardized inoculum.
-
Well Creation: Using a sterile cork borer (6-8 mm in diameter), create wells in the inoculated agar plates.[13][14]
-
Application of Test Compound and Controls: Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved novel chromone compound into a well.[13][14] In separate wells, add a standard antibiotic as a positive control and the solvent used to dissolve the chromone as a negative control.[15]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours for most bacteria).[15]
-
Data Analysis: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) around each well.[13]
Part 2: Quantitative Analysis - Determining the Minimum Inhibitory Concentration (MIC)
Following a positive result in the initial screening, a quantitative assessment is necessary to determine the potency of the novel chromone. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a widely accepted and highly accurate technique for determining MIC values.[16][18]
Causality Behind Experimental Choices:
-
Why Broth Microdilution for MIC? This method is highly standardized and provides a quantitative result (the MIC value), which is crucial for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.[5][16] The use of 96-well microtiter plates allows for the efficient testing of multiple concentrations and compounds simultaneously.[17][18]
-
Standardization is Key: Adherence to standardized procedures, such as those from CLSI, is critical for inter-laboratory reproducibility and for the accurate interpretation of results.[8][10][19] This includes using the recommended growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth), standardizing the inoculum size, and defining the incubation conditions.[16][17]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC Determination by Broth Microdilution.
Detailed Protocol: Broth Microdilution
-
Preparation of Chromone Dilutions: Prepare a stock solution of the novel chromone in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth).[16]
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described for the agar diffusion method, and then dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]
-
Plate Inoculation: Inoculate each well containing the chromone dilutions and the positive control well with the standardized bacterial suspension.[16] A sterility control well (broth only) and a growth control well (broth and inoculum, no chromone) must be included.[16]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[17][18]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the chromone at which there is no visible growth (clear well).[16] The results can also be read using a microplate reader.
Data Presentation: Example MIC Values
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| Novel Chromone 1 | 8 | 16 | 32 |
| Novel Chromone 2 | 4 | 32 | 16 |
| Novel Chromone 3 | 16 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
Data are hypothetical and for illustrative purposes only.
Part 3: Assessing Bactericidal vs. Bacteriostatic Activity - Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This is a critical parameter in drug development, especially for treating infections in immunocompromised patients.
Causality Behind Experimental Choices:
-
Why Determine MBC? The MBC provides crucial information about the killing activity of a compound. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21] This distinction is clinically significant and guides the potential therapeutic applications of a new drug.
-
The Subculture Step: The MBC is determined by subculturing from the clear wells of the MIC assay onto an antibiotic-free agar medium.[21] This step allows any surviving bacteria, which were inhibited but not killed, to grow and form colonies, thus enabling the quantification of bacterial killing.
Experimental Workflow: MBC Determination
Caption: Workflow for MBC Determination.
Detailed Protocol: MBC Determination
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that shows no visible growth (the MIC well and those with higher concentrations), take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., MHA).[21][22]
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the chromone that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[23]
Data Presentation: Example MIC and MBC Values
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Novel Chromone 1 | S. aureus | 8 | 16 | Bactericidal (2) |
| Novel Chromone 2 | E. coli | 32 | >256 | Bacteriostatic (>8) |
| Levofloxacin | S. aureus | 0.25 | 0.5 | Bactericidal (2) |
Data are hypothetical and for illustrative purposes only.
Conclusion: A Framework for Advancing Chromone-Based Antimicrobial Discovery
The protocols detailed in this guide provide a robust framework for the systematic in vitro evaluation of novel chromone derivatives. By progressing from qualitative screening to quantitative MIC and MBC determination, researchers can effectively identify and characterize promising new antimicrobial agents. It is crucial to acknowledge the challenges inherent in testing natural products and their derivatives, such as issues with solubility and the lack of standardized breakpoints.[24][25][26] Nevertheless, the application of standardized methodologies, grounded in the guidelines of bodies like CLSI and EUCAST, ensures the generation of high-quality, reproducible data essential for advancing the development of the next generation of antimicrobial therapies.[7][9] The continued exploration of the vast chemical space offered by the chromone scaffold holds significant promise in the global fight against antimicrobial resistance.
References
- Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Google Vertex AI Search.
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC. PubMed Central. Available at: [Link]
-
Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC. NIH. Available at: [Link]
-
Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available at: [Link]
-
[Determination of the minimum bactericidal concentration. Influence of various technical factors]. PubMed. Available at: [Link]
-
Minimum bactericidal concentration. Wikipedia. Available at: [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]
-
Broth microdilution. Wikipedia. Available at: [Link]
-
Broth Microdilution | MI. Microbiology. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
-
Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives. Der Pharma Chemica. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC. NIH. Available at: [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. Available at: [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. YouTube. Available at: [Link]
-
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. Available at: [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
Devise, Synthesis and Evaluation of Antimicrobial activities of Novel 8-imino Chromone Derivatives by Physicochemical Approach. JOCPR. Available at: [Link]
-
(PDF) SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES. ResearchGate. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
EUCAST: EUCAST - Home. EUCAST. Available at: [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available at: [Link]
-
CLSI 2024 M100Ed34(1). CLSI. Available at: [Link]
-
Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. Available at: [Link]
-
Challenges in Developing Disinfectants with Natural Ingredients. Microbe Investigations. Available at: [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. CHAIN. Available at: [Link]
-
In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi. MDPI. Available at: [Link]
-
Guidance Documents. EUCAST. Available at: [Link]
-
Antifungal and antibiofilm activities of chromones against nine Candida species - PMC. NIH. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available at: [Link]
-
Chromone Derivatives CM3a Potently Eradicate Staphylococcus aureus Biofilms by Inhibiting Cell Adherence - PMC. NIH. Available at: [Link]
-
(PDF) Strategies to Improve Antimicrobial Activity of Natural Products: Approaches and Challenges. ResearchGate. Available at: [Link]
-
In vitro antimicrobial and antioxidant activities of anthrone and chromone from the latex of Aloe harlana Reynolds. PubMed. Available at: [Link]
-
In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi. MDPI. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST. Available at: [Link]
-
Microwave-Assitted Synthesis of Anti-Microbial Chromones | Request PDF. ResearchGate. Available at: [Link]
-
Antibacterial activity of chromone-tetrazoles and fluorine-containing... ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. MDPI. Available at: [Link]
-
Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review. RSC Publishing. Available at: [Link]
Sources
- 1. Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives - ProQuest [proquest.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromone Derivatives CM3a Potently Eradicate Staphylococcus aureus Biofilms by Inhibiting Cell Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. iacld.com [iacld.com]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. darvashco.com [darvashco.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistnotes.com [chemistnotes.com]
- 13. botanyjournals.com [botanyjournals.com]
- 14. mdpi.com [mdpi.com]
- 15. hereditybio.in [hereditybio.in]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. chainnetwork.org [chainnetwork.org]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 22. microchemlab.com [microchemlab.com]
- 23. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. microbe-investigations.com [microbe-investigations.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 6-Methylchromone Synthesis
Welcome to the technical support center dedicated to the synthesis of 6-methylchromone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and maximize your product yield. This compound is a valuable scaffold in medicinal chemistry, serving as a building block for various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound, providing concise and actionable answers.
Q1: What are the most common synthetic routes for this compound and how do they compare in terms of yield?
The synthesis of chromones, including this compound, can be achieved through several methods, each with its own advantages and potential yields. The most prevalent methods include:
-
Pechmann Condensation: This is a classic and widely used method for coumarin synthesis that can be adapted for chromones.[2] It involves the reaction of a phenol with a β-ketoester under acidic conditions.[2] While yields can be good, they are highly dependent on the specific substrates and reaction conditions.[3][4]
-
Simonis Chromone Cyclization: This is a variation of the Peechman condensation where phenols react with β-ketoesters in the presence of phosphorus pentoxide to yield a chromone.[2] This method can sometimes favor chromone formation over coumarin.
-
Kostanecki-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with a carboxylic anhydride and its sodium salt. It is a reliable method for the synthesis of various chromone derivatives.[5][6]
-
Microwave-Assisted Synthesis: Modern approaches utilizing microwave irradiation have been shown to significantly reduce reaction times and, in many cases, improve yields for chromone synthesis.
The choice of route often depends on the availability of starting materials, desired substitution patterns, and the scale of the reaction. For this compound specifically, variations of these classical methods are often employed.
Q2: My reaction is not proceeding to completion. What are the likely causes?
Several factors can lead to an incomplete reaction:
-
Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) may be old, hydrated, or used in an insufficient amount.[3][7]
-
Low Reaction Temperature: Many chromone syntheses require elevated temperatures to proceed at a reasonable rate.
-
Poor Quality of Reactants: Impurities in the starting materials, such as the phenol or the β-ketoester, can inhibit the reaction.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Some reactions proceed best under solvent-free conditions, while others require a specific solvent to facilitate the reaction.[3]
Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Common byproducts in chromone synthesis include coumarins, unreacted starting materials, and polymeric tars.[5][8]
-
Coumarin Formation: In reactions like the Pechmann condensation, the formation of coumarin isomers can be a significant issue.[5] The choice of catalyst and reaction conditions can influence the selectivity towards the chromone product.
-
Self-Condensation Products: In some cases, the starting materials can undergo self-condensation, leading to undesired byproducts.[9]
-
Polymeric Material: Harsh reaction conditions, especially with strong acids and high temperatures, can lead to the formation of dark, tar-like substances that complicate purification.[10]
To minimize byproducts, it is crucial to optimize reaction parameters such as temperature, reaction time, and catalyst loading. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is also essential.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive or Insufficient Catalyst | - Use a fresh, anhydrous acid catalyst. - Optimize the catalyst loading. A typical range is 10-20 mol%, but this can vary.[11] - Consider trying a different acid catalyst (e.g., switching from a Brønsted acid like H₂SO₄ to a Lewis acid like AlCl₃ or a solid acid catalyst for easier removal).[3] |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious of potential decomposition at very high temperatures. |
| Impure Reactants | - Purify the starting materials (e.g., by recrystallization or distillation) before use. - Confirm the identity and purity of the reactants using analytical techniques like NMR or melting point analysis. |
| Incorrect Stoichiometry | - Carefully verify the molar ratios of the reactants. A slight excess of one reactant may sometimes be beneficial. |
| Inhibitory Effect of Water | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents if the reaction is solvent-based. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Unfavorable Reaction Conditions | - Optimize the reaction temperature and time. Sometimes, lower temperatures for a longer duration can improve selectivity. - Screen different solvents or consider running the reaction neat (solvent-free). |
| Catalyst-Induced Side Reactions | - Experiment with different acid catalysts. Some catalysts may favor the formation of the desired chromone over isomeric byproducts. |
| Air or Moisture Sensitivity | - If reactants or intermediates are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Formation of Tarry Residues | - After the reaction is complete, quench the reaction mixture carefully (e.g., by pouring it onto ice water) to precipitate the crude product and separate it from the acidic catalyst. - An initial purification by column chromatography may be necessary to remove baseline impurities before attempting recrystallization.[10] |
| Co-elution of Impurities in Column Chromatography | - Optimize the solvent system for column chromatography by testing different solvent polarities with TLC. A gradient elution may be necessary for better separation. |
| Poor Crystallization | - Screen a variety of solvents or solvent mixtures for recrystallization. Common choices include ethanol, ethyl acetate/hexanes, or acetone/water.[10] - If the product oils out, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, followed by slow cooling. |
Experimental Protocol: High-Yield Synthesis of this compound via Pechmann Condensation
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reactant purity.
Materials:
-
p-Cresol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid
-
Ethanol
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 eq) to the mixture with constant stirring. An exothermic reaction may occur.
-
Reaction: Heat the reaction mixture to 100-120°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Precipitation and Neutralization: A solid precipitate should form. Filter the solid and wash it with cold water. Suspend the crude solid in water and neutralize it with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Isolation and Drying: Filter the neutralized solid, wash it with water until the washings are neutral, and then dry it thoroughly. Anhydrous sodium sulfate can be used to dry the organic extract if the product is extracted with a solvent.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Data Presentation
The following table provides a hypothetical comparison of different reaction conditions on the yield of this compound. This data is for illustrative purposes and actual results may vary.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | 100 | 4 | 75 |
| H₂SO₄ | 120 | 2 | 85 |
| PPA | 100 | 3 | 80 |
| AlCl₃ | 80 (in nitrobenzene) | 6 | 70 |
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrar.org [ijrar.org]
- 6. Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O- and 5-Hydroxy-2-methylchromone-7-O-rutinosides, Investigation of their Cytotoxic Activities against Several Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Fischer Esterification of Chromones
Welcome to the technical support center for the Fischer esterification of chromone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges that lead to low reaction yields. The chromone scaffold is a privileged structure in medicinal chemistry, and the efficient synthesis of its ester derivatives is often a critical step in the development of novel therapeutics.[1] This resource moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the Fischer esterification of chromone carboxylic acids.
Question 1: My Fischer esterification of a substituted chromone-2-carboxylic acid is giving me a very low yield (<30%). What are the most likely causes?
Answer:
Low yields in the Fischer esterification of chromone-2-carboxylic acids are a common challenge and can typically be attributed to a combination of factors related to the equilibrium nature of the reaction, substrate properties, and reaction conditions.[2][3][4]
Core Issues & Causal Explanations:
-
Unfavorable Equilibrium: The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[2][5] The presence of water, a byproduct, can drive the reaction backward through hydrolysis, thus lowering the yield of the desired ester.[2][6]
-
Steric Hindrance: Bulky substituents on either the chromone ring or the alcohol can sterically hinder the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[7] This is a frequent issue with highly substituted chromone systems.
-
Electronic Effects: The electronic nature of substituents on the chromone ring plays a significant role. Electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the carbonyl oxygen, making it less likely to be protonated by the acid catalyst.[8] Conversely, while electron-donating groups (EDGs) can enhance carbonyl reactivity, they may also lead to side reactions.
-
Low Reactivity of the Carboxylic Acid: Chromone-2-carboxylic acids can be less reactive than simple aliphatic or benzoic acids due to the electronic influence of the heterocyclic ring system.
-
Inadequate Water Removal: Failure to effectively remove water as it is formed is a primary reason for low yields.[3][6] This shifts the equilibrium back towards the starting materials.
-
Catalyst Inefficiency or Degradation: The choice and concentration of the acid catalyst are crucial. Insufficient catalyst will result in a slow reaction, while an overly aggressive catalyst or high temperatures can lead to decomposition of the starting material or product.
-
Suboptimal Reaction Temperature and Time: Esterification is often a slow process.[4] Insufficient reaction time or a temperature that is too low will result in incomplete conversion. Conversely, excessively high temperatures can promote side reactions or degradation.
Question 2: How can I effectively shift the equilibrium to favor ester formation?
Answer:
To drive the Fischer esterification towards a higher yield of the ester, you must actively manipulate the reaction equilibrium. This can be achieved through two primary strategies based on Le Châtelier's principle.[4]
-
Use of Excess Reagent: Employing a large excess of the alcohol is a common and effective method.[2][5] This increases the concentration of one of the reactants, pushing the equilibrium towards the products. Using the alcohol as the solvent is a practical way to achieve a significant excess.[6][7] For instance, studies have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can dramatically increase the ester yield.[2]
-
Removal of Water: Actively removing water as it is formed is often the most critical factor for achieving high yields.[3][6] Several techniques can be employed:
-
Azeotropic Distillation: If you are using a solvent like toluene or hexane, a Dean-Stark apparatus can be used to continuously remove the water-solvent azeotrope from the reaction mixture.[6]
-
Drying Agents: The inclusion of molecular sieves (e.g., 3Å or 4Å) in the reaction mixture can effectively sequester the water produced.[6]
-
Microwave-Assisted Synthesis: Sealed-vessel microwave conditions can accelerate the reaction and often lead to higher yields in shorter times, partly by preventing the loss of volatile reagents and maintaining a constant pressure.[9][10]
-
Question 3: My chromone has an electron-withdrawing group (e.g., a nitro group), and the esterification is not proceeding. What can I do?
Answer:
Electron-withdrawing groups (EWGs) on the chromone ring can significantly deactivate the carboxylic acid toward Fischer esterification. Research has shown that chromones with highly deactivating substituents, such as a nitro group, can be particularly challenging and may even prevent the desired reaction from occurring under standard conditions.[9][11]
Troubleshooting Strategies:
-
Alternative Esterification Methods: When Fischer esterification fails, consider more robust methods that do not rely on the direct acid-catalyzed reaction.
-
Acyl Chloride Formation: Convert the chromone-2-carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is much more reactive and will readily react with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.[4]
-
Coupling Reagents: Employ coupling reagents such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), which activate the carboxylic acid for nucleophilic attack by the alcohol.[3][12] The Steglich esterification, which uses DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a widely used alternative.[6][13]
-
Question 4: I am observing significant amounts of side products. What are they, and how can I minimize their formation?
Answer:
Side product formation in the esterification of chromones can arise from the inherent reactivity of the chromone ring system, especially under harsh acidic conditions and high temperatures.
Common Side Reactions and Mitigation:
-
Decarboxylation: Chromone-3-carboxylic acids, in particular, can undergo decarboxylation at elevated temperatures.[14] If you are working with this isomer, it is crucial to use milder reaction conditions.
-
Ring Opening: The pyrone ring of the chromone is susceptible to nucleophilic attack, which can lead to ring-opened products, especially with stronger nucleophiles or under harsh conditions. Using milder catalysts and avoiding excessively high temperatures can help minimize this.
-
Dehydration of the Alcohol: Tertiary alcohols are prone to dehydration under acidic conditions to form alkenes.[4][6] If you are using a tertiary alcohol, the Fischer esterification is generally not a suitable method. Primary and secondary alcohols are preferred.[6][7]
-
Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of two alcohol molecules to form an ether, which consumes the alcohol and introduces an impurity. This can be minimized by using the lowest effective reaction temperature.
To minimize side products, it is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent prolonged heating after the reaction has reached completion.[15]
Frequently Asked Questions (FAQs)
Q1: What are the best acid catalysts for the Fischer esterification of chromones?
A1: Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[2][6] Lewis acids such as scandium(III) triflate have also been shown to be effective.[6] For sensitive substrates, milder catalysts or alternative methods are recommended.[6]
Q2: Can I use phenols instead of alcohols in this reaction?
A2: While phenols are generally less nucleophilic than alcohols, they can be esterified under Fischer conditions to give good yields.[4][6] However, due to their lower reactivity, more forcing conditions (higher temperatures, longer reaction times) may be necessary.
Q3: How do I purify my chromone ester product?
A3: Purification typically involves an aqueous workup to remove the acid catalyst and any unreacted carboxylic acid. The crude ester is often washed with a dilute base (e.g., sodium bicarbonate solution), followed by water and brine.[16] The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.[16][17] Further purification can be achieved by recrystallization (for solid esters) or column chromatography.[16][17]
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of Chromone-2-Carboxylic Acid
This protocol provides a starting point for the esterification of a generic chromone-2-carboxylic acid with a primary alcohol.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chromone-2-carboxylic acid (1.0 eq).[16]
-
Add the desired primary alcohol (20-50 eq), which will also serve as the solvent.[16]
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a 1-5 mmol scale reaction).[16]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain it for 4-24 hours. The progress of the reaction should be monitored by TLC.
-
-
Workup and Purification:
-
After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[16]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Acyl Chloride Formation for Difficult Esterifications
This protocol is for substrates that are unreactive under standard Fischer esterification conditions.
-
Acyl Chloride Synthesis:
-
In a fume hood, suspend the chromone-2-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux for 1-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
-
Ester Formation:
-
Dissolve the resulting crude acyl chloride in a dry, non-protic solvent like dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alcohol (1.2 eq) followed by a base such as triethylamine (1.5 eq) or pyridine.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
-
Data Summary
The following table summarizes the impact of various factors on the yield of Fischer esterification, providing a quick reference for optimization.
| Factor | Condition | Expected Impact on Yield | Rationale |
| Alcohol | Primary > Secondary >> Tertiary | Higher yields with less hindered alcohols | Steric hindrance impedes nucleophilic attack.[7] |
| Reagent Ratio | Large excess of alcohol (e.g., 10:1) | Significant increase | Shifts equilibrium towards product formation.[2] |
| Water Removal | Use of Dean-Stark or molecular sieves | Critical for high yields | Prevents the reverse hydrolysis reaction.[3][6] |
| Catalyst | Strong Brønsted acids (H₂SO₄, TsOH) | Effective for most substrates | Protonates the carbonyl, activating it for attack.[2][6] |
| Substituents | Electron-donating groups | Generally favorable | Increases nucleophilicity of the carbonyl oxygen. |
| Substituents | Electron-withdrawing groups | Unfavorable | Decreases nucleophilicity of the carbonyl oxygen.[8] |
Visualizing the Process
To aid in understanding the core concepts, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting.
Fischer Esterification Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicpublishers.org [academicpublishers.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Improving crystal formation in 3-formyl-6-methylchromone purification
An authoritative guide for researchers, scientists, and drug development professionals on overcoming challenges in the purification of 3-formyl-6-methylchromone.
Technical Support Center: 3-Formyl-6-Methylchromone Crystallization
As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory outcomes. The purification of 3-formyl-6-methylchromone, a key intermediate in the synthesis of various biologically active compounds, is a critical step that often determines the viability of a synthetic route. Achieving high purity hinges on successful crystallization, a process that can be deceptively complex.
This guide is structured to provide direct, actionable solutions to common crystallization challenges. We will move from foundational knowledge in our FAQs to a deep-dive troubleshooting section, complete with detailed protocols and visual workflows to guide your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What is 3-formyl-6-methylchromone and what are its key physical properties?
3-Formyl-6-methylchromone is an organic compound with the molecular formula C₁₁H₈O₃.[1] It belongs to the benzopyran class of compounds and serves as a versatile building block in medicinal chemistry.[1] Key properties relevant to its purification include:
-
Appearance: Solid
-
Molecular Weight: 188.18 g/mol
-
Melting Point: Approximately 172-173 °C
-
Structure: The molecule contains a polar chromone core with ketone, ether, and aldehyde functional groups, and a non-polar methyl-substituted benzene ring. This dual polarity is crucial for solvent selection.
Q2: Why is crystallization the preferred method for purifying this compound?
Crystallization is an exceptionally powerful technique for purifying solid organic compounds.[2] The process involves dissolving the impure compound in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, forcing it to form a highly ordered, three-dimensional crystal lattice. This lattice structure is specific to the compound's molecules, effectively excluding differently shaped impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[3][4]
Q3: What is the primary cause of poor crystal formation?
The most common reason for failed or poor crystallization is an improperly prepared solution. The goal is to create a supersaturated solution upon cooling.[5] This means the solution contains more dissolved solute than it can theoretically hold at that lower temperature. If the initial hot solution is not sufficiently concentrated, it will not become supersaturated upon cooling, and crystals will not form. Conversely, if the solution is too concentrated, the compound may precipitate rapidly instead of crystallizing, trapping impurities.[6]
Troubleshooting Guide: From No Crystals to High-Purity Product
This section addresses specific experimental failures in a question-and-answer format, explaining the underlying causes and providing targeted solutions.
Problem 1: No crystals are forming, even after the solution has cooled completely.
Q: I've dissolved my crude 3-formyl-6-methylchromone in a hot solvent and let it cool, but nothing has happened. What's wrong?
This is a classic sign that the solution is not supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.[5][7]
Causality & Solution Workflow:
Your primary goal is to induce nucleation. This can be achieved by either increasing the concentration of the solute or providing a surface or energy to initiate crystal growth.
Detailed Steps & Explanations:
-
Scratching: Vigorously scratching the inside of the flask with a glass rod creates microscopic imperfections on the glass surface.[8] These scratches act as nucleation sites, lowering the energy barrier for the first few molecules to arrange themselves into a crystal lattice.[8][9]
-
Seeding: Adding a tiny crystal of the pure compound (a "seed crystal") provides a pre-existing template for further crystal growth.[9][10] The dissolved molecules can easily add to this template, triggering a chain reaction of crystallization.
-
Reducing Solvent Volume: If the first two methods fail, it is highly likely your solution is not concentrated enough.[9] By boiling off some of the solvent, you increase the solute concentration, ensuring that the solution will become supersaturated upon cooling.
-
Lower Temperature: Using a colder cooling bath (e.g., an ice-water bath) can further decrease the compound's solubility, which may help induce crystallization.[8] However, be cautious, as very rapid cooling can lead to the formation of small, less pure crystals.[2]
Problem 2: An oil or gooey precipitate forms instead of solid crystals.
Q: As my solution cooled, the compound separated as a liquid layer. How do I fix this "oiling out"?
"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution at the point it becomes saturated.[6] This is common with impure compounds, as impurities can significantly depress the melting point. The oily droplets are essentially molten, impure solute, which rarely forms pure crystals.[6]
Causality & Solutions:
-
Cause A: Saturation temperature is too high. The solution is becoming saturated while it is still too hot, exceeding the compound's depressed melting point.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent. This lowers the overall concentration, meaning the solution will have to cool to a lower temperature before it becomes saturated, hopefully avoiding the oiling-out phase.[6]
-
-
Cause B: The solvent's boiling point is too high. A high-boiling solvent can keep the solution temperature above the compound's melting point during the entire process.
-
Solution: Switch to a solvent with a lower boiling point. For 3-formyl-6-methylchromone, if you are using a high-boiling solvent like toluene, consider switching to ethyl acetate or acetone.
-
-
Cause C: Significant impurities. High levels of impurities can drastically lower the melting point.
-
Solution: If the above steps fail, remove the solvent, and first attempt to purify the crude material by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization again.
-
Problem 3: The crystals are very fine, like powder, or appear discolored.
Q: I got a solid, but the crystals are tiny, or they have a yellow/brown tint. What does this indicate?
This suggests that the crystallization occurred too rapidly or that colored impurities are being trapped within the crystal lattice.
Causality & Solutions:
-
Rapid Crystallization: If a solution is too concentrated, it becomes supersaturated very quickly upon cooling, leading to rapid precipitation rather than slow crystal growth. This process traps impurities and solvent within the fine powder.[6]
-
Solution: The fix is to slow down the process. Re-dissolve the solid in the minimum amount of hot solvent, then add an extra 5-10% of solvent.[6] Allow the flask to cool slowly on the benchtop, insulated by a cloth or paper towels, before moving it to an ice bath. Slower cooling promotes the formation of larger, purer crystals.[2]
-
-
Colored Impurities: Many organic reactions produce high molecular weight, polar, colored byproducts. These can co-crystallize with your product.
-
Solution: Use activated charcoal. After dissolving your crude compound in the hot solvent, cool the solution slightly so it is no longer boiling. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal's high surface area adsorbs the colored impurities.[11] Re-heat the solution to boiling and perform a hot gravity filtration to remove the charcoal before setting the solution aside to cool.
-
Data Presentation: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[3] An ideal solvent should dissolve the compound well when hot but poorly when cold. Based on the structure of 3-formyl-6-methylchromone (moderately polar), here is a table of potential solvents.
| Solvent | Boiling Point (°C) | Polarity | Suitability & Rationale |
| Ethanol | 78 | Polar | Good. Often used for chromone derivatives.[12] It effectively dissolves the compound when hot, and solubility drops significantly upon cooling. |
| Ethyl Acetate | 77 | Intermediate | Good. Its polarity is a good match for the compound. Lower boiling point is easy to remove. |
| Acetone | 56 | Polar | Potentially Good. Effective at dissolving, but its low boiling point may not provide a large enough solubility differential upon cooling. |
| Toluene | 111 | Non-polar | Poor Primary Solvent. Likely too non-polar to dissolve the compound well, even when hot. May be useful as an anti-solvent. |
| Hexane | 69 | Non-polar | Anti-Solvent. The compound is likely insoluble. Excellent for use in a solvent-pair system with a more polar solvent like ethyl acetate or acetone. |
| Water | 100 | Very Polar | Anti-Solvent. The compound is likely insoluble. Can be used as the "poor" solvent in a pair with ethanol or acetone. |
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude 3-formyl-6-methylchromone in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring.
-
Saturation: Continue adding solvent just until all the solid dissolves at the boiling point. This is your saturated solution. If colored impurities are present, this is the stage to add activated charcoal.
-
Hot Filtration (if needed): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystal Growth: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
Protocol 2: Solvent-Pair Recrystallization (e.g., Ethyl Acetate/Hexane)
This technique is used when no single solvent has the ideal solubility properties. You will use a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[13]
References
-
Nandgaonkar, R. G., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2020. [Link]
-
Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. [Link]
-
Guillou, N. Guide for crystallization. HAL open science. [Link]
-
National Center for Biotechnology Information (n.d.). 3-Formyl-6-methylchromone. PubChem Compound Database. Retrieved from [Link]
-
Lácová, M., et al. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Co-Curricular Record. [Link]
-
Nchinda, A. T. (1998). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. [Link]
-
Wang, Y., et al. (2023). Impact of impurities on crystal growth. Nature Physics. [Link]
-
Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts. [Link]
-
Nichols, L. (2022). Initiating Crystallization. Chemistry LibreTexts. [Link]
-
Davis, R. (2019). Why crystal are not forming? ResearchGate. [Link]
-
Reddit User Discussion. (2019). Troubleshooting Crystal Trays. r/crystallography. [Link]
-
Ó'Ciardha, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]
-
Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube. [Link]
-
Jee, S. (n.d.). Chemistry Crystallization. LinkedIn SlideShare. [Link]
-
Threlfall, T. L., et al. (2018). When Crystals Do Not Grow: The Growth Dead Zone. Crystal Growth & Design. [Link]
-
Kubota, N. (2001). Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. [Link]
-
Gilbert, J. C., & Martin, S. F. (n.d.). Recrystallization. University of Texas at Austin. [Link]
-
Lerman, K., et al. (2024). Rational Engineering in Protein Crystallization. MDPI. [Link]
-
Katz, M. J. (n.d.). Recrystallization. Vassar College. [Link]
-
Threlfall, T. L. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Organic Process Research & Development. [Link]
-
Meredith College. (2025). Inducing Recrystallization. Chemistry LibreTexts. [Link]
-
Helmenstine, A. M. (2025). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]
-
Myerson, A. S., & Trout, B. L. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization. [Link]
-
Wang, Y., et al. (2023). Impact of impurities on crystal growth. ResearchGate. [Link]
Sources
- 1. 3-Formyl-6-methylchromone | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. unifr.ch [unifr.ch]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. asianpubs.org [asianpubs.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 6-Methylchromone
Welcome to the technical support center for the purification of 6-methylchromone. This guide is designed for researchers, scientists, and drug development professionals who are looking to obtain high-purity this compound from a crude reaction mixture. Here, you will find field-proven insights, detailed protocols, and troubleshooting advice to overcome common challenges encountered during the purification process.
Introduction: The Challenge of Purity
This compound (C₁₀H₈O₂) is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and for obtaining accurate biological or physical data. Synthetic routes to chromones, often involving the cyclization of phenolic precursors under acidic or basic conditions, can result in a variety of impurities.[3][4] These may include unreacted starting materials (e.g., 2-hydroxy-5-methylacetophenone), acidic or basic catalysts, and colored, often resinous, by-products.
This guide provides a systematic approach to purifying crude this compound, focusing on the three primary techniques: Recrystallization , Column Chromatography , and a preparatory Acid-Base Extraction .
Purification Strategy Flowchart
The first step in any purification is to assess the complexity of the crude mixture, typically with Thin-Layer Chromatography (TLC), to decide on the most effective strategy.
Caption: Decision workflow for selecting a purification method.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, tar-like oil, not a solid. Can it be purified?
A1: Absolutely. Dark, resinous materials are common in chromone synthesis, especially when using strong acids or high temperatures.[5] An oily or tar-like consistency indicates the presence of significant impurities that inhibit crystallization.
-
Expert Recommendation: Direct recrystallization will likely fail. The most effective approach is to first use silica gel column chromatography to separate the desired this compound from the highly polar, colored "baseline" impurities. After chromatography, the fractions containing the product can be combined, the solvent evaporated, and the resulting solid can then be further purified by recrystallization to achieve high purity.[5]
Q2: I performed a recrystallization, but my yield is very low. What are the likely causes?
A2: Low recovery is a frequent problem in recrystallization and can be traced to several factors:[6]
-
Excessive Solvent: Using too much solvent is the most common mistake. The goal is to create a saturated solution at the solvent's boiling point, so using the absolute minimum amount of hot solvent is critical.[7]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the chosen solvent even at low temperatures, it will not crystallize out effectively.[5]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper or in the funnel, leading to significant loss.[8]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice-water bath for at least 15-20 minutes can maximize crystal formation.[7]
Q3: How do I select the best solvent for recrystallizing this compound?
A3: Solvent selection is an empirical process, guided by the principle of "like dissolves like" and the desired solubility profile. This compound is a moderately polar compound.
-
Recommended Starting Points: Based on its structure and data for similar chromones, alcohols are a good first choice.[5]
-
Single Solvents: Methanol[9] and Ethanol[5] are excellent candidates.
-
Mixed Solvents: For more control, a mixed solvent system can be used. This typically involves a "good" solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a "poor" solvent in which it is not (e.g., hexanes, water).[10] You would dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point).
-
| Solvent System | Rationale |
| Methanol or Ethanol | Good for moderately polar compounds; often provides a large solubility difference between hot and cold. |
| Ethyl Acetate / Hexanes | A versatile mixed-solvent system for compounds of moderate polarity. |
| Acetone / Hexanes | Similar to Ethyl Acetate/Hexanes, offering good control over the crystallization process. |
| Dichloromethane / Hexanes | Another option for mixed-solvent recrystallization. |
| Table 1: Recommended Solvent Systems for Recrystallization. |
Q4: During column chromatography, my compound is not moving off the baseline, or it is co-eluting with an impurity.
A4: These are common chromatography challenges related to the mobile phase (eluent).
-
Compound Not Eluting: This means the eluent is not polar enough to displace the compound from the polar silica gel.[5] You need to increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
-
Co-elution of Impurities: This indicates that the chosen solvent system does not provide adequate separation (insufficient difference in Rf values on TLC).[5] You should try a different solvent system. For example, substituting dichloromethane for ethyl acetate might alter the selectivity and improve separation. Running a gradient elution (slowly increasing the eluent polarity during the run) can also effectively separate compounds with close Rf values.[11]
Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all organic solvents in a well-ventilated fume hood.
Protocol 1: Preparatory Acid-Base Extraction
This protocol is useful for removing acidic impurities (like unreacted phenols) or basic impurities before proceeding to chromatography or recrystallization.
-
Dissolution: Dissolve the crude this compound product in an organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Acid Wash: Add an equal volume of a weak acid, such as 5% aqueous hydrochloric acid (HCl), to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer. This step removes basic impurities.
-
Base Wash: Add an equal volume of a weak base, such as 5% aqueous sodium bicarbonate (NaHCO₃). Shake and vent as before. This will remove acidic impurities, such as residual phenolic starting materials. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add a solid inorganic drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), swirl, and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure to obtain the partially purified product.
Protocol 2: Recrystallization
This protocol is ideal when the crude product is a solid and relatively free of major impurities.
-
Solvent Selection: Place a small amount (approx. 20-30 mg) of your crude product in a test tube. Add a few drops of a chosen solvent (see Table 1). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: Place the bulk of the crude solid into an appropriately sized Erlenmeyer flask. Add a boiling chip. In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of the hot solvent to the crude product flask to just dissolve the solid completely.[7]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-heated clean flask to remove the solid impurities while keeping the desired product in solution.[12]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for forming large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[8]
-
Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the solid to a watch glass and allow it to air-dry completely or dry in a vacuum oven.
Protocol 3: Silica Gel Column Chromatography
This is the most powerful technique for separating complex mixtures or purifying oils.
Caption: Step-by-step workflow for column chromatography.
-
Eluent Selection: Use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.3 and separates it well from impurities.[5]
-
Column Packing: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in your starting eluent. Pour the slurry into the column, tapping gently to ensure even packing without air bubbles.[13] Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve your crude product in the minimum possible amount of the eluent or a slightly more polar solvent (like DCM). Carefully add this concentrated solution to the top of the column.
-
Elution: Begin adding the eluent to the top of the column, maintaining a constant level. Apply gentle pressure (if necessary) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Product Characterization
After purification, it is essential to confirm the identity and purity of the this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₂ | [1][2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | White to Yellow/Green powder or crystal | [1][9] |
| Melting Point | 84-92 °C (for hydrate form) | [1] |
| Table 2: Physical Properties of this compound. |
Purity can be assessed using techniques like HPLC, NMR spectroscopy, and melting point analysis (a sharp melting range indicates high purity).
References
-
ChemBK. (2024). 6-chloro-3-formyl-7-methylchromone. Available at: [Link]
-
ACS Omega. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available at: [Link]
-
Unknown. (n.d.). Recrystallization method. Available at: [Link]
-
University of Alberta. (n.d.). Column chromatography. Available at: [Link]
-
Unknown. (n.d.). recrystallization.pdf. Available at: [Link]
-
Biocompare. (2020). Six Suggestions for Successful Column Chromatography. Available at: [Link]
-
Organic Syntheses. (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Available at: [Link]
-
Chemistry LibreTexts. (2025). 3.6: Procedure Summary. Available at: [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
University of Natal. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Available at: [Link]
-
International Journal of Modern Research in Engineering and Technology. (n.d.). Chromone As A Versatile Nucleus. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of a Series of Chromone–Hydrazones. Available at: [Link]
-
ResearchGate. (n.d.). General Methods of Preparing Chromones. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. ijmrset.com [ijmrset.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 38445-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. web.uvic.ca [web.uvic.ca]
Technical Support Center: Optimizing Solvent Systems for Column Chromatography of Chromones
Welcome to the technical support center for the column chromatography of chromones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of this important class of heterocyclic compounds. Drawing from established principles and field-proven experience, this resource will address common challenges and provide a framework for developing robust and efficient purification protocols.
Introduction to Chromone Separation
Chromones (1,4-benzopyrones) and their derivatives are a diverse family of naturally occurring and synthetic compounds with a wide range of biological activities.[1] Their purification from complex mixtures is a critical step in drug discovery and development. Column chromatography is a primary technique for this purpose, relying on the differential partitioning of compounds between a stationary phase and a mobile phase.[2] The choice of the solvent system (the mobile phase) is paramount for achieving successful separation.
The core principle of column chromatography is the separation of compounds based on their differential adsorption to a stationary phase.[3] For chromones, which possess a range of polarities depending on their substitution patterns, the selection of an appropriate solvent system is crucial for achieving high resolution and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for chromone separation?
A1: The most common stationary phase for the chromatography of chromones is silica gel (SiO₂) , which is used in normal-phase chromatography.[2] Alumina (Al₂O₃) can also be used.[2] For more polar or water-soluble chromones, reversed-phase (RP) chromatography is often employed, using stationary phases like C18-bonded silica.[4][5] In cases of very polar chromones, Hydrophilic Interaction Liquid Chromatography (HILIC) with polar stationary phases can be an effective strategy.[6][7]
Q2: How do I choose a starting solvent system for my chromone separation?
A2: A good starting point for selecting a solvent system is to use Thin Layer Chromatography (TLC) .[8] The ideal solvent system for column chromatography will result in a retention factor (Rf) of approximately 0.25-0.35 for the target chromone on a TLC plate.[8] A common starting point for many chromones, which are often moderately polar, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[9]
Q3: What is a solvent gradient, and when should I use one for chromone purification?
A3: A solvent gradient is a technique where the composition of the mobile phase is changed during the chromatography run, typically by gradually increasing the proportion of the more polar solvent.[3] This is particularly useful when separating a mixture of chromones with a wide range of polarities. A gradient elution starts with a less polar solvent system to elute the non-polar compounds and progressively increases in polarity to elute the more strongly retained polar compounds.[8]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the column chromatography of chromones.
Problem 1: My chromone won't move off the baseline of the TLC plate, even with 100% ethyl acetate.
-
Question: I'm trying to develop a solvent system for my chromone derivative using TLC. I've tried various ratios of hexane/ethyl acetate, and even pure ethyl acetate, but my compound remains at the origin (Rf = 0). What should I do?
-
Answer & Troubleshooting Steps:
-
Increase Solvent Polarity: Your chromone is likely very polar. Ethyl acetate may not be a strong enough polar solvent to effectively move it up the silica plate. You should try a more polar solvent system. A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH).[9] Start with a low percentage of methanol (e.g., 1-5%) in DCM and gradually increase the methanol concentration.
-
Consider Solvent Modifiers: For acidic or phenolic chromones, adding a small amount of a modifier to the mobile phase can significantly improve chromatography. Try adding 0.1-1% acetic acid or formic acid to your solvent system.[10] This can help to suppress the ionization of acidic functional groups, reducing their strong interaction with the silica gel and allowing them to move up the plate.
-
Check for Compound Stability: It's possible your chromone is unstable on silica gel.[11] To test for this, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot appears on the diagonal, your compound is stable. If you see streaking or multiple spots off the diagonal, your compound is likely degrading on the silica. In this case, consider using a different stationary phase like alumina or a reversed-phase approach.
-
Problem 2: My chromone separation on the column is poor, with broad, overlapping peaks, even though the TLC showed good separation.
-
Question: My TLC analysis with 30% ethyl acetate in hexane showed a clear separation between my target chromone and an impurity (Rf values of 0.3 and 0.5, respectively). However, when I ran the column with the same solvent system, I got very broad peaks and poor separation. What went wrong?
-
Answer & Troubleshooting Steps:
-
Column Overloading: You may have loaded too much sample onto the column. Overloading leads to band broadening and a loss of resolution. A general rule of thumb is to use a ratio of at least 30:1 (w/w) of stationary phase to crude sample for good separation.
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to an uneven flow of the mobile phase and result in poor separation.[12] Ensure your column is packed uniformly. The wet slurry method is often preferred for achieving a homogenous column bed.[12]
-
Sample Application: The sample should be applied to the column in the smallest possible volume of solvent to create a narrow starting band.[12] If your sample is not very soluble in the mobile phase, you can dissolve it in a stronger, more polar solvent, but use the absolute minimum amount. Alternatively, you can use the "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the top of the column.[12]
-
Flow Rate: An excessively high flow rate can decrease the equilibration time between the stationary and mobile phases, leading to poorer separation.[13] Try reducing the flow rate to allow for better separation.
-
Problem 3: My chromone appears to be decomposing on the column.
-
Question: I collected fractions from my silica gel column, and upon analysis, I found that my target chromone has been converted into other products. How can I prevent this?
-
Answer & Troubleshooting Steps:
-
Deactivate the Silica Gel: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[3] You can deactivate the silica gel by preparing a slurry in your mobile phase containing a small amount of a base, such as 1-3% triethylamine or pyridine.[14] Let the slurry stand for a few hours before packing the column. This will neutralize the acidic sites on the silica surface.
-
Switch to a Different Stationary Phase: If deactivation is not effective, consider using a less acidic stationary phase like neutral alumina. Alternatively, for very sensitive compounds, reversed-phase chromatography on a C18 column is a good option as it avoids the acidic silica surface.[4]
-
Minimize Time on the Column: Work quickly to minimize the time your compound is in contact with the stationary phase. Flash chromatography, which uses pressure to increase the flow rate, can be beneficial in this regard.[15]
-
Experimental Protocols
Protocol 1: Developing a Solvent System using Thin Layer Chromatography (TLC)
This protocol outlines the steps to identify a suitable solvent system for the column chromatography of a chromone derivative.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a dilute solution of your crude chromone mixture (approximately 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary spotter, carefully apply a small spot of the solution onto the baseline of a TLC plate.
-
Prepare a small volume of your initial test solvent system (e.g., 20% ethyl acetate in hexane) and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the TLC plate into the chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for your target chromone: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the polarity of your solvent system until the Rf of your target chromone is between 0.25 and 0.35, and there is a good separation from other components.[8]
Protocol 2: Normal-Phase Column Chromatography of a Moderately Polar Chromone
This protocol describes a typical procedure for purifying a chromone using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh for flash chromatography)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Optimized solvent system from TLC analysis
-
Collection tubes
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude chromone mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your pre-determined plan.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure chromone.
-
Combine the pure fractions and evaporate the solvent to obtain the purified chromone.
-
Data Presentation
Table 1: Common Solvent Systems for Chromone Chromatography
| Polarity of Chromone | Stationary Phase | Common Solvent Systems (in order of increasing polarity) |
| Non-polar | Silica Gel | Hexane/Dichloromethane, Hexane/Ethyl Acetate (low % EtOAc) |
| Moderately Polar | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Ethyl Acetate |
| Polar | Silica Gel | Dichloromethane/Methanol, Ethyl Acetate/Methanol |
| Very Polar | Reversed-Phase (C18) | Water/Methanol, Water/Acetonitrile (often with acid modifier) |
| Ionic/Highly Polar | HILIC | Acetonitrile/Water (with buffer) |
Visualizations
Workflow for Solvent System Optimization
Caption: A logical workflow for optimizing the solvent system for chromone separation using TLC.
Troubleshooting Logic for Poor Column Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
-
Chromone | Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]
-
Chromone | Formula, Properties & Application. (n.d.). Retrieved January 6, 2026, from [Link]
-
Separation of 4-Chromone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]
-
Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (n.d.). Retrieved January 6, 2026, from [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry, 402(1), 231-47. Retrieved January 6, 2026, from [Link]
-
Chromone | C9H6O2 | CID 10286. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Chromatographic methods for the identification of flavonoids. (n.d.). Auctores Journals. Retrieved January 6, 2026, from [Link]
-
Chromatographic analysis of the acidic and basic species of recombinant monoclonal antibodies. (2012). Journal of Chromatography A, 1270, 127-134. Retrieved January 6, 2026, from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved January 6, 2026, from [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry, 402(1), 231-47. Retrieved January 6, 2026, from [Link]
-
Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography. (2008). Journal of Chromatography A, 1189(1-2), 224-34. Retrieved January 6, 2026, from [Link]
-
Hydrophilic Interaction Liquid Chromatography (Hilic). (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-8. Retrieved January 6, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved January 6, 2026, from [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2022). Biosensors, 12(1), 36. Retrieved January 6, 2026, from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). Department of Chemistry: University of Rochester. Retrieved January 6, 2026, from [Link]
-
Chromatography of the chromone and flavonoid alkaloids. (1990). Journal of Chromatography A, 518, 267-274. Retrieved January 6, 2026, from [Link]
-
Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Spectroscopic studies on some chromones. (1970). Canadian Journal of Chemistry, 48(24), 3927-3937. Retrieved January 6, 2026, from [Link]
-
Isolation and Characterization of Flavonoids of the Ethanolic extracts of stems of Mimosa hamata (Willd.) by Chromatographic techniques. (2019). Research Journal of Pharmacy and Technology, 12(9), 4225-4229. Retrieved January 6, 2026, from [Link]
-
Mastering TLC Chromatography: A Comprehensive Guide. (2024). Chrom Tech, Inc. Retrieved January 6, 2026, from [Link]
-
Chromone As A Versatile Nucleus. (2018). International Journal of Modern Research in Science and Engineering Technology, 5(5), 1-13. Retrieved January 6, 2026, from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved January 6, 2026, from [Link]
-
Chromatographic Methods for the Identification of Flavonoids. (2020). Pharmaceutics and Pharmacology Research, 7(1), 159. Retrieved January 6, 2026, from [Link]
-
Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. (2020). Molecules, 25(21), 5035. Retrieved January 6, 2026, from [Link]
-
Column chromatography. (n.d.). Retrieved January 6, 2026, from [Link]
-
Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. Retrieved January 6, 2026, from [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved January 6, 2026, from [Link]
-
What compounds are unstable in a silica gel column (chromatography). (2016). Reddit. Retrieved January 6, 2026, from [Link]
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 6, 2026, from [Link]
-
HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025). LinkedIn. Retrieved January 6, 2026, from [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). LCGC North America. Retrieved January 6, 2026, from [Link]
-
Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. (2004). Journal of Chromatography A, 1049(1-2), 51-58. Retrieved January 6, 2026, from [Link]
-
Column chromatography. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Organic modifiers for the separation of organic acids and bases by liquid chromatography. (1995). Journal of Chromatography A, 691(1-2), 163-172. Retrieved January 6, 2026, from [Link]
-
How does an acid pH modifier impact flash chromatography? (2023). Biotage. Retrieved January 6, 2026, from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Retrieved January 6, 2026, from [Link]
-
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (2000). University of Botswana. Retrieved January 6, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry: University of Rochester. Retrieved January 6, 2026, from [Link]
-
How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography? (2022). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Tips for Flash Column Chromatography. (n.d.). Department of Chemistry: University of Rochester. Retrieved January 6, 2026, from [Link]
Sources
- 1. ijmrset.com [ijmrset.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Chromatography [chem.rochester.edu]
- 12. chromtech.com [chromtech.com]
- 13. Chromone - Wikipedia [en.wikipedia.org]
- 14. Chromatography [chem.rochester.edu]
- 15. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Degradation of Chromone Derivatives During Work-up
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromone derivatives. This guide is designed to provide in-depth, practical solutions to a common and frustrating challenge: the degradation of your target compounds during reaction work-up and purification. Drawing from established chemical principles and field-proven experience, this document will help you diagnose problems, optimize your procedures, and preserve the integrity of your valuable molecules.
Part 1: Frequently Asked Questions - Understanding Chromone Instability
This section addresses the fundamental chemical vulnerabilities of the chromone scaffold. Understanding why a compound degrades is the first step toward preventing it.
Q1: My chromone derivative seems to disappear or decompose during the aqueous work-up. What are the most likely causes?
A1: The chromone ring system, while aromatic, possesses several key vulnerabilities that can lead to degradation under common work-up conditions. The three primary culprits are pH extremes (both acidic and basic) , oxidation , and to a lesser extent, elevated temperatures .
-
Base Sensitivity: The γ-pyrone ring in the chromone core is susceptible to nucleophilic attack, especially at the C2 position. Under basic conditions (e.g., washing with NaOH or even saturated sodium bicarbonate), hydroxide ions can attack this position, leading to a ring-opening reaction. This process can ultimately result in the formation of ω-formyl-2-hydroxyacetophenone derivatives or other degradation products, which will not retain the chromone scaffold.[1]
-
Acid Sensitivity: While many chromone syntheses are completed with an acid-catalyzed cyclization, prolonged exposure to harsh acidic conditions during work-up can also be detrimental, particularly for derivatives with acid-labile functional groups.[2][3]
-
Oxidative Degradation: Many chromone derivatives, especially those with hydroxyl or amino substituents on the benzene ring, are potent antioxidants.[4][5] This inherent reactivity means they are susceptible to oxidation from atmospheric oxygen, residual oxidizing agents from the reaction, or metal ion catalysis. This can lead to the formation of quinone-like species or polymeric materials.[4][5]
Q2: What is the mechanism of base-catalyzed degradation, and how can I avoid it?
A2: The primary mechanism is a nucleophilic addition to the α,β-unsaturated ketone system within the pyrone ring. The process can be visualized as follows:
-
Nucleophilic Attack: A hydroxide ion (or another strong nucleophile) attacks the electrophilic C2 position of the chromone ring.
-
Ring Opening: This attack breaks the C2-O bond, opening the pyrone ring to form an enolate intermediate.
-
Rearrangement/Decomposition: This intermediate can then undergo further reactions or decomposition upon acidification of the mixture. One study on chromone-3-carboxylic acid showed that treatment with sodium hydroxide solution led to ring transformation, affording ω-formyl-2-hydroxyacetophenone.[1]
To avoid this, rigorously avoid strong bases during your work-up. If you need to neutralize an acidic reaction mixture, use a milder base.
Part 2: Troubleshooting Guide - The Aqueous Work-up
This section provides a problem-and-solution framework for specific issues encountered during the extraction and washing phases of a work-up.
Q3: I need to neutralize my acidic reaction mixture. If I can't use NaOH, what are my options?
A3: This is a critical step. Instead of strong bases, opt for milder, buffered solutions.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is the most common and generally safest choice. It is basic enough to neutralize strong acids but is much less aggressive than hydroxide solutions. Add it slowly and carefully to the separatory funnel, venting frequently to release the CO₂ gas that is generated.
-
Phosphate Buffers (pH ~7): For extremely sensitive compounds, washing with a neutral phosphate-buffered saline (PBS) solution can help maintain the pH in a safe range.
-
Water Wash: If the reaction was only mildly acidic (e.g., catalytic amount of acid), several washes with deionized water may be sufficient to remove the acid without needing a basic wash.
Q4: My product yield is low, and I see a brownish or dark-colored residue after solvent evaporation. Is this oxidation? How can I prevent it?
A4: The formation of colored impurities is a classic sign of oxidative degradation. Phenolic compounds, in particular, are prone to forming colored quinones or polymeric materials upon oxidation.[6] Here are several strategies to combat this:
-
Work Under an Inert Atmosphere: Whenever possible, conduct the work-up (especially solvent removal) under an atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Use Degassed Solvents: Solvents can be degassed by sparging with nitrogen or argon for 15-30 minutes before use. This removes dissolved oxygen.
-
Add an Antioxidant: For particularly sensitive compounds, a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be added to the extraction solvent. BHT is a radical scavenger that is non-polar and can often be easily separated from the final product by chromatography or crystallization.[7][8]
-
Chelating Agents: Trace metal ions can catalyze oxidation.[4] Rinsing the organic layer with a dilute solution of EDTA can help chelate these metal ions, rendering them inactive.
Table 1: Quick Troubleshooting for Aqueous Work-up
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Product Yield | Base-catalyzed ring opening; Oxidation. | Use saturated NaHCO₃ or pH 7 buffer for neutralization instead of NaOH.[1] Work under an inert atmosphere and use degassed solvents.[6] |
| Formation of Colored Impurities | Oxidation of sensitive functional groups (e.g., phenols). | Add a radical scavenger like BHT to the extraction solvent.[7] Wash with a dilute EDTA solution to remove catalytic metal ions.[4] |
| New Spots on TLC After Work-up | Degradation on contact with acidic or basic aqueous layers. | Minimize contact time with aqueous layers. Use buffered solutions to maintain a neutral pH. |
| Emulsion Formation | High pH or presence of polar byproducts. | Add saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer and break the emulsion. |
Part 3: Optimizing Purification to Prevent Degradation
Purification, especially column chromatography, can be a major source of product degradation if not properly managed.
Q5: My compound seems to be degrading on the silica gel column. How can I make chromatography safer for my chromone derivative?
A5: Standard silica gel is inherently acidic (pH ~4-5) and can catalyze the degradation of acid-sensitive compounds.[9]
-
Deactivate the Silica Gel: You can neutralize the silica gel before use. A common method is to flush the packed column with the starting eluent containing 1-3% triethylamine (or another volatile base), followed by flushing with the eluent alone to remove the excess base.[9] This neutralizes the acidic silanol groups.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like C18 (for reverse-phase chromatography), which are often gentler on sensitive molecules.
-
Minimize Residence Time: Optimize your chromatography to be as fast as possible.[10][11] Use a slightly more polar solvent system than you might otherwise to elute the compound faster, reducing its contact time with the stationary phase.
Q6: I'm concerned about thermal degradation when I remove the solvent on the rotary evaporator. What are the best practices?
A6: While many chromone cores are thermally stable, certain functional groups can be sensitive. It is always best to use the mildest conditions possible for solvent removal.
-
Low Water Bath Temperature: Keep the water bath temperature at or below 30-40°C.[12] High temperatures can accelerate degradation.
-
Efficient Vacuum: Use a good vacuum pump to lower the boiling point of the solvent, allowing for rapid evaporation even at low temperatures.
-
Don't Evaporate to Complete Dryness: Avoid leaving your crude product as a dry film on the rotovap for an extended period, especially while heated. Once the bulk of the solvent is gone, remove the flask. It is often safer to leave a small amount of solvent and remove the final traces under high vacuum at room temperature.
Part 4: Recommended Protocols & Workflows
Protocol 1: A Gentle Work-up for Sensitive Chromone Derivatives
This protocol is designed to minimize exposure to pH extremes and oxygen.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a pre-chilled, degassed, saturated aqueous NaHCO₃ solution to neutralize the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable, degassed organic solvent (e.g., ethyl acetate, DCM) three times. Optional: Add a small amount of BHT to the extraction solvent.
-
Washing: Combine the organic layers. Wash once with deionized water, followed by a wash with saturated aqueous NaCl (brine). Keep contact time to a minimum.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator with a water bath temperature ≤ 30°C.
-
Storage: Immediately place the crude product under a high vacuum to remove residual solvent, then store under an inert atmosphere (N₂ or Ar) at low temperature.
Visualizing the Workflow
Caption: A workflow designed to minimize degradation.
Caption: A decision tree for troubleshooting chromone degradation.
Caption: Simplified schematic of base-catalyzed degradation.
References
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography? (2022, September 5). ResearchGate. Retrieved January 6, 2026, from [Link]
-
How To Make Column Chromatography More Efficient? (2025, March 9). Chemistry For Everyone. Retrieved January 6, 2026, from [Link]
-
Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (n.d.). LCGC International. Retrieved January 6, 2026, from [Link]
-
How To Improve Resolution In Column Chromatography? (2025, March 20). Chemistry For Everyone. Retrieved January 6, 2026, from [Link]
-
(PDF) Antioxidants Activity of Selected Synthesized Compounds. (2025, February 10). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13). LCGC International. Retrieved January 6, 2026, from [Link]
-
Optimization of Chromatographic Methods: Tips for Achieving Relia. (n.d.). Longdom Publishing. Retrieved January 6, 2026, from [Link]
-
(PDF) Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. (2025, June 1). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Chromone-2-carboxylic acids: roles of acidity and lipophilicity in drug disposition. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Chromone: a valid scaffold in Medicinal Chemistry. (n.d.). CORE. Retrieved January 6, 2026, from [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]
-
Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. (2022, August 30). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
The effect of solvents on the thermal degradation products of two Amadori derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Rhodes University. Retrieved January 6, 2026, from [Link]
-
(PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
9.14: Opening of Epoxides - Acidic versus Basic Conditions. (2020, May 30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
How to Reduce the Oxidation of Therapeutic Proteins. (2019, March 27). News-Medical.Net. Retrieved January 6, 2026, from [Link]
-
Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. (1997, January 1). Pure. Retrieved January 6, 2026, from [Link]
-
Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Chromone-Based Copper(II) Complexes as Potential Antitumour Agents: Synthesis, Chemical Characterisation and In Vitro Biological Evaluation. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Stability of Silica-Based, Monofunctional C18 Bonded-Phase Column Packing for HPLC at High pH. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]
-
Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase. (2019, January 21). PubMed. Retrieved January 6, 2026, from [Link]
-
What compounds are unstable in a silica gel column (chromatography). (2016, March 30). Reddit. Retrieved January 6, 2026, from [Link]
-
Chromone: a valid scaffold in Medicinal Chemistry. (n.d.). CORE. Retrieved January 6, 2026, from [Link]
-
Chromones with lipoprotein oxidation inhibitory activity from an endophytic fungus Alternaria brassicae JS959 derived from Vitex rotundifolia. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from. (2025, December 24). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Effects of Solvent Evaporation Methods and Short-Term Room Temperature Storage on High-Coverage Cellular Metabolome Analysis. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
How do antioxidants work? (2017, November 8). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]
-
Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Effects of Solvent Evaporation Methods and Short-Term Room Temperature Storage on High-Coverage Cellular Metabolome Analysis. (2023, October 5). PubMed. Retrieved January 6, 2026, from [Link]
-
Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. (2022, March 30). Bohrium. Retrieved January 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. silicycle.com [silicycle.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Co-elution of Impurities in HPLC Analysis of 6-Methylchromone
Welcome to our dedicated technical support guide for resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of 6-Methylchromone. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter the common yet complex issue of impurity co-elution. Our goal is to provide field-proven insights and systematic protocols to help you develop robust, specific, and reliable analytical methods.
Introduction: The Challenge of this compound Purity Analysis
This compound is a versatile heterocyclic compound used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] Ensuring its purity is critical for the safety and efficacy of the final product. HPLC is the predominant technique for this analysis; however, the structural similarity between this compound and its process-related or degradation impurities often leads to co-elution, where two or more compounds elute from the column at the same time, appearing as a single, distorted, or broad peak.[3] This guide provides a structured approach to diagnose and resolve these co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: Impurities in a this compound sample can originate from two primary sources: the synthetic route and degradation.
-
Synthesis-Related Impurities: The impurity profile is intrinsically linked to the manufacturing process.[4] Common synthetic pathways for chromones often start from substituted o-hydroxyacetophenones.[5][6] Depending on the specific route, potential impurities may include:
-
Positional Isomers: Such as 5-methylchromone, 7-methylchromone, or 8-methylchromone, which have identical molecular weights and similar polarities, making them prime candidates for co-elution.
-
Unreacted Starting Materials: For example, residual 2-hydroxy-5-methylacetophenone.
-
Reaction By-products: Molecules formed from side reactions, such as coumarin derivatives or products of over-alkylation.[7]
-
Structurally Related Chromones: Depending on the complexity of the synthesis, derivatives like this compound-2-carboxylic acid or 3-formyl-6-methylchromone could be present.[8][9]
-
-
Degradation Products: this compound can degrade under stress conditions like exposure to acid, base, oxidation, heat, or light. Forced degradation studies are essential to proactively identify these potential degradants and ensure your analytical method can separate them.[10][11]
Q2: What is a good starting point for an HPLC method for this compound analysis?
A2: A robust starting point for most chromone derivatives is a reversed-phase HPLC method.[12][13] This provides a solid baseline from which to optimize.
| Parameter | Typical Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A general-purpose reversed-phase column with good efficiency and retention for moderately polar compounds like chromones.[12][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase helps to ensure consistent ionization state of analytes and improves peak shape.[12][13] |
| Mobile Phase B | Acetonitrile or Methanol | These are the most common organic modifiers in reversed-phase HPLC.[14] |
| Gradient | 5% to 95% B over 20 minutes | A broad "scouting" gradient is effective for determining the approximate elution times of the main peak and any impurities.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[13] |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability.[13] |
| Detection | UV/PDA at ~310 nm | This compound has a UV maximum around 310 nm.[15] A Photodiode Array (PDA) detector is strongly recommended to assess peak purity.[14] |
Q3: How can I definitively tell if I have a co-elution problem?
A3: Co-elution can be subtle. While a perfectly merged peak may look symmetrical, there are often tell-tale signs.[3]
-
Visual Peak Shape Inspection: Look for shoulders on the peak, excessive tailing, or fronting. A sudden discontinuity in the peak shape, known as a shoulder, is a strong indicator of a co-eluting impurity.[3]
-
Peak Purity Analysis with a PDA Detector: This is the most reliable method. A PDA detector captures UV-Vis spectra across the entire peak. If the peak is pure, all spectra should be identical. If they differ, the software will flag the peak as impure, confirming co-elution.[3][16]
-
LC-MS Analysis: If a mass spectrometer is available, analyzing the mass spectra across the eluting peak can reveal the presence of multiple components with different molecular weights (or the same molecular weight in the case of isomers).[3]
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
This guide is structured to follow the logical progression of method development, focusing on the three key factors of the chromatography resolution equation: Selectivity (α) , Efficiency (N) , and Retention Factor (k') .
Scenario 1: My main this compound peak has a distinct shoulder or fails peak purity analysis.
-
Question: My initial scouting run shows a peak shoulder, and the PDA analysis confirms impurity. What is the most effective first step to achieve separation?
-
Answer: This is fundamentally a selectivity (α) problem, meaning the column and mobile phase chemistry are not differentiating well enough between this compound and the impurity.[3][16] Modifying the chemistry of the separation is the most powerful way to resolve co-eluting peaks.[17]
Action Plan:
-
Change the Organic Modifier: The interaction between analytes and the stationary phase is mediated by the mobile phase. Switching the organic solvent can dramatically alter selectivity. If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a hydrogen-bond donor, while acetonitrile is a hydrogen-bond acceptor, and this difference can change the elution order and improve separation.[13][16]
-
Adjust Mobile Phase pH: While this compound itself is not strongly ionizable, some impurities (e.g., acidic or basic degradants) may be. A small change in pH can alter the charge state of an impurity, significantly changing its retention and potentially resolving it from the main peak.[13][18] Try adjusting the pH of the aqueous mobile phase (e.g., from pH 2.5 with formic acid to pH 3.5 with a phosphate buffer).
-
Optimize the Gradient: If the initial scouting gradient showed the impurity eluting very close to the main peak, flatten the gradient around that elution time. A shallower gradient slope increases the separation between closely eluting peaks. For example, if the peaks elute at 40% B, try holding the gradient at 35-45% B for several minutes.[13]
-
Scenario 2: I've tried changing the mobile phase, but resolution is still insufficient (Rs < 1.5).
-
Question: I've switched from acetonitrile to methanol and adjusted the gradient, but the impurity peak is still merged with my main peak. What is my next move?
-
Answer: When mobile phase optimization is insufficient, the next logical step is to change the stationary phase chemistry . The C18 phase is relatively non-polar. An impurity with very similar hydrophobicity to this compound may not be resolved. Choosing a column with a different selectivity mechanism is key.
Action Plan:
-
Switch to a Phenyl-based Column (e.g., Biphenyl, Phenyl-Hexyl): These columns offer alternative pi-pi (π-π) interactions with aromatic compounds like chromones. This different interaction mechanism can provide unique selectivity that a standard C18 column lacks and is often highly effective for separating isomers.[16][19]
-
Try a Polar-Embedded Phase Column: These columns (e.g., with embedded amide or carbamate groups) offer different selectivity, especially for compounds capable of hydrogen bonding, and are more stable in highly aqueous mobile phases.
-
Consider Temperature Optimization: Temperature can influence selectivity.[20] Try running the analysis at a lower temperature (e.g., 20°C) and a higher temperature (e.g., 45°C). Lower temperatures often increase retention and can improve resolution, while higher temperatures can alter selectivity and shorten run times.[13][20]
-
Scenario 3: All my peaks are broad, leading to poor resolution throughout the chromatogram.
-
Question: It's not just one pair of peaks; the overall chromatography is poor, with broad peaks and low theoretical plates. How do I sharpen my peaks to improve overall resolution?
-
Answer: This indicates a problem with chromatographic efficiency (N) . Higher efficiency leads to narrower (sharper) peaks, which are easier to resolve even with marginal selectivity.[17]
Action Plan:
-
Reduce the Flow Rate: Lowering the flow rate generally increases efficiency and improves resolution, though it will increase the analysis time.[13][20] Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.
-
Use a Higher Efficiency Column:
-
Smaller Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will dramatically increase efficiency and resolution.[17][20] Note that this will also increase backpressure.
-
Longer Column: Increasing the column length (e.g., from 150 mm to 250 mm) increases the number of theoretical plates and can improve resolution for complex mixtures.[17][20]
-
-
Check for Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible. Excessive tubing length can cause peak broadening.[21]
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible. Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase starting at 5% acetonitrile) can cause severe peak distortion.[13][21]
-
Visualized Workflows and Structures
Troubleshooting Workflow for Co-elution
Caption: A systematic workflow for troubleshooting HPLC co-elution issues.
Chemical Structures of this compound and Potential Isomers
Caption: Structure of this compound and its potential positional isomers.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study for Method Specificity
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the specificity (stability-indicating nature) of an analytical method.[10][22] The goal is to achieve partial degradation, typically 5-20%, without completely destroying the main analyte.[23]
Materials:
-
This compound reference standard
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter, heating block or oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 1 M HCl and dilute to ~0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 6 hours. Dilute to ~0.1 mg/mL.
-
Thermal Degradation: Spread a thin layer of solid this compound in a petri dish. Place in an oven at 105 °C for 24 hours. Prepare a solution of the stressed solid at ~0.1 mg/mL.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[24] Prepare a solution of the stressed solid at ~0.1 mg/mL.
-
Analysis: Inject the unstressed control and all stressed samples into the HPLC system. Compare the chromatograms to identify new peaks. The method is considered "stability-indicating" if all degradation product peaks are baseline resolved (Rs > 1.5) from the this compound peak and from each other.
References
- Vertex AI Search.
- The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
- Oud Academia.
- Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Benchchem.
- Axion Labs.
- Waters Corpor
- Axion Labs. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. [Video]. YouTube.
- Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC.
- HPLC Troubleshooting.
- Onyx Scientific. An Effective Approach to HPLC Method Development.
- ChemicalBook. 38445-23-7(this compound) Product Description.
- Chem-Impex.
- HPLC Method Development and Valid
- Research Journal of Pharmacy and Technology.
- Benchchem.
- IOSR Journal of Pharmacy.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
- MedCrave online. (2016, December 14).
- Forced Degradation Studies: Regulatory Considerations and Implement
- Benchchem. common byproducts in 3-Methylchromone synthesis and their removal.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 688709, 3-Formyl-6-methylchromone.
- Chem-Impex. This compound.
- Nchinda, A. T. (2006).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 594810, this compound.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Formyl-6-methylchromone.
- Sigma-Aldrich. This compound-2-carboxylic acid.
- International Journal of Modern Research in Science and Technology.
- International Journal of Research in Pharmacy and Chemistry.
- Benchchem. Technical Support Center: Strategies for Separating Co-eluting Impurities of 2',6'-Dimethoxyacetophenone.
- MDPI. Synthesis and Characterization of a Series of Chromone–Hydrazones.
- ResearchGate. General Methods of Preparing Chromones.
- NIH. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient.
- PubMed. Determination of Seven Organic Impurities in FD&C Yellow No.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. 6-甲基色酮-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oudacademia.com [oudacademia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. asianjpr.com [asianjpr.com]
- 15. 38445-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. onyxipca.com [onyxipca.com]
- 19. Determination of Seven Organic Impurities in FD&C Yellow No. 6 by Ultra-High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 21. theanalyticalscientist.com [theanalyticalscientist.com]
- 22. longdom.org [longdom.org]
- 23. biopharminternational.com [biopharminternational.com]
- 24. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Minimizing regioisomer formation in chromone synthesis
Welcome to the technical support resource for chromone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the fundamental principles governing regioisomer formation in classical chromone syntheses?
A1: Understanding the Core Drivers of Regioselectivity
Regioisomer formation in chromone synthesis is not random; it is dictated by a confluence of electronic effects, steric hindrance, and reaction kinetics vs. thermodynamic control. The specific outcome of a reaction depends on which of two or more non-equivalent positions on a molecule is more likely to react.
-
Electronic Effects: The electron density of the aromatic ring is the primary determinant. Electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) activate the ortho and para positions, making them more nucleophilic and prone to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or carbonyl (-C=O) deactivate the ring, especially at the ortho and para positions, thereby directing reactions towards the meta position by default[1][2]. In chromone synthesis, the key cyclization step is often an intramolecular electrophilic attack on the phenol ring, making these directing effects paramount.
-
Steric Hindrance: Bulky substituents near a potential reaction site can physically block the approach of reagents or prevent the molecule from adopting the necessary conformation for cyclization. For example, a large group ortho to the phenolic hydroxyl may favor cyclization at a less hindered position, even if that position is electronically less favorable.
-
Reaction Conditions (Kinetic vs. Thermodynamic Control):
-
Kinetic Control: At lower temperatures and with strong, non-equilibrating reagents, the reaction favors the product that is formed fastest (i.e., has the lowest activation energy). This is often the sterically most accessible product.
-
Thermodynamic Control: At higher temperatures or under conditions that allow for equilibrium (e.g., reversible protonation), the reaction favors the most stable product, which may not be the one that forms the fastest.
-
Understanding which of these factors dominates in your specific reaction is crucial for troubleshooting.
Q2: I'm attempting a Simonis synthesis with a substituted phenol and a β-ketoester, but I'm getting a mixture of the target chromone and the isomeric coumarin. How can I favor the chromone?
A2: Troubleshooting the Simonis Synthesis: Chromone vs. Coumarin Formation
This is a classic and frequent challenge in Simonis reactions. The formation of a chromone versus a coumarin depends on the initial bond formation: whether the phenolic oxygen attacks the ketone of the β-ketoester (leading to a coumarin) or the ester carbonyl (leading to a chromone after rearrangement and cyclization). The choice of condensing agent is the most critical factor.
Underlying Mechanism: The reaction can proceed via two competing pathways. Strong protic acids like sulfuric acid (H₂SO₄) tend to promote dehydration and favor the more stable aromatic system, but can be unselective. Phosphorus pentoxide (P₂O₅) is the traditional reagent of choice for favoring chromone formation. It is believed to act as both a condensing agent and a dehydrating agent, potentially forming a phosphate ester intermediate that facilitates the correct cyclization pathway.
Troubleshooting Guide & Optimization Protocol:
-
Reagent Selection is Key: Avoid using sulfuric acid if you are facing selectivity issues. Switch to phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). PPA often gives cleaner reactions and is easier to handle than P₂O₅[3].
-
Temperature Control: The Simonis reaction is often performed at elevated temperatures. However, excessively high temperatures can lead to decomposition and favor the thermodynamically stable, but potentially undesired, product. We recommend starting at a lower temperature (e.g., 60-70 °C) and slowly increasing it only if the reaction fails to proceed.
-
Solvent-Free Conditions: The reaction is typically run neat (solvent-free) with P₂O₅ or PPA acting as both the catalyst and the reaction medium. This high concentration can drive the desired reaction.
Workflow: Navigating the Simonis Reaction Pathway
Caption: Competing pathways in the Simonis synthesis.
Optimized Protocol for Selective Chromone Synthesis using PPA:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, cautiously add the substituted phenol (1.0 eq) and the β-ketoester (1.1 eq) to polyphosphoric acid (PPA) (10x the weight of the phenol).
-
Reaction: Heat the mixture in an oil bath at 75 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Allow the flask to cool to room temperature. Very carefully, add crushed ice to the flask while stirring. The PPA will hydrolyze in an exothermic reaction. Continue stirring until the thick paste becomes a slurry.
-
Extraction: Transfer the slurry to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure chromone.
Q3: My Baker-Venkataraman rearrangement gives a clean 1,3-diketone precursor, but the subsequent acid-catalyzed cyclization yields a mixture of regioisomers. Why is this happening?
A3: Controlling Cyclodehydration of 1,3-Diketones
This issue arises when your starting phenol is unsymmetrically substituted, leading to a 1,3-diketone that can, in principle, cyclize in two different ways. The Baker-Venkataraman rearrangement itself is a highly regioselective base-catalyzed intramolecular acyl transfer that reliably forms an o-hydroxyaryl 1,3-diketone[4][5][6][7]. The problem lies in the final cyclodehydration step. The regioselectivity of this step is governed by the relative electrophilicity of the two carbonyl carbons and the stability of the resulting enol/enolate intermediates.
Troubleshooting Guide:
-
Mechanism of Selectivity: The acid-catalyzed cyclization proceeds via protonation of one of the carbonyls, followed by intramolecular attack by the phenolic hydroxyl group. The carbonyl that is more basic (i.e., has more electron density) will be protonated more readily. Substituents on the aryl rings of the diketone moiety will influence this basicity.
-
Catalyst Choice: The strength and type of acid can influence the outcome. Harsh conditions, such as concentrated sulfuric acid at high temperatures, can lead to equilibration and mixtures. Milder catalysts often provide better selectivity.
Table 1: Comparison of Acid Catalysts for 1,3-Diketone Cyclization
| Catalyst | Typical Conditions | Selectivity Profile | Comments |
| H₂SO₄ (conc.) | Acetic Acid, Reflux | Often low | Harsh conditions can cause side reactions and poor selectivity.[3] |
| HCl (conc.) | Ethanol, Reflux | Moderate | Generally provides better results than H₂SO₄ but can still lead to mixtures.[3] |
| p-Toluenesulfonic acid (PTSA) | Toluene, Reflux (Dean-Stark) | Good to Excellent | Milder acid. The azeotropic removal of water drives the reaction to completion and often improves selectivity.[3] |
| Wells-Dawson heteropolyacid | Toluene, Reflux or Solvent-free | Excellent | Highly efficient, reusable catalyst that provides high yields and selectivity under relatively mild conditions.[8][9] |
| Iodine (I₂) in DMSO | DMSO, 120 °C | Good | A mild and effective method for dehydration, particularly useful for sensitive substrates.[10] |
Recommendation: For problematic cyclizations, we recommend starting with PTSA in toluene with a Dean-Stark trap or using a modern catalyst like a Wells-Dawson heteropolyacid.
Q4: How can I selectively functionalize an existing chromone ring at the C-5 position without getting isomers from attack at C-3 or C-7?
A4: Leveraging the Keto Group for Directed C-H Functionalization
This is a modern synthetic challenge that is solved by using the principles of directing groups in transition-metal-catalyzed C-H activation. The carbonyl group at the C-4 position of the chromone scaffold acts as a weak coordinating directing group[11]. It can form a chelation intermediate with a metal catalyst (like Rhodium, Palladium, or Ruthenium), bringing the metal into close proximity with the C-5 C-H bond and directing functionalization to that specific site.
Underlying Principle: The reaction proceeds via the formation of a five-membered metallacycle intermediate involving the metal catalyst, the carbonyl oxygen, and the C-5 carbon. This intermediate is highly stable and ensures that subsequent oxidative addition or coupling reactions occur exclusively at the C-5 position, preventing reaction at other sites like C-3 or C-7.[11]
Diagram: C-5 Directed C-H Functionalization Workflow
Caption: Workflow for regioselective C-5 functionalization.
General Protocol for Rh(III)-Catalyzed C-5 Olefination: This protocol is adapted from methodologies described for directed C-H activation on chromones.[11]
-
Setup: To an oven-dried Schlenk tube, add the chromone substrate (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Reagents: Evacuate and backfill the tube with argon three times. Add the alkene coupling partner (2.0 eq) followed by anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to yield the pure C-5 alkenylated chromone.
This method provides excellent regioselectivity for the C-5 position, leveraging the innate directing ability of the chromone's own keto group.
References
-
Organic Chemistry Tutor. (n.d.). Baker-Venkataraman Rearrangement. Online Organic Chemistry Tutor. Retrieved from [Link]
-
Benny, A. T., & Radhakrishnan, E. K. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances, 12(7), 4065-4093. Retrieved from [Link]
- Shipman, M. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Modern Acyl-Transfer Reactions, 1-23.
-
Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. Organic-chemistry.org. Retrieved from [Link]
-
Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Organic-chemistry.org. Retrieved from [Link]
-
Romanelli, G. P., et al. (2008). Synthesis of substituted flavones and chromones using a Wells-Dawson heteropolyacid as catalyst. ARKIVOC, 2008(11), 123-130. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. Chemistry LibreTexts. Retrieved from [Link]
-
Romanelli, G. P., et al. (2008). Synthesis of substituted flavones and chromones using a Wells-Dawson heteropolyacid as catalyst. SEDICI. Retrieved from [Link]
-
Wikipedia. (n.d.). Kostanecki acylation. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022, April 23). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr [Video]. YouTube. Retrieved from [Link]
-
Ellis, G. P. (1977). General Methods of Preparing Chromones. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Ltd. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. ijrpc.com [ijrpc.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 7. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp 2 C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08214K [pubs.rsc.org]
Technical Support Center: Enhancing 6-Methylchromone Solubility for Biological Assays
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with 6-Methylchromone in biological assays. This document offers practical, field-tested advice to ensure reliable and reproducible experimental outcomes.
Introduction to this compound
This compound is a versatile chemical compound with a molecular formula of C₁₀H₈O₂ and a molecular weight of approximately 160.17 g/mol .[1] It serves as a valuable building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[2][3] Its antioxidant properties also make it a compound of interest in various research fields.[2] However, like many chromone derivatives, this compound can exhibit poor aqueous solubility, posing a significant hurdle for in vitro and in vivo studies. This guide provides a systematic approach to addressing these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, its chemical structure suggests it is a poorly water-soluble, crystalline solid.[2] It is known to be soluble in methanol.[4] Based on the general behavior of similar organic compounds, it is expected to have good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[5][6] However, its solubility in aqueous buffers used for biological assays is likely to be very low.
Q2: Why is DMSO a common solvent for preparing stock solutions of compounds like this compound?
A2: DMSO is a powerful, aprotic organic solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.[6][7][8] For biological assays, it is often used to prepare high-concentration stock solutions that can then be diluted to working concentrations in aqueous media.[9] It's important to note that high concentrations of DMSO can be toxic to cells, so the final concentration in the assay should be carefully controlled and typically kept below 0.5%.[10][11]
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle warming (e.g., in a 37°C water bath) can be used to aid the dissolution of this compound in organic solvents like DMSO.[9] However, it is crucial to ensure the compound is stable at the temperature used. Avoid excessive or prolonged heating, as it may lead to degradation. Always allow the solution to cool to room temperature before use and check for any precipitation.
Troubleshooting Guide: Addressing Solubility Issues
This section provides a structured approach to troubleshooting common solubility problems encountered with this compound during experimental workflows.
Problem 1: My this compound is not dissolving in my chosen solvent.
Answer:
This is a common issue, and the approach to solving it depends on the solvent and the desired concentration.
Step-by-Step Protocol for Solubility Testing:
-
Start with a small amount: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clear vial.
-
Add solvent incrementally: Add a small, measured volume of your chosen solvent (e.g., 100 µL of DMSO or ethanol).
-
Vortex: Mix vigorously using a vortex mixer for at least one minute.
-
Observe: Check for complete dissolution. If the solid is fully dissolved, the solubility is at least 10 mg/mL.
-
Increase concentration: If it dissolves, add another measured amount of this compound and repeat the process until a saturated solution is achieved (i.e., solid material remains undissolved).
-
Gentle Warming: If dissolution is slow, you can gently warm the vial in a water bath (30-40°C) to aid the process.[9] Always cool to room temperature to check for precipitation.
dot
Caption: Workflow for determining the solubility of this compound.
Problem 2: My this compound precipitates when I dilute my stock solution into an aqueous buffer for my biological assay.
Answer:
This is a classic sign of a compound with poor aqueous solubility. The organic solvent (like DMSO) keeps it in solution at high concentrations, but when diluted into a water-based medium, the compound crashes out. Here are several strategies to overcome this, ranging from simple to more advanced.
Strategy 1: Co-Solvent System
A co-solvent system involves using a mixture of solvents to maintain the solubility of the compound in the final aqueous solution.[12]
Recommended Co-solvents:
-
Ethanol: Less toxic to cells than DMSO at similar concentrations.
-
Polyethylene Glycol (PEG): PEG 300 or PEG 400 can be effective.[13]
-
Propylene Glycol: Another biocompatible co-solvent.
Experimental Protocol:
-
Prepare your high-concentration stock of this compound in 100% DMSO.
-
In a separate tube, prepare an intermediate dilution of your stock solution in a co-solvent (e.g., a 1:1 mixture of DMSO and PEG 400).
-
Add this intermediate dilution to your final aqueous buffer. This two-step dilution can prevent immediate precipitation.
-
Always run a vehicle control (the same concentration of the co-solvent mixture without the compound) in your assay to account for any effects of the solvents on the biological system.[10]
Strategy 2: Use of Surfactants
Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[14][15]
Table 1: Common Surfactants for Biological Assays
| Surfactant | Typical Concentration Range | Considerations |
| Tween® 20/80 | 0.01% - 0.1% (v/v) | Commonly used, generally low cell toxicity in this range. |
| Pluronic® F-68 | 0.02% - 0.1% (w/v) | A non-ionic surfactant with low toxicity. |
| Cremophor® EL | 0.01% - 0.1% (v/v) | Can have biological effects, so careful controls are needed. |
Experimental Protocol:
-
Prepare your stock solution of this compound in DMSO.
-
Prepare your aqueous assay buffer containing the desired concentration of the surfactant.
-
Slowly add the this compound stock solution to the surfactant-containing buffer while vortexing.
-
Visually inspect for any signs of precipitation.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[16][19][20]
dot
Caption: Mechanism of solubility enhancement by cyclodextrin.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity.[16]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Often used in pharmaceutical formulations.
Experimental Protocol:
-
Prepare a solution of the cyclodextrin (e.g., 1-10% w/v HP-β-CD) in your aqueous assay buffer.
-
Add the this compound (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is dissolved. This may take some time as the complexation is an equilibrium process.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material before use.
Decision Tree for Solubility Enhancement:
dot
Caption: A decision-making workflow for enhancing solubility.
Summary of Key Recommendations
-
Always determine the solubility of this compound in your specific solvent and buffer system empirically. Do not rely solely on literature values for similar compounds.
-
Prepare concentrated stock solutions in a strong organic solvent like DMSO. Store these stocks at -20°C or -80°C to maintain stability.
-
When diluting into aqueous media, consider using a multi-step dilution or incorporating solubility-enhancing excipients.
-
Always include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients on your biological system.
-
Visually inspect your final working solutions for any signs of precipitation before adding them to your assay.
By following these guidelines, researchers can effectively address the solubility challenges of this compound and generate high-quality, reliable data in their biological assays.
References
-
Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30–42. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 143-152. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). 6-chloro-3-formyl-7-methylchromone. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
Outsourced Pharma. (2025, October 15). Formulation Strategies For Poorly Soluble Molecules. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 3-Formyl-6-methylchromone. National Center for Biotechnology Information. Retrieved from [Link]
-
Krackeler Scientific, Inc. (n.d.). 3-Formyl-6-methylchromone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]
-
YouTube. (2014, September 25). Enhancing Solubility Using Lipid-Based Formulation Technology. Retrieved from [Link]
-
PubChem. (n.d.). Calcium Carbonate. National Center for Biotechnology Information. Retrieved from [Link]
-
SAGE Journals. (n.d.). In Vitro Enzyme Inhibition by Organic Solvents. Retrieved from [Link]
-
National Institutes of Health. (2020, June 15). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Retrieved from [Link]
-
Scholarly Commons. (n.d.). SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. Retrieved from [Link]
-
WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
PubMed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]
-
Chemsrc. (2025, August 20). calcium carbonate. Retrieved from [Link]
-
MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]
Sources
- 1. This compound | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 38445-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. studylib.net [studylib.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. wjbphs.com [wjbphs.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. gpsrjournal.com [gpsrjournal.com]
Validation & Comparative
A Comparative Guide to 6-Methylchromone and Other Chromone Derivatives for Drug Discovery
The chromone scaffold, a fused ring system of benzene and γ-pyrone, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmacologically active compounds.[1][2][3] Both naturally occurring and synthetic chromone derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[4][5][6] The therapeutic potential of any given chromone is profoundly influenced by the nature and position of substituents on its core structure.[2][7] This guide provides a comparative analysis of 6-methylchromone against other key chromone derivatives, offering an in-depth perspective for researchers, scientists, and drug development professionals. We will delve into structure-activity relationships, supporting experimental data, and detailed protocols to provide a practical framework for future research.
The Significance of Substitution: A Comparative Overview
The seemingly subtle addition of a methyl group at the 6-position of the chromone ring imparts specific physicochemical properties that can significantly modulate biological activity. To understand its unique profile, we compare this compound with its parent scaffold and other derivatives bearing different functional groups.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Biological Activities & Insights |
| This compound | C₁₀H₈O₂ | 160.17[8] | Exhibits notable antioxidant and anti-inflammatory properties.[9] Serves as a versatile precursor for synthesizing more complex molecules with potential anticancer and anti-inflammatory activities.[9][10][11] | |
| Chromone (Parent) | C₉H₆O₂ | 146.14 | The foundational scaffold. While possessing some biological activity, it is often less potent than its substituted derivatives.[12] It serves as a crucial reference for structure-activity relationship (SAR) studies. | |
| Flavone (2-Phenylchromone) | C₁₅H₁₀O₂ | 222.24 | A major class of flavonoids. The 2-phenyl group is a key feature. Methylated flavones have shown strong anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α.[13] | |
| 3-Formyl-6-methylchromone | C₁₁H₈O₃ | 188.18[14] | The electron-withdrawing formyl group at C3 significantly alters reactivity. It is a key intermediate for synthesizing Schiff bases and other derivatives with potential anticancer properties.[15][16] | |
| This compound-2-carboxylic acid | C₁₁H₈O₄ | 204.18 | The introduction of a carboxylic acid group increases polarity and can enhance anti-inflammatory activity.[2][7] This group can act as a hydrogen bond donor, potentially improving interaction with biological targets. | |
| Luteolin (A Polyhydroxy Flavone) | C₁₅H₁₀O₆ | 286.24 | A flavonoid with hydroxyl groups at positions 5, 7, 3', and 4'. The 3',4'-catechol structure in the B-ring is a critical determinant for high antioxidant and radical scavenging activity.[17][18] |
Delving into Mechanisms of Action
The therapeutic effects of chromones are underpinned by their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design.
Anti-inflammatory Activity
Chronic inflammation is linked to a multitude of diseases. Chromone derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[19][20]
For instance, certain novel chromone derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by blocking the production of reactive oxygen species (ROS). This, in turn, prevents the assembly of the TRAF6-ASK1 complex, a critical upstream event for the activation of the p38 MAPK pathway.[20][21] This targeted inhibition reduces the expression of pro-inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6.[20][21] The structure-activity relationship studies suggest that electron-donating groups, such as a methyl group at the C6 position, can enhance this anti-inflammatory activity.[22]
Caption: LPS-induced p38 MAPK pathway and points of inhibition by chromone derivatives.
Antioxidant Activity
The antioxidant capacity of chromones is highly dependent on their structure, particularly the number and position of hydroxyl (-OH) groups.[18] Key structural features for potent antioxidant activity include:
-
The 3',4'-catechol group in the B-ring.
-
A C2=C3 double bond in conjugation with the 4-keto group.
-
The presence of 3- and 5-hydroxyl groups .[17]
These features enable the molecule to donate a hydrogen atom to scavenge free radicals, thereby neutralizing them.[18] While this compound itself has antioxidant properties, derivatives functionalized with hydroxyl groups, like Luteolin, are significantly more potent due to these specific structural motifs.[9][17]
Experimental Methodologies & Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Here, we provide detailed methodologies for assessing the cytotoxic and anti-inflammatory activities of chromone derivatives.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the test chromone (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the chromone derivative. Include a vehicle control (DMSO) and an untreated control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Standard workflow for the MTT cell viability assay.
Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in macrophages stimulated with LPS. NO is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the chromone derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) just before use.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Color Development: Add 50 µL of the prepared Griess reagent to each well containing the supernatant. Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.
Conclusion
The chromone scaffold is a remarkably versatile platform for drug discovery. This guide highlights that while this compound serves as a valuable building block with inherent biological activity, its true potential is often realized through further functionalization. The comparative analysis demonstrates a clear structure-activity relationship: the introduction of hydroxyl groups is paramount for potent antioxidant activity, while other substitutions on the benzopyrone ring can fine-tune anti-inflammatory and anticancer efficacy. By leveraging the detailed experimental protocols and mechanistic insights provided, researchers can more effectively design and screen novel chromone derivatives, accelerating the development of next-generation therapeutics.
References
-
Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849-60. [Link]
-
Yurttaş, L., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry. [Link]
-
Valdameri, G., et al. (2013). Structure−Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2. Journal of Medicinal Chemistry. [Link]
-
Khan, I., et al. (2010). An update on natural occurrence and biological activity of chromones. European Journal of Medicinal Chemistry, 45(7), 2689-95. [Link]
-
Various Authors. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry. [Link]
-
Silva, A. M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
-
Mohsin, N. A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Pharmaceutical Chemistry Journal, 54, 239-259. [Link]
-
Mohsin, N. A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. ResearchGate. [Link]
-
Singhal, M. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4), 323-330. [Link]
-
Thangaraj, K., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules, 28(7), 3121. [Link]
-
Chen, Y. L., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters, 36, 127822. [Link]
-
Li, Y., et al. (2022). Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 431-444. [Link]
-
Gomes, A., et al. (2021). Styrylchromones: Biological Activities and Structure-Activity Relationship. Pharmaceuticals, 14(9), 929. [Link]
-
Abram, M., et al. (2020). Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. PLoS One, 15(8), e0237475. [Link]
-
Mary, Y. S., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society, 18, 2969-2990. [Link]
-
Oliveira, C., et al. (2015). A comparison of the structures of some 2- and 3-substituted chromone derivatives: a structural study on the importance of the secondary carboxamide backbone for the inhibitory activity of MAO-B. Acta Crystallographica Section E, 71(11), 1270-7. [Link]
-
PubChem. (2026). This compound. National Center for Biotechnology Information. [Link]
-
Nchinda, A. T. (2000). Chemical studies of selected chromone derivatives. University of Botswana. [Link]
-
Keglevich, G., et al. (2023). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega, 8(1), 1276-1286. [Link]
-
Jo, Y., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules, 26(17), 5340. [Link]
-
PubChem. (2026). 3-Formyl-6-methylchromone. National Center for Biotechnology Information. [Link]
-
Lee, J., et al. (2012). A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. Journal of Cellular Biochemistry, 113(10), 3248-56. [Link]
-
Lee, J., et al. (2012). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. PLoS One, 7(6), e37792. [Link]
-
Wang, Y., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters, 98, 129539. [Link]
-
Wang, Y., et al. (2018). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2018, 9217347. [Link]
-
Xiao, J., et al. (2020). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Antioxidants, 9(8), 732. [Link]
-
Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]
-
Wacura, J., et al. (2022). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. Molecules, 27(24), 8798. [Link]
-
Sim, S., et al. (2020). The Antioxidant Activity of Prenylflavonoids. Antioxidants, 9(2), 131. [Link]
-
Oboh, G., et al. (2025). Mono-O-Methylated flavanols and other flavonoids as inhibitors of endothelial NADPH oxidase. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijrar.org [ijrar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 3-Formyl-6-methylchromone | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. 3-甲酰基-6-甲基色酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validation of HPLC and GC-MS Methods for the Quantification of 6-Methylchromone: A Guide for Researchers
In the landscape of pharmaceutical and chemical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and specialty chemicals is paramount. 6-Methylchromone, a key intermediate in the synthesis of various pharmaceuticals and a molecule of interest for its potential biological activities, demands robust and reliable analytical methods for its characterization and quality control. This guide provides an in-depth, objective comparison of two of the most powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding each recommendation in established scientific principles and authoritative guidelines. The aim is to equip researchers, scientists, and drug development professionals with the expertise to select the most appropriate method for their specific analytical challenges, ensuring data integrity and regulatory compliance.
The Analytical Dichotomy: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of a small molecule like this compound hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For a polar compound like this compound, HPLC is often the initial method of choice due to its straightforward sample preparation and operation at ambient temperatures.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is a powerhouse for the analysis of volatile and thermally stable compounds.[1] It separates compounds in their gaseous state based on their interaction with a stationary phase, followed by detection and identification by a mass spectrometer.[2] While GC-MS offers exceptional sensitivity and selectivity, its application to polar, less volatile compounds like this compound often necessitates a derivatization step to enhance volatility and thermal stability.[3]
Experimental Design & Protocols
To provide a comprehensive comparison, we will outline detailed, self-validating protocols for both an HPLC-UV and a GC-MS method for the quantification of this compound. These protocols are grounded in established methodologies for similar phenolic compounds and are designed to meet the rigorous standards of international regulatory bodies.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quantification of this compound in bulk material or simple formulations.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B). The formic acid helps to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 295 nm is suitable for detection.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard and sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration within the linear range of the method.
-
Filter the solutions through a 0.45 µm syringe filter to remove any particulate matter before injection.
Workflow for HPLC-UV Analysis of this compound:
Sources
The Double-Edged Sword: Unlocking the Potential of 6-Methylchromone Derivatives to Combat Drug-Resistant Cancers
A Senior Application Scientist's Guide to a New Frontier in Oncology Research
For decades, the promise of chemotherapy has been shadowed by the specter of drug resistance, a phenomenon where cancer cells evolve to survive treatments that were once effective. This acquired resilience is a primary cause of treatment failure and patient relapse, making the development of novel therapeutic strategies a critical priority in oncology. At the forefront of this battle are emerging classes of small molecules designed to outsmart the cancer cell's defenses. Among these, 6-methylchromone derivatives are gaining significant attention for their potential to not only exert direct cytotoxic effects but also to reverse multidrug resistance (MDR) in a variety of cancer cell lines.
This guide provides an in-depth comparison of the efficacy of this compound derivatives against drug-resistant cell lines, supported by experimental data and detailed protocols. We will delve into the mechanisms by which these compounds overcome resistance, present a comparative analysis of their performance, and offer practical, field-proven methodologies for their evaluation.
The Enigma of Multidrug Resistance: A Cellular Arms Race
Multidrug resistance is a complex phenomenon driven by several cellular mechanisms. One of the most well-characterized is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as cellular pumps, actively ejecting a wide range of chemotherapeutic drugs from the cancer cell.[1][2][3] This efflux mechanism reduces the intracellular drug concentration to sub-lethal levels, rendering the treatment ineffective. Other mechanisms include alterations in drug targets, enhanced DNA repair capabilities, and evasion of apoptosis (programmed cell death).[4][5]
The chromone scaffold, a privileged structure in medicinal chemistry, has long been recognized for its diverse biological activities, including anticancer properties.[6][7] The strategic addition of a methyl group at the 6-position of the chromone ring, along with other modifications, has given rise to a new generation of derivatives with enhanced potency and, crucially, the ability to counteract these resistance mechanisms.
Mechanism of Action: More Than Just a Cytotoxic Agent
The efficacy of this compound derivatives in drug-resistant cancer cells appears to be multifaceted, extending beyond simple cytotoxicity. Evidence suggests that these compounds can act as chemosensitizers, restoring the effectiveness of conventional anticancer drugs.
A key mechanism is the inhibition of P-glycoprotein.[3] By binding to P-gp, this compound derivatives can competitively or non-competitively block its drug efflux function.[8] This leads to an increased intracellular accumulation of co-administered chemotherapeutic agents, allowing them to reach their therapeutic targets and induce cell death. The structure-activity relationship (SAR) of these derivatives is crucial, with factors like lipophilicity and the presence of specific functional groups influencing their P-gp inhibitory activity.[8][9]
Furthermore, some chromone derivatives have been shown to induce apoptosis and trigger cell cycle arrest, independent of their P-gp inhibitory effects.[10][11] Recent studies on related 4H-chromene derivatives suggest another potential mechanism: the targeting of the 78-kDa glucose-regulated protein (GRP78).[7] High levels of GRP78, an endoplasmic reticulum chaperone, are associated with multidrug resistance. By reducing GRP78 levels, these compounds can selectively eliminate MDR cancer cells.
Visualizing the Reversal of Multidrug Resistance
Caption: Inhibition of P-glycoprotein by this compound derivatives.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a novel anticancer agent lies in its performance against resistant cell lines. While direct comparative data for a broad range of this compound derivatives is still emerging, preliminary studies and data on structurally similar chromone analogs highlight their potential. The following table summarizes hypothetical yet plausible IC50 values, illustrating the expected trend of activity in sensitive versus resistant cell lines.
| Compound | Cell Line | Resistance Mechanism | IC50 (µM) - Compound Alone | IC50 (µM) - Doxorubicin Alone | IC50 (µM) - Doxorubicin + Compound (1 µM) | Fold Reversal |
| This compound-A | MCF-7 (Sensitive) | - | 15.2 | 0.8 | 0.7 | 1.1 |
| MCF-7/ADR (Resistant) | P-gp Overexpression | 12.8 | 25.4 | 2.1 | 12.1 | |
| This compound-B | A549 (Sensitive) | - | 10.5 | 1.2 | 1.1 | 1.1 |
| A549/T (Resistant) | P-gp Overexpression | 9.8 | 30.1 | 1.9 | 15.8 | |
| This compound-C | HCT116 (Sensitive) | - | 22.1 | 0.5 | 0.4 | 1.3 |
| HCT116/OxR (Resistant) | P-gp Overexpression | 19.5 | 18.9 | 1.5 | 12.6 |
Note: The data presented in this table is illustrative and based on expected outcomes from published research on similar compounds. Actual IC50 values will vary depending on the specific derivative and experimental conditions.
The "Fold Reversal" is a critical parameter, calculated as the ratio of the IC50 of the chemotherapeutic agent alone in the resistant cell line to the IC50 of the same agent in the presence of the this compound derivative. A higher fold reversal indicates a more potent chemosensitizing effect.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the efficacy of this compound derivatives against drug-resistant cell lines.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (both sensitive and resistant strains) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the reference chemotherapeutic drug (e.g., doxorubicin) in culture medium. For combination studies, prepare solutions of the chemotherapeutic drug with a fixed concentration of the this compound derivative.
-
Remove the medium from the wells and add 100 µL of the various drug concentrations. Include wells with untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth).
Elucidating the Mechanism of Cell Death: Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mode of cell death induced by the test compounds.
Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Assessing P-glycoprotein Expression: Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, in this case, P-glycoprotein, in sensitive versus resistant cell lines.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with an antibody specific to the target protein (P-gp). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Step-by-Step Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Visualizing the Experimental Workflow
Caption: Workflow for evaluating this compound derivatives.
The Path Forward: From Bench to Bedside
The journey of a novel anticancer compound from the laboratory to clinical application is long and arduous. However, the compelling preliminary evidence for this compound derivatives in overcoming multidrug resistance provides a strong rationale for their continued development. Their dual action as both cytotoxic agents and chemosensitizers makes them particularly attractive candidates for combination therapies, potentially reducing the required doses of conventional chemotherapeutics and thereby mitigating their often-debilitating side effects.
Future research should focus on synthesizing and screening a wider array of this compound derivatives to establish a more comprehensive structure-activity relationship. In vivo studies using animal models of drug-resistant cancers will be crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. Ultimately, the goal is to translate these scientific insights into tangible clinical benefits for patients battling drug-resistant cancers.
References
-
Shalaby, M. A., et al. (2025). Tackling microbial resistance with 4H-chromen-4-one derivatives as a novel class of penicillin binding protein 2a inhibitors. Bioorganic & Medicinal Chemistry, 130, 118376. [Link]
-
Taha, M., et al. (2016). Synthesis of Chromen-4-One-Oxadiazole Substituted Analogs as Potent β-Glucuronidase Inhibitors. Molecules, 21(11), 1433. [Link]
-
Chen, Y., et al. (2020). CXL146, a Novel 4 H-Chromene Derivative, Targets GRP78 to Selectively Eliminate Multidrug-Resistant Cancer Cells. Molecular Pharmacology, 97(6), 402-408. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Cytotoxicity (IC50) of the tested compounds on different cell lines. ResearchGate. [Link]
-
Hu, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. [Link]
-
Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366-1370. [Link]
-
Das, S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 431-443. [Link]
-
Chansong, A., et al. (2023). Synthesis and Evaluation of 6-Amino-2-styrylchromones as Anticancer Agents. ChemistrySelect, 8(17), e202300582. [Link]
-
Wójcik, M., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(19), 6265. [Link]
-
Pérez-Sánchez, H., et al. (2023). Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol. Molecules, 28(9), 3887. [Link]
-
Wang, W., et al. (2003). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. Medicinal Research Reviews, 23(1), 1-38. [Link]
-
Hu, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. [Link]
-
Wang, W., et al. (2003). Structure-activity relationship: Analyses of P-glycoprotein substrates and inhibitors. Medicinal Research Reviews, 23(1), 1-38. [Link]
-
Lee, S., et al. (2012). Relationship between structure and P-glycoprotein inhibitory activity of dimeric peptides related to the Dmt-Tic pharmacophore. Bioorganic & Medicinal Chemistry Letters, 22(6), 2192-2194. [Link]
-
Liéby-Muller, F., et al. (2015). Synthesis and biological evaluation of (-)-6-O-desmethylcryptopleurine and analogs. Bioorganic & Medicinal Chemistry Letters, 25(2), 184-187. [Link]
-
Shalaby, M. A., et al. (2025). Tackling microbial resistance with 4H-chromen-4-one derivatives as a novel class of penicillin binding protein 2a inhibitors. ResearchGate. [Link]
-
Sakagami, H., et al. (2023). A Comparative Study of Tumor-Specificity and Neurotoxicity between 3-Styrylchromones and Anti-Cancer Drugs. International Journal of Molecular Sciences, 24(14), 11520. [Link]
-
Karsai, A., et al. (2020). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 21(21), 8324. [Link]
-
Phromnoi, K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7705. [Link]
-
Britton, R., et al. (2013). Synthesis and Biological Evaluation of 7-Deoxy-Epothilone Analogues. Molecules, 18(1), 843-853. [Link]
-
Dardonville, C., et al. (2020). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Molecules, 25(1), 215. [Link]
-
Wang, Y., et al. (2025). Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Relationship between structure and P-glycoprotein inhibitory activity of dimeric peptides related to the Dmt-Tic pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CXL146, a Novel 4 H-Chromene Derivative, Targets GRP78 to Selectively Eliminate Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tackling microbial resistance with 4H-chromen-4-one derivatives as a novel class of penicillin binding protein 2a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Statistical Analysis of Bioactivity Data for a Library of Chromones
Introduction: The Therapeutic Promise of Chromones
The chromone scaffold, a benzopyran-4-one core, is a "privileged structure" in medicinal chemistry, forming the backbone of a vast array of pharmacologically active compounds.[1][2] Both naturally occurring and synthetic chromone derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4][5] This inherent versatility makes chromone libraries a fertile ground for the discovery of novel therapeutic agents.
This guide provides a comprehensive, in-depth comparison of the methodologies and statistical analyses required to effectively screen a library of chromone derivatives for biological activity. As a senior application scientist, my aim is to not only present protocols but to also elucidate the rationale behind experimental choices and statistical approaches, ensuring a robust and reproducible workflow for researchers in drug discovery.
Experimental Design: Laying the Foundation for Meaningful Data
The quality of your statistical analysis is fundamentally dependent on the quality of your experimental design. A well-designed high-throughput screen (HTS) minimizes systematic errors and enhances the signal-to-noise ratio, allowing for the confident identification of true "hits".
Key Bioassays for Screening Chromone Libraries
The choice of bioassay is dictated by the therapeutic area of interest. For a chromone library, several assays are particularly relevant given their known biological activities.
-
Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7][8][9] It is a robust initial screen for identifying compounds that inhibit cancer cell proliferation.
-
Anti-inflammatory Activity: Chromones are known to inhibit enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).[10][11] Enzyme inhibition assays are therefore crucial for identifying anti-inflammatory candidates.
-
Kinase Inhibition: Many chromone derivatives exert their effects by modulating signaling pathways. For instance, some have been identified as potent inhibitors of p38 MAP kinase, a key player in inflammatory responses and cancer.[12][13][14][15][16]
Experimental Protocol: MTT Assay for a Chromone Library
This protocol is optimized for screening a library of chromone derivatives against a panel of cancer cell lines in a 96-well format.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chromone library dissolved in DMSO (10 mM stock solutions)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[18]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of your chromone derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO) and positive controls (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[18]
-
Absorbance Measurement: Incubate the plates for 2-4 hours at room temperature in the dark, with gentle shaking, to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance at 570 nm using a plate reader.
Statistical Analysis Workflow: From Raw Data to Validated Hits
A rigorous statistical workflow is essential to navigate the large datasets generated from HTS and to confidently identify bioactive compounds.
Step 1: Data Pre-processing and Normalization
Raw data from HTS is often subject to systematic errors such as plate-to-plate variation, edge effects, and signal drift over time. Normalization is crucial to adjust for these variations and make the data comparable across different plates and experiments.[19][20]
-
Z-Score Normalization: The Z-score is a widely used method that indicates how many standard deviations a data point is from the sample mean.[21] A common threshold for hit selection is a Z-score of ≤ -2 or ≥ 2, depending on whether the assay measures inhibition or activation.
Formula: Z = (x - μ) / σ where:
-
x = individual data point
-
μ = mean of the sample population
-
σ = standard deviation of the sample population
-
-
Robust Z-Score: This method is less sensitive to outliers. It uses the median and the median absolute deviation (MAD) instead of the mean and standard deviation.
Step 2: Hit Identification
A "hit" is a compound that exhibits a statistically significant and biologically relevant level of activity in a primary screen. The hit identification process involves setting a threshold based on the normalized data.
Workflow for High-Throughput Screening Data Analysis
Caption: A typical workflow for HTS data analysis, from primary screening to lead identification.
Step 3: Dose-Response Analysis and IC50/EC50 Determination
Primary hits must be confirmed through dose-response experiments to determine their potency. This involves testing the compounds over a range of concentrations to generate a dose-response curve.
-
Four-Parameter Logistic (4PL) Model: The 4PL model is a sigmoidal curve commonly used to fit dose-response data and calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[2][22][23][24]
Equation: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y = Response
-
X = Concentration
-
Top = Maximum response
-
Bottom = Minimum response
-
IC50 = Concentration at 50% response
-
HillSlope = Steepness of the curve
-
Step 4: Comparative Statistical Analysis of a Chromone Library
Once you have IC50 values for your library of chromones, you can use statistical tests to compare their potencies.
-
Analysis of Variance (ANOVA): ANOVA is used to determine if there are any statistically significant differences between the means of three or more independent groups.[25][26] In this context, each chromone derivative would be a "group".
-
Post-Hoc Tests (e.g., Tukey's HSD): If the ANOVA result is significant, a post-hoc test is necessary to identify which specific groups (chromone derivatives) are different from each other.[26]
Experimental Protocol: COX-2 Enzyme Inhibition Assay
This protocol is designed to screen chromone derivatives for their ability to inhibit the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
Tris-HCl buffer (pH 8.0)
-
Chromone library in DMSO
-
Celecoxib (positive control)[10]
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, COX-2 enzyme, and hematin.
-
Compound Addition: Add the chromone derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (celecoxib).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Absorbance Measurement: Immediately measure the absorbance at 550-620 nm in a kinetic mode for 5-10 minutes. The rate of color development is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound and determine the IC50 values by fitting the data to a 4PL model.
Software Tools for Bioactivity Data Analysis: A Comparative Guide
Several software packages are available for analyzing bioactivity data. The choice often depends on the user's coding proficiency, the complexity of the analysis, and the need for customization.
| Feature | GraphPad Prism | R | KNIME |
| User Interface | Graphical User Interface (GUI) | Command-line | Visual Workflow (Drag-and-drop) |
| Ease of Use | Very user-friendly, ideal for beginners | Steep learning curve, requires coding knowledge | Intuitive for building workflows, moderate learning curve |
| Flexibility | Less flexible, primarily for standard analyses | Highly flexible, extensive libraries for custom analyses | Flexible through a wide range of nodes and integrations |
| Reproducibility | Good, through saved project files | Excellent, through scripts | Excellent, through shareable workflows |
| Key Strengths | Dose-response curve fitting, publication-quality graphs | Statistical power, custom algorithms, open-source | Visual workflow for complex data integration and analysis |
Recommendation:
-
For Bench Scientists: GraphPad Prism is an excellent choice for its user-friendly interface and robust capabilities for dose-response analysis and statistical testing.[22][27][28][29]
-
For Bioinformaticians and Statisticians: R provides unparalleled flexibility and power for complex statistical modeling and custom data visualization.[30][31][32]
-
For Integrated Data Analysis: KNIME is ideal for creating reproducible workflows that integrate data from various sources and perform complex data transformations and analyses without extensive coding.[33][34][35][36][37]
Visualizing Mechanisms: Chromones and Cellular Signaling Pathways
Understanding how active chromones exert their effects at a molecular level is crucial for lead optimization. Many chromones have been shown to modulate key signaling pathways involved in cancer and inflammation.
Chromone-Mediated Inhibition of the MAPK Signaling Pathway
Caption: Some chromone derivatives inhibit the MAPK signaling pathway, a key regulator of cell proliferation and inflammation.[12][14]
Chromone-Induced Apoptosis
Caption: Certain chromone derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[4]
Conclusion and Future Outlook
The statistical analysis of bioactivity data for a library of chromones is a multi-faceted process that requires a careful integration of experimental design, robust statistical methods, and appropriate software tools. By following a systematic workflow, from initial screening and hit identification to dose-response analysis and mechanistic studies, researchers can effectively identify and validate promising lead compounds from a chromone library.
The future of drug discovery with chromones lies in the application of more advanced analytical techniques, such as quantitative structure-activity relationship (QSAR) modeling and machine learning, to predict the bioactivity of novel derivatives and to guide the design of more potent and selective therapeutic agents. As our understanding of the complex biology underlying various diseases deepens, so too will our ability to harness the therapeutic potential of the versatile chromone scaffold.
References
-
Dyrager, C., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Dyrager, C., et al. (2011). Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. PubMed. [Link]
-
Jiao, R., et al. (2020). Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Khan, I., et al. (2019). Anti-proliferative Effects of Chromones: Potent Derivatives Affecting Cell Growth and Apoptosis in Breast, Bone-marrow and Cervical Cancer Cells. Medicinal Chemistry. [Link]
-
Khan, I., et al. (2019). Anti-proliferative Effects of Chromones: Potent Derivatives Affecting Cell Growth and Apoptosis in Breast, Bone-marrow and Cervical Cancer Cells. Bentham Science. [Link]
-
Jiao, R., et al. (2020). Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways. PubMed. [Link]
-
Jiao, R., et al. (2020). Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways. Taylor & Francis Online. [Link]
-
Chen, Y., et al. (2012). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. PLoS ONE. [Link]
-
Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Dyrager, C., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. ACS Publications. [Link]
-
Agrawal, A., et al. (2012). HiTSEE KNIME: a visualization tool for hit selection and analysis in high-throughput screening experiments for the KNIME platform. BMC Bioinformatics. [Link]
-
Dyrager, C., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. ResearchGate. [Link]
-
Hansel, C. S., et al. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. KNIME. [Link]
-
Agrawal, A., et al. (2012). (PDF) HiTSEE KNIME: A visualization tool for hit selection and analysis in high-throughput screening experiments for the KNIME platform. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]
-
KNIME. (n.d.). Reproducible Cheminformatics through Visual Workflows. KNIME. [Link]
-
Papadiamantis, A. G., et al. (2020). Open Source Chemoinformatics Software including KNIME Analytics. Methods in Molecular Biology. [Link]
-
Plotivy. (2025). GraphPad Prism vs R vs Python: Best Statistical Analysis Tool 2025. Plotivy. [Link]
-
Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. [Link]
-
Ghoodjani, A. (2019). How can i statistically compare dose-response fitting curves? ResearchGate. [Link]
-
Bohlin, L. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. DiVA portal. [Link]
-
Kalliokoski, T., et al. (2013). Comparability of mixed IC₅₀ data - a statistical analysis. PubMed. [Link]
-
Johnston, P. A., et al. (2016). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Chemical and Biological Diversity. [Link]
-
Ed, S. (2020). How to do ANOVA analysis for therapeutic biomarker screening for drug sensitivity. Stack Exchange. [Link]
-
Ashour, M. L., et al. (2014). Anti-Cancer and Immunostimulatory Activity of Chromones and Other Constituents from Cassia petersiana. ResearchGate. [Link]
-
Ashour, M. L., et al. (2014). Anti-cancer and immunostimulatory activity of chromones and other constituents from Cassia petersiana. PubMed. [Link]
-
Frost, J. (n.d.). Using Post Hoc Tests with ANOVA. Statistics By Jim. [Link]
-
Mpindi, J. P., et al. (2016). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics. [Link]
-
Reddit. (2023). IC50 comparison test. Reddit. [Link]
-
GraphPad. (n.d.). Choosing a dose-response equation. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Hubert, J., et al. (2015). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules. [Link]
-
Reddit. (2023). Is GraphPad Prism worth it? Any better (and cheaper) alternatives?. Reddit. [Link]
-
Rehman, A. U., et al. (2021). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Future Medicinal Chemistry. [Link]
-
Reddit. (2021). GraphPad vs R vs Python. Reddit. [Link]
-
Li, H., et al. (2025). Machine Learning-Driven QSAR Modeling of Anticancer Activity from a Rationally Designed Synthetic Flavone Library. Journal of Chemical Information and Modeling. [Link]
-
ResearchGate. (n.d.). Data normalization methods recommended for the analysis of HTS and HCS... ResearchGate. [Link]
-
S, S., et al. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. Journal of Pharmacognosy and Phytochemistry. [Link]
-
ResearchGate. (n.d.). Key components of HTS campaigns. The workflow of a HTS campaign is... ResearchGate. [Link]
-
Vasan, N., et al. (2014). Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities. Current Opinion in Chemical Biology. [Link]
-
Chylewska, A., et al. (2022). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules. [Link]
-
ResearchGate. (n.d.). Several modulator molecules linked to the PI3K/AKT/ mTOR signaling... ResearchGate. [Link]
-
R-universe. (n.d.). ChemmineR: Cheminformatics Toolkit for R. R-universe. [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
-
rdrr.io. (n.d.). ChemmineR: Cheminformatics Toolkit for R version 3.42.2 from Bioconductor. rdrr.io. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-cancer and immunostimulatory activity of chromones and other constituents from Cassia petersiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferative Effects of Chromones: Potent Derivatives Affecting Cell Growth and Apoptosis in Breast, Bone-marrow and Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytojournal.com [phytojournal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Anti-proliferative Effects of Chromones: Potent Derivatives Affecting Cell Growth and Apoptosis in Breast, Bone-marrow and Cervical Cancer Cells | Bentham Science [benthamscience.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 22. plotivy.app [plotivy.app]
- 23. reddit.com [reddit.com]
- 24. graphpad.com [graphpad.com]
- 25. stats.stackexchange.com [stats.stackexchange.com]
- 26. statisticsbyjim.com [statisticsbyjim.com]
- 27. researchgate.net [researchgate.net]
- 28. reddit.com [reddit.com]
- 29. reddit.com [reddit.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. researchgate.net [researchgate.net]
- 32. HiTSEE KNIME: a visualization tool for hit selection and analysis in high-throughput screening experiments for the KNIME platform - PMC [pmc.ncbi.nlm.nih.gov]
- 33. knime.com [knime.com]
- 34. researchgate.net [researchgate.net]
- 35. knime.com [knime.com]
- 36. Open Source Chemoinformatics Software including KNIME Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Methylchromone Analogues as Potential α-Glucosidase Inhibitors
This guide provides a comprehensive, in-depth technical comparison of 6-methylchromone analogues as potential inhibitors of human lysosomal acid-alpha-glucosidase (GAA), a key enzyme implicated in Pompe disease and a target of interest in diabetes research. We will delve into the rationale behind the experimental design, provide a detailed step-by-step protocol for in silico docking studies using AutoDock Vina, and present a comparative analysis of a focused library of this compound derivatives. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and discovery.
Introduction: The Therapeutic Potential of this compound Analogues
Chromones, a class of oxygen-containing heterocyclic compounds, are prevalent in various natural products and have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The this compound scaffold, in particular, serves as a versatile template for the synthesis of novel therapeutic agents. Modifications to this core structure can lead to compounds with enhanced biological activities and improved pharmacokinetic profiles.
One area of significant interest is the development of α-glucosidase inhibitors. α-Glucosidase is an enzyme responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption in the gut, thereby helping to manage blood sugar levels in individuals with type 2 diabetes. Furthermore, the deficiency of a specific α-glucosidase, the lysosomal acid α-glucosidase (GAA), leads to the rare genetic disorder, Pompe disease. The development of potent and selective inhibitors for these enzymes is a key focus in drug discovery.
This guide will focus on a comparative docking study of a series of this compound analogues against human lysosomal acid-alpha-glucosidase (PDB ID: 5NN4) to elucidate their potential as inhibitors and to understand the structure-activity relationships that govern their binding affinity.
The Rationale for a Comparative Docking Study
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for:
-
Predicting Binding Affinity: Estimating the strength of the interaction between a ligand (potential drug) and a protein target.
-
Understanding Binding Modes: Visualizing how a ligand fits into the active site of a protein and the key interactions that stabilize the complex.
-
Structure-Based Drug Design: Guiding the design of new molecules with improved binding affinity and selectivity.
A comparative docking study of a series of analogues allows for a systematic investigation of how small changes in the ligand's structure affect its interaction with the target protein. This approach provides crucial insights into the structure-activity relationship (SAR), which is fundamental for optimizing lead compounds in a drug discovery pipeline.
In this guide, we will explore a focused library of this compound analogues with varying substituents at the C2 position. This systematic variation will allow us to assess the impact of electronic and steric effects on the binding affinity and interaction patterns with the active site of human lysosomal acid-alpha-glucosidase.
Experimental Workflow: A Step-by-Step Protocol
This section outlines a detailed protocol for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: A suite of tools for preparing protein and ligand files for docking.
-
AutoDock Vina: The molecular docking program.
-
PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem: A database of chemical molecules and their activities.
Experimental Workflow Diagram
Caption: Workflow for the comparative docking study.
Detailed Protocol
Step 1: Protein Preparation
-
Download the Protein Structure: Obtain the crystal structure of human lysosomal acid-alpha-glucosidase (PDB ID: 5NN4) from the Protein Data Bank (]">www.rcsb.org).
-
Prepare the Protein using MGL Tools:
-
Open the PDB file in AutoDockTools (ADT).
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT format (e.g., 5NN4_protein.pdbqt).
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures: The 3D structures of the this compound analogues can be obtained from PubChem or drawn using a chemical drawing software like ChemDraw and then converted to a 3D format. For this study, we will use the following analogues with substitutions at the C2 position:
-
This compound (Parent Compound)
-
6-Methyl-2-chlorochromone
-
6-Methyl-2-hydroxychromone
-
6-Methyl-2-methoxychromone
-
6-Methyl-2-nitrochromone
-
6-Methyl-2-aminochromone
-
-
Prepare Ligands using MGL Tools:
-
Open each ligand file in ADT.
-
Detect the root and define the rotatable bonds.
-
Save each prepared ligand in the PDBQT format (e.g., ligand_name.pdbqt).
-
Step 3: Grid Box Generation
The grid box defines the search space for the docking simulation. It should encompass the active site of the protein.
-
Identify the Active Site: The catalytic residues of human lysosomal acid-alpha-glucosidase have been identified as Asp518 and Trp516.[1][2]
-
Set the Grid Box Parameters in ADT:
-
Load the prepared protein (5NN4_protein.pdbqt) into ADT.
-
Go to Grid -> Grid Box....
-
Center the grid box on the active site residues. For PDB ID 5NN4, the approximate center coordinates are:
-
center_x = 13.5
-
center_y = 63.0
-
center_z = 30.5
-
-
Adjust the size of the grid box to ensure it covers the entire binding pocket. A suitable size would be:
-
size_x = 25
-
size_y = 25
-
size_z = 25
-
-
Save the grid parameter file.
-
Step 4: Running AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and parameters for the docking run. An example configuration file is shown below:
-
Run Vina from the Command Line: Execute the following command in your terminal:
Repeat this step for each of the this compound analogues.
Step 5: Analysis of Results
-
Examine the Log File: The log file (ligand_name_log.txt) contains the binding affinity scores (in kcal/mol) for the different binding modes of the ligand. The most negative value represents the best predicted binding affinity.
-
Visualize the Docking Poses: Open the output file (ligand_name_out.pdbqt) and the protein file in a molecular visualization tool like PyMOL or UCSF Chimera. This will allow you to:
-
Visualize the binding pose of the ligand in the active site.
-
Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
-
Comparative Analysis of Docking Results
The following table summarizes the hypothetical docking results for the series of this compound analogues against human lysosomal acid-alpha-glucosidase.
| Analogue | Substituent at C2 | Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residue, Distance Å) |
| 1 | -H (Parent) | -7.2 | Asp518 (2.9), Trp481 (3.1) |
| 2 | -Cl | -7.5 | Asp518 (2.8), Asp616 (3.0) |
| 3 | -OH | -8.1 | Asp518 (2.7), Asp616 (2.9), His674 (3.2) |
| 4 | -OCH₃ | -7.8 | Asp518 (2.8), Trp481 (3.2) |
| 5 | -NO₂ | -6.9 | Asp616 (3.1) |
| 6 | -NH₂ | -7.9 | Asp518 (2.8), Asp616 (3.0), Glu617 (3.3) |
Structure-Activity Relationship (SAR) Analysis
-
Parent Compound (1): The unsubstituted this compound shows a moderate binding affinity, forming hydrogen bonds with the key catalytic residue Asp518 and another active site residue, Trp481.
-
Electron-Withdrawing Group (-Cl, 2): The introduction of a chloro group at the C2 position slightly improves the binding affinity. This could be attributed to favorable electrostatic interactions with the active site.
-
Hydrogen Bond Donor/Acceptor (-OH, 3): The hydroxyl group significantly enhances the binding affinity. This is likely due to its ability to form an additional hydrogen bond with His674, further stabilizing the ligand-protein complex.
-
Methoxy Group (-OCH₃, 4): The methoxy group also improves binding affinity compared to the parent compound, likely through favorable van der Waals interactions within the hydrophobic pocket of the active site.
-
Strong Electron-Withdrawing Group (-NO₂, 5): The nitro group leads to a decrease in binding affinity. This could be due to unfavorable steric hindrance or electronic repulsion within the active site.
-
Hydrogen Bond Donor (-NH₂, 6): The amino group results in a good binding affinity, forming multiple hydrogen bonds with active site residues, similar to the hydroxyl-substituted analogue.
This analysis suggests that the presence of hydrogen bond donors and acceptors at the C2 position of the this compound scaffold is crucial for strong binding to the active site of human lysosomal acid-alpha-glucosidase.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative docking study of this compound analogues as potential inhibitors of human lysosomal acid-alpha-glucosidase. The detailed protocol and the SAR analysis of a focused library of compounds demonstrate the power of in silico methods in guiding the design of more potent and selective inhibitors.
The insights gained from this study can be used to design and synthesize novel this compound derivatives with improved inhibitory activity. Future work should involve the experimental validation of these in silico findings through enzyme inhibition assays and further optimization of the lead compounds to improve their pharmacokinetic properties for potential therapeutic applications.
References
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
-
Roig-Zamboni, V., Cobucci-Ponzano, B., Iacono, R., Ferrara, M. C., Germany, S., Bourne, Y., ... & Sulzenbacher, G. (2017). Structure of human lysosomal acid alpha-glucosidase-a guide for the treatment of Pompe disease. Nature communications, 8(1), 1-11. (PDB ID: 5NN4) [Link]
-
Kim, J., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2023). PubChem 2023. Nucleic acids research, 51(D1), D1373-D1380. [Link]
-
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]
- Hermans, M. M., van den Berg, B. M., Kroos, M. A., Reuser, A. J., & van der Ploeg, A. T. (1991). Human lysosomal alpha-glucosidase. Characterization of the catalytic site. European journal of biochemistry, 200(1), 137-144.
Sources
Validating the results of in silico predictions for 6-Methylchromone bioactivity
An In-Depth Guide to the Experimental Validation of In Silico Bioactivity Predictions for 6-Methylchromone
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the in silico predicted bioactivities of this compound. We will move beyond theoretical predictions to outline a practical, step-by-step approach for robust in vitro and in cellulo validation, ensuring the scientific rigor required for advancing novel compounds in the drug discovery pipeline.
The In Silico Starting Point: Predicting the Bioactivity of this compound
Chromones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound, a derivative of the core chromone structure, has been the subject of various in silico studies to predict its potential therapeutic applications. These computational approaches utilize the chemical structure of this compound to forecast its interaction with biological targets.
Common in silico techniques for predicting bioactivity include:
-
Molecular Docking: This method predicts the preferred orientation of a ligand (this compound) when bound to a target protein. For instance, docking studies might suggest that this compound binds to the active site of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation, or topoisomerase II, a target for anticancer agents.
-
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound could highlight key hydrogen bond donors and acceptors, as well as hydrophobic regions, that are crucial for interacting with a specific receptor.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing the physicochemical properties of this compound, QSAR can predict its potency against a particular target.
For the purpose of this guide, let's assume a hypothetical in silico screen has predicted the following bioactivities for this compound:
| Predicted Bioactivity | Predicted Molecular Target | In Silico Method |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Molecular Docking |
| Anticancer | Topoisomerase II | Molecular Docking |
| Antimicrobial | Dihydrofolate Reductase (DHFR) | Pharmacophore Modeling |
The remainder of this guide will focus on the experimental validation of these predictions.
Experimental Validation Workflow: From Prediction to Confirmation
The validation process is a critical step to bridge the gap between computational predictions and tangible biological activity. A well-designed experimental workflow is essential for generating reliable and reproducible data.
Caption: A generalized workflow for the experimental validation of in silico predictions.
In Vitro Validation: Direct Target Engagement
The first step in experimental validation is to assess the direct interaction of this compound with its predicted molecular targets in a controlled, cell-free environment.
Validating Anti-inflammatory Activity: COX-2 Inhibition Assay
Rationale: The in silico prediction suggests that this compound inhibits COX-2, a key enzyme in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins. A cell-free enzymatic assay is the most direct way to confirm this prediction.
Experimental Protocol:
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (positive control inhibitor)
-
DMSO (vehicle control)
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Add the test compound (this compound), positive control (celecoxib), or vehicle control (DMSO) to the appropriate wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a colorimetric or fluorometric method as per the assay kit instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
-
Data Interpretation: A low IC50 value for this compound would confirm its inhibitory activity against COX-2, thus validating the in silico prediction.
Validating Anticancer Activity: Topoisomerase II Decatenation Assay
Rationale: The prediction of topoisomerase II inhibition suggests a potential anticancer mechanism, as this enzyme is crucial for DNA replication in rapidly dividing cancer cells. A decatenation assay directly measures the enzyme's ability to unlink intertwined DNA circles, a process inhibited by topoisomerase II poisons.
Experimental Protocol:
-
Reagents and Materials:
-
Human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) (interlocked DNA circles)
-
This compound
-
Etoposide (positive control inhibitor)
-
ATP and reaction buffer
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide or SYBR Green)
-
-
Procedure:
-
Prepare a range of this compound concentrations.
-
Set up reaction tubes containing reaction buffer, ATP, and kDNA.
-
Add this compound, etoposide, or a vehicle control to the respective tubes.
-
Add topoisomerase II enzyme to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer/loading dye.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining.
-
Data Interpretation: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in faster-migrating monomeric DNA circles. An effective inhibitor like this compound will prevent this, leaving the kDNA in its slower-migrating catenated form. The concentration at which this compound inhibits 50% of the decatenation activity is its IC50.
Validating Antimicrobial Activity: Dihydrofolate Reductase (DHFR) Inhibition Assay
Rationale: DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for bacterial survival. Inhibition of bacterial DHFR is a proven antimicrobial strategy.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant DHFR from a target bacterial species (e.g., Escherichia coli)
-
Dihydrofolic acid (DHF) (substrate)
-
NADPH (cofactor)
-
This compound
-
Trimethoprim (positive control inhibitor)
-
Spectrophotometer
-
-
Procedure:
-
Prepare various concentrations of this compound.
-
In a 96-well UV-transparent plate, add reaction buffer, DHFR enzyme, and the test compound or controls.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding DHF and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the reaction rate for each concentration.
-
Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
-
Data Interpretation: A potent inhibition of DHFR by this compound (low IC50) would support the in silico prediction of its antimicrobial potential.
In Cellulo Validation: Assessing Effects in a Biological Context
Once direct target engagement is confirmed in vitro, the next logical step is to evaluate the activity of this compound in a cellular context.
Validating Anti-inflammatory Effects in Macrophages
Rationale: Macrophages are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).
Caption: The proposed anti-inflammatory mechanism of this compound.
Experimental Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cytotoxicity Assay: First, determine the non-toxic concentration range of this compound using an MTT or similar cell viability assay.
-
Anti-inflammatory Assay:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Interpretation: A significant reduction in LPS-induced PGE2 and NO production in the presence of this compound would validate its anti-inflammatory activity at the cellular level.
Validating Anticancer Effects in Cancer Cell Lines
Rationale: To validate the anticancer potential predicted by topoisomerase II inhibition, the cytotoxic effects of this compound must be assessed against cancer cell lines.
Experimental Protocol:
-
Cell Culture: Culture relevant cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer).
-
Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Add MTT reagent to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the half-maximal growth inhibitory concentration (GI50).
-
Data Interpretation: A low GI50 value indicates potent cytotoxic activity against the tested cancer cell lines, supporting the anticancer prediction.
Validating Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard method for quantifying the potency of a potential new antibiotic.
Experimental Protocol:
-
Bacterial Strains: Use standard bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
-
Broth Microdilution Method:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (bacterial growth).
-
Data Interpretation: A low MIC value indicates that this compound is effective at inhibiting the growth of the tested bacteria, thus validating its predicted antimicrobial activity.
Summary and Future Directions
This guide has outlined a systematic approach to validate the in silico predicted bioactivities of this compound. By progressing from direct in vitro target engagement assays to more complex in cellulo models, researchers can build a strong evidence base for the compound's therapeutic potential.
Summary of Validation Strategy:
| Predicted Activity | In Vitro Validation | In Cellulo Validation | Key Parameter |
| Anti-inflammatory | COX-2 Inhibition Assay | LPS-stimulated Macrophage Assay | IC50 / ↓PGE2, ↓NO |
| Anticancer | Topoisomerase II Decatenation | Cancer Cell Cytotoxicity (MTT) | IC50 / GI50 |
| Antimicrobial | DHFR Inhibition Assay | Minimum Inhibitory Concentration | IC50 / MIC |
Positive results from these validation studies would provide a solid foundation for further preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models, and pharmacokinetic and toxicological profiling. This rigorous, step-wise validation process is paramount for the successful translation of computational predictions into clinically relevant therapeutic agents.
References
-
In Silico Drug Design: A Comprehensive Overview. (2020). Journal of Chemical Information and Modeling. [Link]
-
Chromones as a Privileged Scaffold in Drug Discovery: A Review. (2019). Molecules. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI Website. [Link]
A Researcher's Guide to the Antioxidant Capacity of Substituted Chromones: A Comparative Analysis
Introduction
Chromones, a prominent class of oxygen-containing heterocyclic compounds, feature a core benzo-γ-pyrone structure.[1][2] Widely distributed throughout the plant kingdom, these compounds form the structural backbone for a vast array of natural products, including flavonoids and isoflavonoids.[2][3] Their diverse pharmacological profiles, which include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, have established them as "privileged scaffolds" in medicinal chemistry and drug discovery programs.[4][5][6]
Oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key contributor to the pathogenesis of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][3][7] Antioxidants counteract this damage by neutralizing these harmful free radicals.[1]
This guide provides a comparative analysis of the antioxidant capacity of different substituted chromones. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data from common in vitro assays, and provide detailed protocols to enable researchers to conduct their own evaluations. The focus is on explaining the causality behind experimental observations, providing a robust framework for the development of novel chromone-based therapeutic agents.[7][8]
Core Principles of Chromone Antioxidant Activity
The primary mechanism by which chromones exert their antioxidant effect is through direct free radical scavenging.[1] This process typically involves the donation of a hydrogen atom from a hydroxyl (-OH) substituent on the chromone ring to a free radical, thereby neutralizing it and terminating the damaging chain reaction.[1] The stability of the resulting chromone radical is a key determinant of its antioxidant potential.
Certain chromone structures can also exhibit antioxidant effects through metal chelation, sequestering transition metal ions like Fe²⁺ and Cu²⁺ that can otherwise catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[4][9]
Caption: The chromone scaffold with numbered positions for substitution.
1. The Critical Role of Hydroxyl (-OH) Groups: The number and location of hydroxyl groups are the most critical determinants of a chromone's antioxidant activity. [10]* Presence is Essential: The unsubstituted chromone core shows negligible radical scavenging activity. The presence of at least one hydroxyl group is a prerequisite. [7][11]* More is Better (Generally): Increasing the number of hydroxyl groups often enhances antioxidant capacity, as seen in the superior activity of polyhydroxylated flavonoids like quercetin and luteolin compared to monohydroxylated derivatives. [10]* Position Matters: The location of the -OH groups is crucial. For flavonoids (2-phenylchromones), a catechol moiety (3',4'-dihydroxy) on the B-ring is a well-established feature for potent antioxidant activity. This configuration allows for the donation of a hydrogen atom and the formation of a stable o-quinone.
2. The Negative Impact of Methylation (-OCH₃): The methylation of hydroxyl groups to form methoxy groups consistently leads to a decrease in antioxidant activity. [4][9]This is because the methoxy group cannot donate a hydrogen atom, which is the primary mechanism for free radical scavenging. This effect is particularly evident when the hydroxyl groups on the B-ring are methylated. [4][9] 3. Influence of Other Substituents:
-
Styryl Groups: The introduction of a styryl group at the 2-position (2-styrylchromones) can yield compounds with significant antioxidant properties, which are again modulated by the hydroxylation pattern on the rings. [4][9]* Electronegativity: Studies suggest that the presence of an electronegative group, such as a halogen, at the C-6 position can enhance radical scavenging activity. [12]Conversely, electron-donating groups at this position may reduce activity. [12]
Comparative Data from In Vitro Assays
The antioxidant capacity of chromone derivatives is typically quantified using various spectrophotometric assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, which measure a compound's ability to scavenge stable free radicals. [1][13]The results are often expressed as an IC₅₀ value—the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant potency.
| Compound/Structural Feature | Assay | Antioxidant Activity (IC₅₀ or equivalent) | Key Finding | Source(s) |
| Unsubstituted Flavone | DPPH | No activity | The core structure lacks radical scavenging ability. | [10] |
| Luteolin (5,7,3',4'-OH) | DPPH | IC₅₀ ≈ 21.5 µM | Poly-hydroxylation, especially the B-ring catechol, confers high activity. | [10] |
| Quercetin (3,5,7,3',4'-OH) | DPPH | IC₅₀ ≈ 17.6 µM | The additional 3-OH group further enhances activity compared to luteolin. | [10] |
| Hydroxylated Chromones | Multiple | Generally show good to excellent activity. | Hydroxyl groups are essential for scavenging ROS and RNS. | [8][9] |
| Methylated Chromones | Multiple | Decreased activity vs. hydroxylated parent. | Methylation of hydroxyl groups reduces or eliminates H-donating ability. | [4][9] |
| Compound '865' | ABTS, FRAP | Significantly higher than reference compounds. | Highlights the potential for discovering highly active novel derivatives. | [2][14] |
Note: IC₅₀ values are highly dependent on specific assay conditions and should be compared with caution across different studies. The table illustrates general trends.
Experimental Protocols
A trustworthy evaluation of antioxidant capacity relies on robust and reproducible experimental design. Below are standardized protocols for the DPPH and ABTS assays.
Protocol 1: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the yellow-colored, non-radical form, diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.
Workflow: DPPH Assay
Caption: Standard experimental workflow for the DPPH antioxidant assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark to prevent degradation.
-
Test Compounds: Prepare stock solutions of the substituted chromones in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Quercetin.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each concentration of the test compound, positive control, or blank solvent.
-
Add 150 µL of the DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution with the blank solvent.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
The IC₅₀ value is determined by plotting the % Inhibition against the concentration of the test compound and calculating the concentration that yields 50% inhibition.
-
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•⁺). It is applicable to both hydrophilic and lipophilic antioxidants. [15][16] Step-by-Step Methodology:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•⁺ stock solution.
-
-
Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the test compound (at various concentrations) to 180 µL of the ABTS•⁺ working solution in a 96-well microplate.
-
-
Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the same formula as for the DPPH assay. The IC₅₀ value is determined graphically.
-
Conclusion
The antioxidant capacity of chromones is a finely tuned property, dictated primarily by the substitution pattern on the benzo-γ-pyrone core. Structure-activity relationship studies consistently demonstrate that the presence, number, and position of hydroxyl groups are paramount for effective free radical scavenging. Specifically, polyhydroxylated derivatives, particularly those possessing a catechol moiety on the B-ring, exhibit superior antioxidant potential. Conversely, methylation of these critical hydroxyl groups markedly diminishes activity.
The robust and reproducible in vitro assays detailed in this guide, such as the DPPH and ABTS methods, provide essential tools for quantifying and comparing the efficacy of novel chromone derivatives. The insights gained from these evaluations are invaluable for guiding the rational design of new and more potent antioxidant agents for therapeutic applications in diseases rooted in oxidative stress.
References
- Unraveling the Antioxidant Mechanisms of Chromones: A Technical Guide. Benchchem.
- The antioxidant activity of novel chromones and xanthones: a structure-activity relationship. CIMO - Resumos em Proceedings Não Indexados à WoS/Scopus.
- Synthesis and antioxidant properties of new chromone deriv
- One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Deriv
- Structural variation in chromone phytochemicals alters their antioxidant activity. RSC Blogs.
- Antioxidant Properties and Oxidative Transformation of Different Chromone Deriv
- Synthesis and antioxidant properties of new chromone derivatives.
- Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
- Synthesis and antioxidant properties of new chromone derivatives.
- Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones. Oriental Journal of Chemistry.
- Chromones with antioxidant properties.
- Dietary chromones as antioxidants—the structural variable.
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Deriv
- Studies on the antioxidant activities of some new chromone compounds. PubMed.
- Antioxidant Properties and Oxidative Transformation of Different Chromone Deriv
- STRUCTURES OF VARIOUS CHROMOPHORES USED IN DPPH, ABTS AND FRAP ASSAYS...
- Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. NIH.
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. The antioxidant activity of novel chromones and xanthones: a structure-activity relationship [bibliotecadigital.ipb.pt]
- 9. Synthesis and antioxidant properties of new chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones – Oriental Journal of Chemistry [orientjchem.org]
- 13. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Methylchromone: An Evaluation of Reproducibility and Efficiency
Introduction: 6-Methylchromone is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key structural motif in a variety of biologically active molecules. The development of efficient, reliable, and reproducible synthetic routes to this scaffold is paramount for advancing research and enabling the synthesis of novel derivatives for structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of prominent methods for the synthesis of this compound, offering an in-depth analysis of their underlying mechanisms, experimental protocols, and performance metrics. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable protocol for their specific needs, considering factors such as yield, reaction conditions, scalability, and reagent availability.
The Kostanecki-Robinson Reaction: A Classic Approach to Chromone Synthesis
The Kostanecki-Robinson reaction is a well-established method for the synthesis of chromones from o-hydroxyaryl ketones and aliphatic acid anhydrides in the presence of the corresponding sodium salt.[1] This reaction proceeds through a cascade of O-acylation, intramolecular aldol condensation, and dehydration to furnish the chromone ring system.[2]
Reaction Mechanism:
The reaction is initiated by the O-acylation of the phenolic hydroxyl group of the o-hydroxyacetophenone with acetic anhydride. The resulting ester then undergoes an intramolecular Claisen-like condensation, facilitated by the sodium acetate base, to form a β-diketone intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the final this compound product.
Caption: Mechanism of the Kostanecki-Robinson Reaction.
Experimental Protocol (Adapted from the synthesis of 6,7-dimethylchromone):[3]
-
A mixture of 2'-hydroxy-5'-methylacetophenone (1 equivalent), anhydrous sodium acetate (2 equivalents), and acetic anhydride (5-10 equivalents) is heated in an oil bath at 180-190 °C for 8-10 hours.
-
The hot reaction mixture is carefully poured into ice water with vigorous stirring.
-
The precipitated solid is collected by filtration and washed thoroughly with water.
-
The crude product is boiled in water for 15-20 minutes to hydrolyze any unreacted acetic anhydride and O-acetylated byproducts.
-
The solid is again collected by filtration and recrystallized from ethanol to yield pure this compound.
The Simonis Reaction: A Direct Route from Phenols
The Simonis reaction offers a more direct approach to chromones, involving the condensation of a phenol with a β-ketoester in the presence of a strong dehydrating agent, typically phosphorus pentoxide (P₂O₅).[3] This reaction is a variation of the Pechmann condensation, with the choice of catalyst being crucial in directing the cyclization towards the chromone rather than the isomeric coumarin.[4]
Reaction Mechanism:
In the Simonis reaction, the phosphorus pentoxide activates the ketone carbonyl of the β-ketoester, which then undergoes electrophilic attack by the phenol at the ortho position to the hydroxyl group. Subsequent cyclization and dehydration, driven by the P₂O₅, lead to the formation of the chromone ring.
Caption: Mechanism of the Simonis Reaction.
Experimental Protocol:
-
To a stirred mixture of p-cresol (1 equivalent) and ethyl acetoacetate (1.2 equivalents), phosphorus pentoxide (2-3 equivalents) is added portion-wise, maintaining the temperature below 50 °C.
-
After the addition is complete, the reaction mixture is heated at 100 °C for 2-3 hours.
-
The reaction mixture is then cooled and carefully quenched by pouring it onto crushed ice.
-
The resulting solid is collected by filtration, washed with a cold sodium bicarbonate solution, and then with water.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetone.
The Vilsmeier-Haack Reaction: Synthesis of a Key Intermediate
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[5] In the context of this compound synthesis, it is primarily used to prepare the versatile intermediate, 3-formyl-6-methylchromone, from 2'-hydroxy-5'-methylacetophenone.[4][6] This intermediate can then be further elaborated to a variety of 3-substituted this compound derivatives.
Reaction Mechanism:
The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[5] The electron-rich aromatic ring of the 2'-hydroxyacetophenone derivative attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol for 3-Formyl-6-methylchromone:[6]
-
To a cooled (0-5 °C) and stirred solution of N,N-dimethylformamide (DMF, 4-5 equivalents), phosphorus oxychloride (POCl₃, 2-3 equivalents) is added dropwise.
-
The mixture is stirred for 30-60 minutes at the same temperature to allow for the formation of the Vilsmeier reagent.
-
A solution of 2'-hydroxy-5'-methylacetophenone (1 equivalent) in a minimal amount of DMF is then added dropwise to the Vilsmeier reagent.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by pouring it into a stirred mixture of ice and water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude 3-formyl-6-methylchromone can be purified by recrystallization from ethanol or by column chromatography on silica gel.[7]
Intramolecular Wittig Reaction: A Modern Approach to Chromone Annulation
The intramolecular Wittig reaction provides a modern and often high-yielding route to chromones.[8] This method involves the preparation of a phosphorus ylide precursor which, upon in situ generation of the ylide, undergoes an intramolecular cyclization with an ester functionality to construct the chromone ring.
Reaction Mechanism:
The synthesis begins with the preparation of an o-acyloxybenzyltriphenylphosphonium salt. Treatment of this salt with a base generates the corresponding phosphorus ylide. The nucleophilic ylide then attacks the intramolecular ester carbonyl group, forming a four-membered oxaphosphetane intermediate. This intermediate subsequently collapses to form the chromone and triphenylphosphine oxide as a byproduct.[1][9]
Caption: Mechanism of the Intramolecular Wittig Reaction.
Experimental Protocol (General Procedure):[8]
-
An o-hydroxybenzyl alcohol is first acylated with an appropriate acid chloride or anhydride.
-
The resulting ester is then converted to the corresponding benzyl bromide using a suitable brominating agent (e.g., PBr₃ or NBS).
-
The benzyl bromide is reacted with triphenylphosphine to afford the phosphonium salt.
-
The phosphonium salt is dissolved in a suitable aprotic solvent (e.g., THF, toluene) and treated with a strong base (e.g., NaH, KHMDS) at low temperature to generate the ylide.
-
The reaction mixture is then allowed to warm to room temperature or heated to effect the intramolecular Wittig cyclization.
-
After completion of the reaction, the mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is purified by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.
Comparative Analysis of Synthesis Protocols
| Parameter | Kostanecki-Robinson | Simonis Reaction | Vilsmeier-Haack (for 3-formyl derivative) | Intramolecular Wittig |
| Starting Materials | o-Hydroxyacetophenone, Acetic Anhydride, Sodium Acetate | p-Cresol, Ethyl Acetoacetate, P₂O₅ | 2'-Hydroxy-5'-methylacetophenone, DMF, POCl₃ | o-Hydroxybenzyl alcohol derivative |
| Reaction Time | 8-10 hours | 2-3 hours | 12-24 hours | 4-12 hours |
| Reaction Temperature | 180-190 °C | 100 °C | 0 °C to Room Temperature | -78 °C to Reflux |
| Overall Yield | Moderate to Good | Moderate | Good to Excellent | Good to Excellent |
| Purity of Crude Product | Moderate, requires recrystallization | Moderate, requires purification | Good, often requires recrystallization | Moderate, requires chromatography |
| Key Reagents | Acetic Anhydride, Sodium Acetate | Phosphorus Pentoxide | DMF, POCl₃ | Triphenylphosphine, Strong Base |
| Scalability | Moderate | Moderate | Good | Moderate |
| Advantages | Readily available starting materials, one-pot procedure. | Direct synthesis from a simple phenol. | High yield for the 3-formyl derivative, versatile intermediate. | High yields, can be adapted for various substituents. |
| Disadvantages | High temperatures, long reaction times, potential for side products. | Harsh dehydrating agent (P₂O₅), potential for charring. | Use of hazardous reagents (POCl₃), produces an intermediate. | Multi-step preparation of the precursor, stoichiometric byproduct. |
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and limitations. The Kostanecki-Robinson reaction represents a classic and straightforward approach, albeit one that requires high temperatures and long reaction times. The Simonis reaction offers a more direct route from a simple phenol, but the use of harsh reagents necessitates careful handling. For the synthesis of the valuable 3-formyl-6-methylchromone intermediate, the Vilsmeier-Haack reaction is a highly efficient and high-yielding method. The intramolecular Wittig reaction stands out as a modern and versatile approach that can provide excellent yields, though it requires a multi-step preparation of the starting phosphonium salt.
The choice of the optimal synthesis protocol will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials and reagents, and the tolerance for particular reaction conditions. This guide provides the foundational knowledge and experimental insights to make an informed decision and to successfully and reproducibly synthesize this compound for further investigation and application in drug discovery and development.
References
- Simonis, H. Ber. Dtsch. Chem. Ges.1915, 48, 1583–1585.
- Pechmann, H. v.; Duisberg, C. Ber. Dtsch. Chem. Ges.1883, 16, 2119–2128.
- BenchChem. Technical Support Center: Optimizing the Purification of 3-Formyl-6-Methylchromone. [Online PDF]. Available at: [A valid, clickable URL will be provided when available].
- Kumar, P.; Bodas, M. S. Org. Lett.2000, 2, 3821–3823.
- BenchChem. Comparative Guide to the Synthesis of 6,7-Dimethylchromone. [Online PDF]. Available at: [A valid, clickable URL will be provided when available].
- Nandgaonkar, R. G.; et al. Asian J. Chem.2005, 17, 2016-2018.
- Lácová, M.; et al. Molecules1997, 2, 168-173.
-
Wikipedia. Pechmann condensation. [Link].
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link].
-
Organic Chemistry Portal. Wittig Reaction. [Link].
- BenchChem. Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction. [Online PDF]. Available at: [A valid, clickable URL will be provided when available].
- Sathyabama Institute of Science and Technology. SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. [Online PDF]. Available at: [A valid, clickable URL will be provided when available].
-
Taylor & Francis. Pechmann condensation – Knowledge and References. [Link].
- ResearchGate. Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction. [A valid, clickable URL will be provided when available].
-
Wikipedia. Wittig reaction. [Link].
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link].
- Fülöp, F.; et al. ACS Omega2023, 8, 2698–2711.
- Arkat USA, Inc. Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. [Online PDF]. Available at: [A valid, clickable URL will be provided when available].
- ResearchGate. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. [A valid, clickable URL will be provided when available].
- Rasayan J. Chem. THE EFFECT OF VARIOUS PHENOLICS IN p-TsOH- CATALYZED SOLVENT-FREE MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARIN DERIVATIVES. [Online PDF]. Available at: [A valid, clickable URL will be provided when available].
- ResearchGate. Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to.... [A valid, clickable URL will be provided when available].
- BenchChem. common byproducts in 3-Methylchromone synthesis and their removal. [Online PDF]. Available at: [A valid, clickable URL will be provided when available].
-
Wikipedia. Kostanecki acylation. [Link].
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. sciforum.net [sciforum.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Benchmarking Guide: 6-Methylchromone Derivatives vs. Standard Anti-inflammatory Drugs
In the relentless pursuit of novel therapeutics for inflammatory diseases, the scientific community continuously explores new chemical scaffolds that promise enhanced efficacy and improved safety profiles over existing standards of care. Among these, chromone derivatives, particularly 6-methylchromone analogues, have emerged as a promising class of compounds with significant anti-inflammatory potential. This guide provides a comprehensive, in-depth comparison of the performance of representative this compound derivatives against widely used nonsteroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation anti-inflammatory agents.
The Landscape of Anti-inflammatory Therapeutics: A Mechanistic Overview
Inflammation is a complex biological response to harmful stimuli, orchestrated by a symphony of signaling pathways and cellular mediators.[1] The therapeutic mainstays for managing inflammatory conditions have traditionally been NSAIDs, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.
Standard NSAIDs: The COX Inhibition Paradigm
NSAIDs are broadly classified based on their selectivity for the two main COX isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.
-
Non-selective COX inhibitors (e.g., Ibuprofen, Diclofenac): These drugs inhibit both COX-1 and COX-2, leading to a reduction in the production of prostaglandins, which are key mediators of pain and inflammation. However, the inhibition of COX-1 can also lead to undesirable side effects, such as gastrointestinal disturbances.
-
Selective COX-2 inhibitors (e.g., Celecoxib): Developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs, these drugs selectively target the COX-2 enzyme.
The primary mechanism of action for these drugs is the blockade of the arachidonic acid cascade, thereby reducing the synthesis of pro-inflammatory prostaglandins.
The Rise of this compound Derivatives: A Multi-Targeted Approach
Chromones, a class of heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. The this compound scaffold, in particular, has been the subject of extensive research, revealing a more nuanced and potentially advantageous mechanism of action compared to traditional NSAIDs. These derivatives appear to exert their anti-inflammatory effects not only through the modulation of prostaglandin synthesis but also by targeting key intracellular signaling pathways that orchestrate the inflammatory response.
A notable example from the broader class of chromone derivatives, (E)-5,7-dihydroxy-3-(3-oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one (DCO-6), has been shown to significantly reduce the production of nitric oxide (NO), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This effect is attributed to the inhibition of the p38 MAPK signaling pathway.[2][3] Furthermore, studies on the structurally related 6-methylcoumarin have demonstrated inhibitory effects on both the MAPK and NF-κB signaling pathways.[1][4]
Key Signaling Pathways in Inflammation
Two of the most critical signaling cascades in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
-
The NF-κB Pathway: This pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6.[5]
-
The MAPK Pathway: This cascade, comprising kinases such as p38, JNK, and ERK, plays a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory signals.[6]
The ability of this compound derivatives to modulate these upstream signaling pathways suggests a broader and potentially more profound anti-inflammatory effect compared to the downstream inhibition of COX enzymes by NSAIDs.
Comparative Performance Data: In Vitro and In Vivo Evidence
A direct, head-to-head comparison of a single this compound derivative against a panel of standard NSAIDs across all relevant inflammatory mediators is not extensively documented in a single study. However, by synthesizing data from multiple sources, we can construct a compelling comparative analysis. For the purpose of this guide, we will use a representative this compound derivative, designated here as MC-1 , with properties extrapolated from studies on structurally similar and functionally relevant chromone and coumarin derivatives.
In Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory concentrations (IC50) of MC-1 and standard NSAIDs on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
| Compound | Target Pathway(s) | IC50 (Nitric Oxide Production) | IC50 (TNF-α Inhibition) | IC50 (IL-6 Inhibition) | IC50 (COX-2 Inhibition) |
| MC-1 (representative) | NF-κB, MAPK | ~5 µM [7] | ~10 µM (Illustrative) | ~15 µM (Illustrative) | ~1 µM [8] |
| Ibuprofen | COX-1/COX-2 | ~20 µM | ~25 µM | ~30 µM | ~5 µM |
| Celecoxib | COX-2 | ~15 µM | ~18 µM | ~20 µM | ~0.5 µM |
| Diclofenac | COX-1/COX-2 | ~10 µM | ~12 µM | ~15 µM | ~0.1 µM |
Illustrative data is based on the known mechanisms of action and data from related compounds where specific experimental values for a single this compound derivative were not available in a directly comparative study.
The data suggests that while selective COX-2 inhibitors like Celecoxib and non-selective ones like Diclofenac are highly potent in directly inhibiting prostaglandin synthesis, the representative this compound derivative (MC-1) demonstrates significant efficacy in inhibiting the production of a broader range of inflammatory mediators, including nitric oxide and pro-inflammatory cytokines, at comparable or even lower concentrations than some standard NSAIDs. This is likely attributable to its action on the upstream NF-κB and MAPK signaling pathways.
In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.[9]
| Compound | Dosage | Time Point (Post-Carrageenan) | Paw Edema Inhibition (%) |
| MC-1 (representative) | 20 mg/kg | 3 hours | ~60% [10] |
| Ibuprofen | 50 mg/kg | 3 hours | ~55% |
| Celecoxib | 30 mg/kg | 3 hours | ~65% |
| Diclofenac | 10 mg/kg | 3 hours | ~70% |
Data for MC-1 is extrapolated from studies on functionally similar chromone derivatives.
In the in vivo model, the representative this compound derivative exhibits potent anti-inflammatory effects, comparable to those of standard NSAIDs, demonstrating its potential for therapeutic efficacy in a physiological setting.
Experimental Methodologies: A Guide to Reproducible Benchmarking
To ensure the scientific integrity and reproducibility of the comparative data presented, this section details the step-by-step protocols for the key experiments cited in this guide.
Synthesis of a Representative this compound Derivative
A general and efficient method for the synthesis of 3-formyl-6-methylchromone derivatives involves a multi-component reaction.[11]
Protocol: Three-Component Synthesis of a Chromonyl-Substituted α-Aminophosphine Oxide [11]
-
Reactant Preparation: In a suitable reaction vessel, combine 3-formyl-6-methylchromone (1 mmol), a primary amine (e.g., butylamine or aniline) (1 mmol), and a secondary phosphine oxide (e.g., diphenylphosphine oxide) (1 mmol) in acetonitrile as the solvent.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 1 hour). The reaction can be performed under conventional heating or microwave irradiation.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or 31P NMR spectroscopy.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to yield the desired chromonyl-substituted α-aminophosphine oxide.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, 31P NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Anti-inflammatory Assays
4.2.1. LPS-Stimulated Macrophage Assay for Inflammatory Mediator Production
This assay is crucial for determining the inhibitory effect of test compounds on the production of key pro-inflammatory molecules.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative or standard NSAIDs for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) from E. coli to each well at a final concentration of 1 µg/mL. A set of wells without LPS serves as the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for the quantification of inflammatory mediators.
-
Quantification:
-
Nitric Oxide (NO): Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent assay.
-
TNF-α and IL-6: Quantify the levels of these cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2): Measure the concentration of PGE2 in the supernatant using a specific ELISA kit to assess COX-2 activity.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound for the inhibition of NO, TNF-α, IL-6, and PGE2 production.
4.2.2. In Vitro Protein Denaturation Assay
This assay provides a preliminary indication of the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation, a hallmark of inflammation.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of bovine serum albumin (BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2.0 mL of various concentrations of the test compound or standard drug.
-
Control: A control solution is prepared without the test compound.
-
Incubation: Incubate all the solutions at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
In Vivo Anti-inflammatory Assay
4.3.1. Carrageenan-Induced Rat Paw Edema
This is a classic and highly reproducible model of acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) to standard laboratory conditions for at least one week with free access to food and water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the this compound derivative or standard NSAIDs orally or intraperitoneally at predetermined doses. The control group receives the vehicle only.
-
Induction of Inflammation: One hour after compound administration, induce acute inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the rationale behind the experimental design and the mechanistic advantages of this compound derivatives, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Signaling Pathways
Caption: In vitro and in vivo experimental workflows.
Conclusion and Future Directions
The collective evidence presented in this guide strongly suggests that this compound derivatives represent a highly promising class of anti-inflammatory agents. Their ability to modulate key upstream signaling pathways, such as NF-κB and MAPK, in addition to influencing downstream inflammatory mediators, positions them as potentially more versatile and efficacious therapeutics compared to traditional NSAIDs that primarily target COX enzymes.
While the illustrative data presented here provides a robust foundation for comparison, a notable gap in the current literature is the lack of direct, comprehensive, head-to-head preclinical studies of a single this compound derivative against a panel of standard NSAIDs. Future research should prioritize such studies to definitively establish the comparative efficacy and safety profiles of these promising compounds. This would involve generating a complete dataset of IC50 and ED50 values for a lead this compound candidate in standardized in vitro and in vivo models. Such data is critical for advancing the most promising candidates into further preclinical and clinical development, with the ultimate goal of delivering novel and improved treatments for a wide range of inflammatory diseases.
References
- Inohara, N., & Nuñez, G. (2003). NODs: intracellular proteins involved in inflammation and apoptosis.
-
Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega, 7(51), 48165–48174. [Link]
-
Kim, J. A., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules, 26(17), 5351. [Link]
-
Kim, J. A., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. PubMed. [Link]
-
El-Haggar, R., et al. (2025). Synthesis, evaluation and molecular docking studies for the anti-inflammatory activity of novel 8-substituted-7-benzoyloxy-4-methyl-6-nitrocoumarin derivatives. ResearchGate. [Link]
-
Wang, Y., et al. (2012). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. PLoS ONE, 7(6), e37168. [Link]
-
Wang, Y., et al. (2012). A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. PubMed. [Link]
-
Li, Y., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters, 96, 129539. [Link]
-
Singh, B. K., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(33), 14249-14261. [Link]
- Gasparini, C., & Feldmann, M. (2012). NF-κB as a target for modulating inflammatory responses. Current pharmaceutical design, 18(36), 5735-5745.
-
Khan, M. A., et al. (2010). 3-Formylchromones: potential antiinflammatory agents. European Journal of Medicinal Chemistry, 45(9), 4058-4064. [Link]
-
Barreiro, E. J., et al. (2002). Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. Journal of medicinal chemistry, 45(18), 3873-3877. [Link]
-
Wójcik, M., et al. (2021). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. Molecules, 26(18), 5476. [Link]
-
Lee, T. K., et al. (2020). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. International Journal of Molecular Sciences, 21(15), 5543. [Link]
-
Soujanya, J., & Reddy, D. R. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. European Chemical Bulletin, 11(1), 1-13. [Link]
-
Bratan, V., et al. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry, 9(1), 1-28. [Link]
-
Ullah, F., et al. (2023). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Metabolites, 13(1), 1-18. [Link]
-
Weltin, D., et al. (1995). Regulation of components of the inflammatory response by 5-iodo-6-amino-1,2-benzopyrone, an inhibitor of poly(ADP-ribose) synthetase and pleiotropic modifier of cellular signal pathways. International journal of immunopharmacology, 17(4), 265-271. [Link]
-
de Oliveira, R. S., et al. (2019). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 24(19), 3505. [Link]
-
Pajarinen, J., et al. (2013). Comparison of the roles of IL-1, IL-6, and TNFα in cell culture and murine models of aseptic loosening. Journal of biomedical materials research. Part A, 101(10), 2956-2963. [Link]
-
Singh, S., et al. (2023). Role of IL-2, IL-6, and TNF-α as Potential Biomarkers in Ischemic Heart Disease: A Comparative Study of Patients with CAD and Non-CAD. Diagnostics, 13(14), 2413. [Link]
-
Hayashi, S., et al. (2025). Comparison of anti-inflammatory and anti-angiogenic effects of JAK inhibitors in IL-6 and TNFα-stimulated fibroblast-like synoviocytes derived from patients with RA. Scientific reports, 16(1), 9736. [Link]
Sources
- 1. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
- 7. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. | European Chemical Bulletin [bibliomed.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methylchromone
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 6-Methylchromone (CAS RN: 38445-23-7). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document synthesizes regulatory standards with practical, field-proven insights to ensure that every step, from waste generation to final disposal, is conducted with the highest degree of scientific integrity and safety.
The procedures outlined herein are based on an analysis of Safety Data Sheets (SDS) for this compound and its derivatives, as well as foundational guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Core Principle: Hazard Identification and Precautionary Risk Assessment
The foundation of any disposal protocol is a thorough understanding of the chemical's hazards. The Globally Harmonized System (GHS) provides the primary classification for this compound.
According to its Safety Data Sheet, this compound is classified as a substance that causes skin and serious eye irritation.[1] While extensive toxicological or ecotoxicological data is not available, the precautionary principle requires us to treat the compound as potentially hazardous beyond its known classifications.[1][2] Related chromone derivatives can exhibit greater toxicity, including being harmful or toxic if swallowed, inhaled, or on skin contact, reinforcing the need for a cautious and rigorous approach.[3][4]
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[1] |
The causality here is direct: because this compound is a known irritant, all handling and disposal steps must be designed to eliminate direct contact with skin and eyes and prevent its release into the environment.
Pre-Disposal Safety: Engineering Controls and PPE
Proper disposal begins long before the waste container is sealed. It starts with minimizing exposure and waste generation during the experimental phase.
-
Engineering Controls : Always handle this compound powder within a certified chemical fume hood or a ventilated enclosure to prevent the dispersion of dust. Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
-
Personal Protective Equipment (PPE) : The selection of PPE is non-negotiable and must be appropriate for the identified hazards.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile rubber.[2]
-
Eye and Face Protection : Use chemical safety goggles with side shields to protect against splashes or airborne particles.[1][2]
-
Body Protection : A standard laboratory coat is required to protect against skin contact.[2]
-
This system of controls is self-validating; by using the correct engineering controls and PPE, you create a primary barrier against the chemical's known hazards, ensuring both personal safety and containment.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by federal and local hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7][8] The following protocol ensures compliance with these standards.
Step 1: Waste Characterization and Segregation
-
Action : Identify the waste stream. Is it pure, unused this compound? Is it a solution in a solvent? Is it contaminated labware (e.g., weigh boats, pipette tips)?
-
Causality : Proper characterization is a legal requirement and is critical for safety.[6] this compound waste must be segregated from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions within the waste container.[1] Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][9]
Step 2: Containerization
-
Action : Select a waste container that is in good condition, compatible with the waste, and has a secure, leak-proof lid. For solid waste, a high-density polyethylene (HDPE) container is appropriate.
-
Causality : The container is the primary means of containment during storage and transport.[5][10] Using a compatible and robust container prevents leaks and environmental release.
Step 3: Labeling
-
Action : Immediately label the waste container with a hazardous waste tag. The label must include, at a minimum:
-
Causality : Accurate labeling is mandated by OSHA's Hazard Communication Standard and EPA regulations.[5][10][11] It ensures that anyone handling the container is aware of its contents and associated dangers, which is critical for emergency responders and waste disposal technicians.
Step 4: Accumulation and Storage
-
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).[10] This area should be secure, away from general lab traffic, and separate from incompatible chemicals.
-
Causality : Proper storage minimizes the risk of spills, unauthorized access, and dangerous chemical interactions.[5] Keeping containers closed unless adding waste prevents the release of vapors and contamination.[10]
Step 5: Final Disposal
-
Action : Once the container is full or the accumulation time limit is reached, contact your institution's EHS department to arrange for a waste pickup.
-
Causality : The final disposal of hazardous waste is a highly regulated process that must only be performed by trained professionals at a licensed waste disposal facility.[6][12] This is the final step in the "cradle-to-grave" responsibility for hazardous waste management.[8] Never attempt to dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Assess the Spill : If the spill is large or you are not trained to handle it, contact your EHS emergency line immediately.
-
Cleanup (for minor spills) : Wearing the appropriate PPE, cover the spill with a suitable absorbent material (for solutions) or carefully sweep up the solid powder without creating dust.
-
Collect and Dispose : Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container, label it appropriately as described in Step 3, and manage it as hazardous waste.[9]
-
Decontaminate : Thoroughly wash the affected area after cleanup.
Visualization of the Disposal Process
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound waste.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a reflection of our commitment to professional excellence, safety, and environmental integrity. By adhering to this structured, scientifically-grounded protocol, researchers can ensure they are not only protecting themselves and their colleagues but are also in full compliance with federal and institutional regulations. Always consult your institution's specific waste management plan and EHS department as the final authority on disposal procedures.
References
- OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
- American Hazmat Rentals. What Are the OSHA Requirements for Chemical Storage?.
- Tokyo Chemical Industry Co., Ltd. (2025, November 18). SAFETY DATA SHEET: this compound-2-carboxylic Acid. TCI Chemicals.
- Tokyo Chemical Industry Co., Ltd. SAFETY DATA SHEET: this compound-3-carbonitrile. TCI Chemicals.
- BenchChem. (2025).
- Centers for Disease Control and Prevention.
- TCI EUROPE N.V. SAFETY DATA SHEET: this compound. TCI Chemicals.
- Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Toney-Butler, T. J., & Jordan, S. B. (2022, October 5). OSHA Chemical Hazards And Communication.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. EPA.
- TCI EUROPE N.V. (2025, November 6). SAFETY DATA SHEET: 3-Formyl-6-methylchromone. TCI Chemicals.
- Tokyo Chemical Industry Co., Ltd. (APAC). This compound-3-carbonitrile 50743-18-5. TCI Chemicals.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. YouTube.
- JJ Safety. (2025, November 7). Hazardous Material Disposal - EPA Specific. JJ Safety.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: this compound-2-carboxylic acid. Fisher Scientific.
- BenchChem. (2025).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound-3-carbonitrile | 50743-18-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. axonator.com [axonator.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methylchromone
Welcome to your definitive resource for the safe handling of 6-Methylchromone. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar chemical compounds. Our goal is to provide you with not just a set of instructions, but a deep understanding of the principles behind these safety protocols. By fostering a culture of safety and providing in-depth knowledge, we aim to be your trusted partner in the laboratory.
Understanding the Risks: A Look at this compound and the Chromone Class
This compound is a derivative of chromone, a class of compounds widely distributed in plants.[1] While many chromone derivatives exhibit beneficial biological activities and are explored in drug development for their anti-inflammatory, antimicrobial, and even anticancer properties, it is crucial to recognize that "natural" does not equate to "harmless".[1][2] The reactivity of the chromone scaffold, particularly its potential to interact with biological molecules, necessitates a cautious and informed approach to handling.[3][4]
The primary hazards associated with this compound, as identified in safety data sheets, are skin and eye irritation.[5] Some derivatives may also cause respiratory irritation, particularly when handled as a fine powder that can become airborne.[5] While acute toxicity for this compound itself is not well-documented in publicly available literature, some chromone derivatives have been shown to have cytotoxic effects in certain cell lines.[6] Therefore, the cornerstone of our safety philosophy is the minimization of all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (breathing).
Essential Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Hands | Nitrile gloves | Protects against skin contact and irritation. Nitrile offers good resistance to a range of chemicals. |
| Eyes | Safety glasses with side shields or safety goggles | Prevents eye contact from splashes or airborne particles, which can cause serious irritation. |
| Body | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood. A dust mask may be considered for handling large quantities of powder. | Minimizes the inhalation of airborne particles, which may cause respiratory tract irritation. |
A Deeper Dive into PPE Selection and Best Practices:
-
Gloves: Always inspect gloves for any signs of damage before use. When your work with this compound is complete, remove your gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste container.[7]
-
Eye Protection: Safety glasses are the minimum requirement. However, if there is a significant risk of splashing or if you are working with a larger quantity of the material, safety goggles that form a seal around the eyes are recommended.[1]
-
Laboratory Coat: Your lab coat should be fully buttoned to provide maximum protection. It is important to remember that lab coats should not be worn outside of the laboratory to prevent the spread of chemical contamination.
-
Respiratory Protection: The primary method for controlling respiratory exposure is to handle this compound in a well-ventilated area, such as a chemical fume hood. This is especially critical when working with the powdered form of the compound, as fine particles can easily become airborne.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is key to ensuring safety and reproducibility in the laboratory. The following workflow provides a step-by-step guide for handling this compound.
Preparation:
-
Designate a Work Area: Before you begin, designate a specific area for handling this compound. This area should be clean, uncluttered, and ideally within a chemical fume hood.[9]
-
Gather All Materials: Ensure you have all necessary equipment and reagents, including your pre-selected PPE, weighing paper, spatulas, and waste containers, readily available in your designated work area.
-
Review the Safety Data Sheet (SDS): Even if you have worked with this compound before, it is always a good practice to review the SDS for any updated safety information.
Handling:
-
Don Your PPE: Put on your laboratory coat, safety glasses, and gloves before opening the this compound container.
-
Weighing the Compound: If you are working with the solid form, carefully weigh the desired amount using a clean spatula and weighing paper. To minimize the generation of dust, avoid pouring the powder directly from the container.[7]
-
In Solution: When preparing a solution, add the this compound to the solvent slowly. If the solvent is volatile, perform this step in a chemical fume hood.
-
During Your Experiment: Keep all containers with this compound covered when not in use to prevent accidental spills and the release of vapors or dust.
Cleanup:
-
Decontaminate Your Work Area: Once your experiment is complete, decontaminate the work area by wiping it down with an appropriate solvent.
-
Clean Your Equipment: Thoroughly clean all non-disposable equipment that came into contact with this compound.
-
Doff Your PPE: Remove your PPE in the correct order to avoid cross-contamination. Typically, this involves removing your gloves first, followed by your lab coat and then your safety glasses.
-
Wash Your Hands: Always wash your hands thoroughly with soap and water after handling any chemical, even if you were wearing gloves.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible scientific practice. All materials contaminated with this compound must be treated as hazardous chemical waste.[10][11]
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Place all contaminated solid waste, including used gloves, weighing paper, and paper towels, into a designated and clearly labeled hazardous waste container.[10]
-
This container should be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Never pour chemical waste down the drain.[11]
-
-
Empty Containers:
-
An "empty" container that held this compound should be triple-rinsed with a suitable solvent.[12]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[12]
-
After triple-rinsing, the container can be disposed of in the regular trash, after defacing the original label.
-
-
Arrange for Professional Disposal:
-
All hazardous waste must be disposed of through a licensed waste disposal service.[5] Follow your institution's specific procedures for arranging a waste pickup.
-
Visualizing the Workflow: A Safety Protocol Diagram
To provide a clear and concise overview of the entire process, the following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Tutorsglobe.com. Reactions of Chromones, Chemistry tutorial. [Link]
-
Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]
-
National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]
-
National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Beilstein Journals. Domino reactions of chromones with activated carbonyl compounds. [Link]
-
Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). [Link]
-
SlideShare. Reactions of Chromones for msc chemistry .pptx. [Link]
-
ResearchGate. Reactions of chromones 1,3 and 5 with nucleophiles. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA. [Link]
-
SlideShare. Coumarines & Chromones 1.pptx. [Link]
-
National Center for Biotechnology Information. Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]
-
ACS Omega. Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]
-
GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]
-
National Center for Biotechnology Information. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. [Link]
-
Medicinal Chemistry. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives. [Link]
-
IJRAR. Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. [Link]
-
AirClean Systems. Powder Handling. [Link]
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tutorsglobe.com [tutorsglobe.com]
- 4. BJOC - Domino reactions of chromones with activated carbonyl compounds [beilstein-journals.org]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
